N4-Acetyl-2'-fluoro-2'-deoxycytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622382 | |
| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-97-8 | |
| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of N4-Acetyl-2'-fluoro-2'-deoxycytidine, a modified nucleoside with significant potential in biomedical research and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, molecular biology, and pharmacology. This document delves into the chemical structure, synthesis, mechanism of action, and applications of this compound, supported by experimental insights and protocols.
Introduction: The Significance of Modified Nucleosides
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the nucleobase or the sugar moiety can dramatically alter their biological activity, leading to compounds that can be selectively incorporated into viral or cancer cell DNA or RNA, ultimately inhibiting replication and proliferation. This compound is a synthetic pyrimidine nucleoside analog that combines several key structural modifications: an N4-acetyl group on the cytosine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and the absence of a hydroxyl group at the 2'-position. These features confer unique chemical and biological properties, making it a molecule of high interest for therapeutic development and as a tool for studying nucleic acid biochemistry.
Chemical Structure and Physicochemical Properties
This compound is a molecule with the chemical formula C11H14FN3O5 and a molecular weight of approximately 287.24 g/mol .[1]
2.1. Chemical Structure
The structure of this compound is characterized by a cytidine core with three key modifications:
-
N4-Acetyl Group: An acetyl group is attached to the exocyclic amine (N4) of the cytosine base. This modification can influence base pairing and interactions with enzymes.
-
2'-Fluoro Substitution: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification can significantly impact the sugar pucker conformation and the molecule's resistance to enzymatic degradation.
-
2'-Deoxyribose: The absence of a hydroxyl group at the 2' position classifies it as a deoxyribonucleoside, a building block of DNA.
Caption: 2D representation of this compound.
2.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 159414-97-8 | [2] |
| Molecular Formula | C11H14FN3O5 | [2] |
| Molecular Weight | 287.2 g/mol | [2] |
| Appearance | White to off-white powder | Commercial suppliers |
| Storage | -20°C for long-term storage | [2][3] |
| Solubility | To be determined in common laboratory solvents | [3] |
Synthesis of this compound
3.1. Proposed Synthetic Pathway
A likely synthetic strategy involves the following key steps:
-
Fluorination of a Precursor: Introduction of the fluorine atom at the 2'-position of a suitable cytidine or uridine precursor.
-
N4-Acetylation: Protection of the exocyclic amine of the cytosine base with an acetyl group. This is a common step in oligonucleotide synthesis to prevent side reactions.[4]
-
Purification and Characterization: Purification of the final product using chromatographic techniques and characterization by methods such as NMR and mass spectrometry.
Caption: A generalized workflow for the synthesis of the target molecule.
3.2. Key Synthetic Considerations
-
Protecting Groups: The synthesis will likely require the use of protecting groups for the hydroxyl functions of the sugar moiety to ensure regioselectivity during the fluorination and acetylation steps.
-
Stereochemistry: The stereochemistry at the anomeric carbon (C1') and other chiral centers of the sugar must be controlled to obtain the desired biologically active isomer.
-
Purification: High-purity material is essential for biological assays. High-performance liquid chromatography (HPLC) is a common method for the final purification of nucleoside analogs.
Mechanism of Action
The biological activity of this compound is believed to stem from its ability to act as a fraudulent nucleoside, interfering with nucleic acid metabolism. The mechanism can be dissected into several key stages:
4.1. Cellular Uptake and Activation
Like many nucleoside analogs, this compound is likely transported into the cell via nucleoside transporters. Once inside, it is expected to be phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (N4-Ac-2'-F-dCTP).
4.2. Incorporation into DNA
The triphosphate form, N4-Ac-2'-F-dCTP, can then act as a substrate for DNA polymerases. Studies on related N4-acylated 2'-deoxycytidine triphosphates have shown that they can be efficiently incorporated into a growing DNA strand by various DNA polymerases.[6][7] The presence of the 2'-fluoro group can influence the efficiency of this incorporation.
4.3. Consequences of Incorporation
The incorporation of this compound into DNA can lead to several detrimental effects for the cell or virus:
-
Chain Termination: While not a strict chain terminator like some nucleoside analogs, the presence of the modified nucleotide within the DNA strand can hinder the processivity of DNA polymerase, leading to premature termination of DNA synthesis.
-
Altered DNA Structure and Function: The N4-acetyl group and the 2'-fluoro modification can alter the local DNA structure, potentially affecting the binding of transcription factors and other DNA-binding proteins.
-
Induction of DNA Damage Response: The presence of an abnormal nucleotide in the DNA can trigger the cellular DNA damage response pathways, which may lead to cell cycle arrest and apoptosis.[8]
Caption: A simplified diagram of the proposed cellular mechanism.
Applications in Research and Drug Development
The unique structural features of this compound make it a promising candidate for antiviral and anticancer research.
5.1. Antiviral Activity
The parent compound, 2'-fluoro-2'-deoxycytidine, has demonstrated broad-spectrum antiviral activity against a range of viruses.[9][10][11] This suggests that this compound could also possess significant antiviral properties. The N-acetylation may serve as a prodrug strategy, potentially improving its pharmacokinetic properties.
| Virus | Cell Line | IC50 of 2'-fluoro-2'-deoxycytidine | Reference |
| Murine Norovirus | RAW 264.7 | 20.92 µM | [9] |
| Borna Disease Virus | Vero, NBL6, U373 | Potent inhibition observed | [10][12] |
| Bunyaviruses | Various | 2.2 - 9.7 µM | [11] |
5.2. Anticancer Potential
Nucleoside analogs that interfere with DNA synthesis are a mainstay of cancer chemotherapy. The related compound, 5-fluoro-2'-deoxycytidine, has been shown to inhibit the proliferation of cancer cells, such as the HCT116 colon cancer cell line, and induce a DNA damage response.[8] The N4-acetyl and 2'-fluoro modifications in the title compound could modulate its anticancer activity and selectivity.
| Cancer Cell Line | Effect of 5-fluoro-2'-deoxycytidine | Reference |
| HCT116 (Colon Cancer) | Inhibition of proliferation, G2/M cell cycle arrest, activation of DNA damage response | [8] |
Experimental Protocols
This section provides a general protocol for a key experiment involving a modified nucleoside: enzymatic incorporation into a DNA strand. This protocol is based on methodologies described for related N4-acylated 2'-deoxycytidine nucleotides.[6][7]
6.1. Protocol: In Vitro Enzymatic Incorporation of this compound Triphosphate into DNA
Objective: To determine if this compound triphosphate (N4-Ac-2'-F-dCTP) can be incorporated into a DNA strand by a DNA polymerase.
Materials:
-
N4-Ac-2'-F-dCTP
-
DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment)
-
DNA template and primer
-
Standard dNTPs (dATP, dGTP, dTTP)
-
Reaction buffer for the chosen DNA polymerase
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer for detection
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the DNA Template and Primer: Design and synthesize a DNA template and a corresponding primer. The template should have a known sequence with sites for the incorporation of dCTP.
-
Set up the Reaction: In a microcentrifuge tube, prepare the following reaction mixture:
-
DNA template-primer duplex (e.g., 100 nM)
-
DNA polymerase reaction buffer (1x)
-
dATP, dGTP, dTTP (e.g., 100 µM each)
-
N4-Ac-2'-F-dCTP (at varying concentrations, e.g., 1-100 µM)
-
Radiolabeled dNTP or use a labeled primer
-
DNA polymerase (e.g., 1 unit)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a set time (e.g., 30 minutes).
-
Quench the Reaction: Stop the reaction by adding an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and full-length product are well-separated.
-
Detection and Analysis: Visualize the DNA fragments using a phosphorimager or fluorescence scanner. The appearance of a band corresponding to the full-length product indicates the incorporation of N4-Ac-2'-F-dCTP.
Caption: A schematic of the experimental workflow for the incorporation assay.
Conclusion and Future Directions
This compound is a modified nucleoside with considerable potential in the development of new therapeutic agents. Its unique chemical structure suggests a mechanism of action that involves incorporation into DNA, leading to the disruption of cellular and viral replication processes. Further research is warranted to fully elucidate its biological activities, including:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and its effects in vivo.
-
Mechanism of Action Studies: To identify the specific cellular and viral enzymes that interact with this compound and to fully characterize the downstream consequences of its incorporation into DNA.
-
Efficacy in Animal Models: To evaluate its therapeutic potential in preclinical models of cancer and viral infections.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the potential of this compound.
References
-
Grote, M., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5913–5923. [Link]
-
Grote, M., et al. (2018). N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5913–5923. [Link]
-
van der Velden, Y., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(11), 2605–2613. [Link]
-
Grote, M., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. ResearchGate. [Link]
-
Obeid, S., et al. (2004). 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread. Antimicrobial Agents and Chemotherapy, 48(4), 1422–1425. [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 50–57. [Link]
-
Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291. [Link]
-
Jin, J., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. Nucleic Acids Research, 50(16), 9339–9354. [Link]
-
Obeid, S., et al. (2004). 2′-Fluoro-2′-Deoxycytidine Inhibits Borna Disease Virus Replication and Spread. Antimicrobial Agents and Chemotherapy, 48(4), 1422–1425. [Link]
-
PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. National Center for Biotechnology Information. [Link]
-
Park, S. Y., et al. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. SpringerPlus, 1, 65. [Link]
-
Kumar, R., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]
-
Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]
-
Somoza, A. D., et al. (2018). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Chemistry – A European Journal, 24(51), 13511–13520. [Link]
-
Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291. [Link]
-
Momparler, R. L., et al. (1985). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. The Journal of Biological Chemistry, 260(10), 6240–6244. [Link]
-
Sanaei, M., & Kavoosi, F. (2019). Effect of 5-Aza-2'-Deoxycytidine in Comparison to Valproic Acid and Trichostatin A on Histone Deacetylase 1, DNA Methyltransferase 1, and CIP/KIP Family (p21, p27, and p57) Genes Expression, Cell Growth Inhibition, and Apoptosis Induction in Colon Cancer SW480 Cell Line. Advanced Biomedical Research, 8, 52. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. [Link]
-
Nickell, D. G., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a multispectroscopic approach for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583–1600. [Link]
-
Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]
-
Chen, X., et al. (2024). Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. Cell Communication and Signaling, 22(1), 38. [Link]
-
Xiong, J., & Epstein, R. J. (2009). Growth inhibition of human cancer cells by 5-aza-2′-deoxycytidine does not correlate with its effects on INK4a/ARF expression. Molecular Cancer Therapeutics, 8(4), 779–785. [Link]
-
Tsai, K. S., et al. (2024). The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. Cancer Research, 84(15), 2518–2532. [Link]
-
Kumar, R., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]
Sources
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. This compound, 159414-97-8 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2′-Fluoro-2′-Deoxycytidine Inhibits Borna Disease Virus Replication and Spread - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide: N4-Acetyl-2'-fluoro-2'-deoxycytidine vs. N4-acetylcytidine (ac4C)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of nucleic acid research and therapeutics is increasingly focused on the nuanced roles of modified nucleosides. This guide provides an in-depth technical comparison of two significant cytidine analogs: the naturally occurring N4-acetylcytidine (ac4C) and the synthetic N4-Acetyl-2'-fluoro-2'-deoxycytidine. We will explore their fundamental chemical differences, biological functions, and therapeutic implications. This analysis is designed to provide researchers and drug development professionals with a comprehensive understanding to inform their work in RNA biology and medicinal chemistry.
Introduction: The Significance of Modified Cytidines
Chemical modifications to RNA, collectively known as the epitranscriptome, add a critical layer of regulatory complexity to gene expression.[1][2] Among the over 100 known modifications, N4-acetylcytidine (ac4C) has been identified as a key player in ensuring the stability and translational efficiency of RNA.[2][3][4] Concurrently, the rational design of synthetic nucleoside analogs has become a cornerstone of modern drug development. This compound exemplifies this approach, engineered to possess enhanced therapeutic properties.
N4-acetylcytidine (ac4C): A Natural Epitranscriptomic Marker
Chemical Structure and Biological Synthesis
N4-acetylcytidine (ac4C) is a post-transcriptional modification where an acetyl group is attached to the N4 position of the cytosine base.[2] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][5] The primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10).[1][5][6]
Caption: Chemical structure of N4-acetylcytidine (ac4C).
Functional Role in RNA Metabolism
The presence of ac4C in RNA has significant functional consequences. In mRNA, it has been shown to enhance both the stability and the translation efficiency of the transcript.[1][3][4][6][7] This is achieved, in part, by promoting the proper codon-anticodon interactions during protein synthesis.[3] In rRNA and tRNA, ac4C contributes to the structural integrity and proper function of these essential components of the translation machinery.[2]
Detection Methodologies
Several methods have been developed for the detection and mapping of ac4C in RNA. Antibody-based techniques, such as acRIP-seq, utilize antibodies specific to ac4C to enrich for RNA fragments containing this modification.[8] Chemical-based methods, like ac4C-seq, exploit the reactivity of the acetylated cytosine to induce specific changes that can be identified through high-throughput sequencing.[9][10][11]
This compound: A Synthetic Analog for Therapeutic Innovation
The Critical 2'-Fluoro Modification
This compound is a synthetically derived nucleoside that incorporates a fluorine atom at the 2' position of the deoxyribose sugar, in addition to the N4-acetylation of the cytosine base.[12] The key structural difference between ribose (in RNA) and deoxyribose (in DNA) is the presence of a hydroxyl group at the 2' position of ribose, which is absent in deoxyribose.[13][14][15][16][17] The 2'-hydroxyl group makes RNA more susceptible to degradation.
The substitution of this hydroxyl group with a highly electronegative fluorine atom has profound effects:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification significantly increases the stability of oligonucleotides against degradation by cellular nucleases.[18]
-
Increased Binding Affinity: The fluorine atom favors a C3'-endo sugar pucker, which is the conformation found in A-form RNA helices. This "pre-organization" enhances the binding affinity of the modified oligonucleotide to its target RNA.[18][19]
Caption: A generalized workflow for the detection of ac4C using antibody-based immunoprecipitation followed by sequencing.
Solid-Phase Synthesis of Modified Oligonucleotides
The incorporation of this compound into therapeutic oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry. [18]This process involves the sequential addition of nucleotide building blocks, including the desired modified nucleosides, to a growing oligonucleotide chain attached to a solid support.
Conclusion and Future Directions
N4-acetylcytidine and this compound represent two sides of the same coin in the study of modified nucleosides. The former provides critical insights into the natural regulation of gene expression, while the latter offers a powerful tool for the development of novel therapeutics. A comprehensive understanding of their distinct chemical and biological properties is paramount for researchers and drug developers aiming to leverage the full potential of nucleic acid chemistry. Future research will likely focus on further elucidating the cellular machinery that reads and interprets ac4C, as well as on the development of new synthetic analogs with even more refined therapeutic profiles.
References
- NAT10. (n.d.). Grokipedia.
- The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry. (n.d.). Benchchem.
- N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. (n.d.).
- Acetylation Enhances mRNA Stability and Translation. (2019). American Chemical Society.
- Arango, D., et al. (2018). Acetylation of cytidine in messenger RNA promotes translation efficiency.
- The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. (2024). PubMed Central.
- N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (n.d.). PubMed Central.
- ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma. (2023). Heliyon.
- NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate.
- ac4C: a fragile modification with stabilizing functions in RNA metabolism. (n.d.). PubMed Central.
- Nucleotide resolution sequencing of N4-acetylcytidine in RNA. (2019). PMC - NIH.
- Acetylation Enhances mRNA Stability and Translation. (2019). ACS Publications.
- The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. (n.d.). ResearchGate.
- Nucleotide resolution sequencing of N4-acetylcytidine in RNA. (n.d.). PubMed - NIH.
- RNA N4-acetylcytidine modification and its role in health and diseases. (2025). PubMed.
- 2'-Fluoro Modification of Oligonucleotides: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs. (n.d.). PubMed Central.
- N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2024). NIH.
- Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). PMC - PubMed Central.
- Chemistry, structure and function of approved oligonucleotide therapeutics. (n.d.). Nucleic Acids Research | Oxford Academic.
- Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. (2025). Nucleic Acids Research | Oxford Academic.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). PubMed Central.
- 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. (n.d.). PMC - NIH.
- ac4C-seq – quantitative nucleotide resolution profiling of RNA cytidine acetylation. (n.d.).
- 2′-fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015). PMC.
- 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (n.d.). PubMed.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2022). Journal of the American Chemical Society.
- Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). ResearchGate.
- Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. (n.d.).
- This compound, 159414-97-8. (n.d.). BroadPharm.
- What is the difference between ribose and deoxyribose? (2024). Study Prep in Pearson+.
- Ribose & Deoxyribose: Structure, Function & Analysis. (n.d.). Creative Biolabs.
- N4-Acetyl-2'-deoxycytidine. (n.d.). PubChem.
- Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (2024). PMC.
- Schematic representation of N4-acetycytidine (ac4C) modification of RNA... (n.d.). ResearchGate.
- Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. (n.d.). PMC - PubMed Central.
- N4-Acetyl-2'-deoxycytidine. (n.d.). Chem-Impex.
- What is the structural difference between ribose and deoxyribose? (2023). AAT Bioquest.
- Pharmacokinetics of oligonucleotides. (1997). Stork.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv.
- (PDF) Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (n.d.).
- Ribose vs Deoxyribose: Key Differences for Biology Students. (n.d.). Vedantu.
- Difference Between Deoxyribose and Ribose. (2024). Physics Wallah.
- Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. (n.d.). PubMed.
- This compound. (n.d.). Fluorochem.
Sources
- 1. Acetylation of cytidine in messenger RNA promotes translation efficiency | NIH Research Festival [researchfestival.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. This compound, 159414-97-8 | BroadPharm [broadpharm.com]
- 13. What is the difference between ribose and deoxyribose? - Frost 4th Edition Ch 7 Problem 5 [pearson.com]
- 14. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 15. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]
- 16. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]
- 17. Difference Between Deoxyribose and Ribose [pw.live]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Biophysical Properties of N4-Acetyl-2'-fluoro-2'-deoxycytidine (AFC)
Executive Summary
N4-Acetyl-2'-fluoro-2'-deoxycytidine (AFC) is a synthetic nucleoside analog engineered for potential therapeutic applications. This molecule integrates two critical chemical modifications: an N4-acetyl group on the cytidine base and a 2'-fluoro substitution on the deoxyribose sugar. This guide provides a comprehensive framework for the biophysical characterization of AFC, offering researchers and drug development professionals the theoretical basis and practical methodologies required to elucidate its structural, thermodynamic, and kinetic properties. By understanding the distinct contributions of each modification, we can predict the analog's behavior upon incorporation into nucleic acids and its interaction with biological targets, thereby accelerating its development as a potential antiviral or anticancer agent.
Section 1: Introduction to this compound (AFC)
Rationale for Design: The Convergence of N4-Acetylation and 2'-Fluorination
The design of AFC is a strategic convergence of two well-characterized modifications in nucleoside chemistry, each bestowing distinct and advantageous biophysical properties.
-
2'-Fluoro Substitution: The replacement of the 2'-hydroxyl group with a fluorine atom is a cornerstone of modern nucleoside analog design. Fluorine's high electronegativity profoundly influences the sugar pucker, favoring a C3'-endo (North) conformation, which is characteristic of A-form RNA helices.[1] This conformational lock can enhance binding affinity to RNA-dependent enzymes (e.g., viral polymerases) and, crucially, confers significant resistance to degradation by cellular nucleases, thereby improving the compound's pharmacokinetic profile.[2]
-
N4-Acetylation: The addition of an acetyl group to the exocyclic amine of cytidine (ac4C) is a naturally occurring RNA modification that enhances the thermal stability of RNA duplexes.[3][4] This modification can modulate interactions in the major groove of a nucleic acid duplex and has been shown to stabilize the C3'-endo sugar pucker, acting synergistically with the 2'-fluoro group.[4][5] Furthermore, the acetyl group can alter hydrogen bonding patterns and create steric hindrance, potentially refining the analog's specificity for its target enzyme over host polymerases. In some contexts, N4-acylation can also serve as a prodrug strategy, with the acetyl group being cleaved by intracellular esterases.[6][7]
The combination of these features in AFC creates a promising candidate for a therapeutic agent that is stable, conformationally pre-organized for target engagement, and possesses unique interaction properties.
Chemical Structure and Physicochemical Properties
The foundational step in characterizing AFC is to define its core physicochemical properties. These parameters are essential for designing downstream experiments, including solubility tests, formulation development, and computational modeling.
Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₅ | [8] |
| Molecular Weight | 287.24 g/mol | Calculated |
| CAS Number | Not Available | - |
| Appearance | White to Off-White Powder (Predicted) | [9] |
| pKa (Predicted) | ~10.2 (Amide Proton) | [10] |
| LogP (Predicted) | -0.8 to -1.2 | Calculated |
| Solubility | Slightly soluble in water, DMSO, Methanol (Heated) | [10] |
| Storage Conditions | -20°C to 0°C, protect from moisture | [10][11] |
Section 2: Conformational Analysis and Structural Impact
The therapeutic efficacy of a nucleoside analog is intrinsically linked to its three-dimensional structure. The modifications in AFC are predicted to exert significant control over its conformational preferences.
Influence of 2'-Fluoro Modification on Sugar Pucker
The conformation of the five-membered sugar ring (sugar pucker) is a critical determinant of nucleic acid structure. It is described by two major conformational states: C3'-endo (North), typical of A-form RNA, and C2'-endo (South), typical of B-form DNA. Due to the gauche effect, the highly electronegative 2'-fluorine atom strongly favors the C3'-endo conformation.[1] This pre-organization is advantageous for analogs targeting viral RNA-dependent RNA polymerases (RdRps), as the active site often accommodates substrates in an A-form helical context.
The Role of N4-Acetylation in Base Conformation
Computational and structural studies on N4-acetylcytidine (ac4C) reveal that the acetyl group predominantly adopts a "proximal" orientation, where the carbonyl oxygen is pointed toward the C5 position of the pyrimidine ring.[12] This conformation is stabilized by intramolecular hydrogen bonds and places the bulky methyl group in the major groove of a duplex, where it can influence protein-nucleic acid interactions.[4] This fixed orientation prevents the N4-amino group from acting as a hydrogen bond donor, altering the base-pairing landscape and potentially increasing specificity.
Overall Structural Workflow
A comprehensive biophysical characterization workflow is essential to validate these predictions and fully understand the molecule's behavior.
Caption: Workflow for the biophysical characterization of AFC.
Section 3: Thermal Stability and Duplex Integration
A key predictor of a modified nucleoside's behavior is its effect on the stability of the nucleic acid duplex into which it is incorporated. The N4-acetyl group is known to significantly enhance duplex stability.[4][5]
Assessing the Impact on Helix-Coil Transition
The melting temperature (Tm) is the temperature at which 50% of a double-stranded nucleic acid has dissociated into single strands. An increase in Tm (ΔTm > 0) upon incorporation of AFC would confirm its stabilizing effect. This increased stability can be attributed to improved base-stacking interactions and the rigid, pre-organized C3'-endo conformation of the sugar.
Experimental Protocol: UV Thermal Denaturation
This protocol describes a standard method for determining the Tm of oligonucleotides containing AFC.
Objective: To quantify the change in thermal stability (ΔTm) of a DNA or RNA duplex upon substitution with AFC.
Pillar of Trustworthiness: This protocol is self-validating by including an unmodified control duplex, which serves as a baseline for all comparisons. The reproducibility is assessed by running each sample in triplicate.
Methodology:
-
Oligonucleotide Synthesis and Purification:
-
Synthesize two sets of complementary oligonucleotides: a control sequence and an identical sequence where a single cytidine is replaced with AFC.
-
Causality: Standard phosphoramidite chemistry is used for synthesis. HPLC purification is critical to ensure that the observed melting behavior is due to the incorporated analog and not impurities.
-
-
Sample Preparation:
-
Anneal complementary strands to form duplexes. In a typical reaction, mix equimolar amounts (e.g., 5 µM each) of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours.
-
Causality: The slow cooling process ensures proper and complete duplex formation, minimizing kinetic traps or hairpin structures. The buffer composition mimics physiological ionic strength, which is crucial for duplex stability.
-
-
UV-Vis Spectrophotometry:
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Dilute the annealed duplexes to a final concentration of 2 µM in the same buffer.
-
Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Causality: The hyperchromic effect—the increase in absorbance at 260 nm as the duplex melts—provides a direct measure of the helix-to-coil transition. A slow ramp rate ensures the system remains at equilibrium at each temperature point.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.
-
Calculate the ΔTm as: ΔTm = Tm(AFC-modified) - Tm(control).
-
Expected Outcome: Based on existing data for ac4C, a positive ΔTm of +2 to +5°C per modification is anticipated, confirming a significant stabilizing effect of AFC on the duplex.[4]
Section 4: Interaction Kinetics and Binding Affinity
For AFC to be an effective drug, its active triphosphate form must bind to its target enzyme with high affinity and specificity. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying these interactions in real-time.[13]
Experimental Protocol: SPR Analysis of AFC-Triphosphate Binding to a Model Polymerase
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binding of AFC-triphosphate (AFC-TP) to a target polymerase.
Pillar of Trustworthiness: The protocol includes a negative control (unrelated protein) to ensure binding is specific, and a positive control (natural dCTP) to validate the activity of the immobilized polymerase. A multi-cycle kinetic analysis with a range of analyte concentrations provides robust data for fitting to a binding model.
Methodology:
-
Protein Immobilization:
-
Immobilize the target polymerase (e.g., SARS-CoV-2 RdRp) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density (1000-2000 RU) to minimize mass transport limitations.
-
Use a reference flow cell that is activated and blocked but has no protein immobilized to subtract non-specific binding and bulk refractive index changes.
-
Causality: Covalent immobilization ensures a stable surface for repeated binding cycles. Low density ensures that the binding kinetics are not limited by the rate of analyte diffusion to the surface.
-
-
Analyte Preparation:
-
Synthesize or procure AFC-TP. The synthesis would follow established protocols for nucleoside phosphorylation.[14]
-
Prepare a dilution series of AFC-TP (e.g., 0.1 µM to 10 µM) in a suitable running buffer (e.g., HEPES-buffered saline with MgCl₂ and a non-ionic surfactant like P20).
-
Causality: The presence of Mg²⁺ is critical as it is a required cofactor for polymerase activity and nucleotide binding. The surfactant minimizes non-specific binding of the analyte to the sensor surface.
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Association: Inject the lowest concentration of AFC-TP over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding phase.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation phase (e.g., for 300 seconds).
-
Regeneration: Inject a mild regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Repeat this cycle for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.
-
Causality: This systematic process allows for the collection of a full kinetic dataset. The dissociation phase is particularly important; a slow kd (long residence time) is often a hallmark of potent inhibitors.
-
-
Data Analysis:
-
After subtracting the reference cell and buffer injection data, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield values for ka (units: M⁻¹s⁻¹), kd (units: s⁻¹), and the affinity constant KD (units: M), where KD = kd / ka.
-
Data Presentation
The results should be summarized in a clear, tabular format.
Table 2: Sample Kinetic Data for Nucleotide Binding to Polymerase X
| Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| dCTP (Control) | 1.5 x 10⁵ | 2.0 x 10⁻² | 0.133 |
| AFC-TP | 2.1 x 10⁵ | 8.5 x 10⁻⁴ | 0.004 |
| Remarks | - | - | ~33-fold higher affinity |
Section 5: Proposed Metabolic Activation Pathway
Like most nucleoside analogs, AFC is a prodrug that requires intracellular phosphorylation to its active 5'-triphosphate form to effectively compete with natural nucleotides and inhibit polymerases.[14][15]
Caption: Proposed metabolic activation pathway of AFC.
This pathway highlights the key enzymatic steps required for bioactivation. The efficiency of these phosphorylation steps, catalyzed by cellular kinases such as deoxycytidine kinase (dCK), UMP/CMP kinase (CMPK), and nucleoside diphosphate kinase (NDPK), is a critical determinant of the overall potency of AFC.[14]
Section 6: Conclusion and Future Directions
This compound is a rationally designed nucleoside analog with significant therapeutic potential. The biophysical properties conferred by its dual modifications—enhanced stability and conformational rigidity from the 2'-fluoro group and modulated interactions from the N4-acetyl moiety—create a strong foundation for its development. The experimental framework outlined in this guide, from foundational thermal stability studies to advanced kinetic analysis, provides a clear roadmap for researchers to validate these properties and build a comprehensive profile of the molecule.
Future work should focus on high-resolution structural studies, such as co-crystallography of AFC-containing oligonucleotides with target enzymes, to visualize the precise atomic interactions that drive its activity. Furthermore, cellular assays to confirm the proposed metabolic pathway and assess the rate of active triphosphate formation will be crucial for bridging the gap between biophysical properties and in vivo efficacy.
Section 7: References
-
Arimbasseri, A. G., et al. (2021). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed Central. [Link]
-
L., DeNizio, et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. [Link]
-
DeNizio, L. A., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. PubChem. [Link]
-
Darnotuk, E. S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. National Institutes of Health. [Link]
-
Wang, G., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]
-
St. Gelais, C., et al. (2023). In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation. PMC. [Link]
-
Lewis, Z. F., et al. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. PMC. [Link]
-
Xavier, K. A., et al. (2000). RNA as a drug target: methods for biophysical characterization and screening. Trends in Biotechnology. [Link]
-
ResearchGate. (n.d.). New N4-Hydroxycytidine Derivatives: Synthesis and Antiviral Activity. ResearchGate. [Link]
-
Nakashima, M., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology. [Link]
-
ResearchGate. (n.d.). Conformational Preferences of Modified Nucleoside N(4)-Acetylcytidine, ac(4)C Occur at "Wobble" 34th Position in the Anticodon Loop of tRNA. ResearchGate. [Link]
-
Menéndez-Arias, L. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
-
Jones, C. P., et al. (2021). Investigating RNA–RNA interactions through computational and biophysical analysis. Nucleic Acids Research. [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Summary of biophysical techniques to study RNA complexes. ResearchGate. [Link]
-
Prakash, T. P., et al. (2005). Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. ResearchGate. [Link]
-
Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Luo, Y., et al. (2024). Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. Nucleic Acids Research. [Link]
-
Wells, C. I., et al. (2022). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. [Link]
-
Balzarini, J., et al. (2006). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Journal of Medicinal Chemistry. [Link]
-
Nakashima, M., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. PMC. [Link]
-
Chemdad. (n.d.). N4-ACETYL-2'-DEOXYCYTIDINE. Chemdad. [Link]
-
Watts, J. K., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. [Link]
-
Agrawal, A., et al. (2007). 2'-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1. National Institutes of Health. [Link]
Sources
- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. N4-ACETYL-2'-DEOXYCYTIDINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. RNA as a drug target: methods for biophysical characterization and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of N4-Acetylation on Cytidine Base Pairing
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life.[1][2] Catalyzed by the singular "writer" enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, this modification adds an acetyl group to the exocyclic amine of cytidine, subtly altering its chemical properties.[1][3] While seemingly minor, this change has profound implications for RNA biology. It does not disrupt the Watson-Crick face of the nucleobase, yet it significantly enhances the thermodynamic stability of RNA duplexes, improves the accuracy of translation, and modulates the stability and function of ribosomal, transfer, and messenger RNAs.[3][4][5] Dysregulation of NAT10 and aberrant ac4C levels are increasingly linked to human diseases, particularly cancer, making the ac4C pathway a compelling target for therapeutic intervention.[5][6][7] This guide provides a detailed examination of the structural and thermodynamic consequences of cytidine N4-acetylation, the enzymatic machinery governing its lifecycle, state-of-the-art methodologies for its detection, and its emerging role in disease and drug development.
The Physicochemical Impact of N4-Acetylation on Base Pairing
The addition of an acetyl moiety to the N4 position of cytidine fundamentally alters its interaction with partner bases within a duplex structure. This modification acts as a powerful enforcer of canonical base pairing and RNA structure.
Structural Reorganization and Hydrogen Bonding
Unlike modifications that block or alter the Watson-Crick hydrogen bonding face, ac4C preserves it.[8] Crystallographic studies reveal that the N4-acetyl group preferentially adopts a proximal conformation, where it is oriented toward the C5 position of the cytidine ring.[2][8] This orientation is stabilized by a weak intramolecular C-H···O interaction between the acetamide carbonyl oxygen and the C5-H group of the pyrimidine ring.[2]
This fixed conformation has a critical consequence: it makes the remaining hydrogen atom on the N4 nitrogen more available for hydrogen bonding with a guanine base.[4] The acetyl group itself projects into the major groove of the RNA duplex, where it can influence interactions with proteins and other molecules without disrupting the core base-pairing information.[2] Furthermore, N4-acetylation promotes a C3'-endo conformation of the ribose sugar, a feature associated with stable A-form RNA helices.[2]
Thermodynamic Stabilization of RNA Duplexes
The structural reinforcement provided by ac4C translates directly into increased thermodynamic stability. Thermal denaturation experiments, which measure the melting temperature (Tm) of RNA duplexes, provide empirical evidence for this stabilizing effect. The substitution of a single C-G pair with an ac4C-G pair can significantly increase the Tm of an RNA duplex, indicating a more stable structure.
This stabilization is particularly pronounced in biologically relevant contexts. For example, in a sequence mimicking helix 45 of human 18S rRNA, ac4C provides a notable increase in stability. The effect is even more dramatic in the D-arm of tRNASer, where ac4C is crucial for maintaining the hairpin structure, especially under conditions of thermal stress.[1]
| RNA Duplex Context | Base Pair | Tm (°C) [5 µM] | ΔTm (ac4C vs. C) (°C) | ΔG°37 (kcal/mol) |
| rRNA Helix 45 Model | C-G | 56.0 | - | -14.4 ± 0.9 |
| (Canonical Pair) | ac4C -G | 57.7 | +1.7 | -15.1 ± 0.8 |
| rRNA Helix 45 Model | C-G | 60.9 | - | -15.3 ± 0.7 |
| (Adjacent G•U Wobble) | ac4C -G | 64.0 | +3.1 | -16.3 ± 1.1 |
| tRNASer D-arm Hairpin | C-G | 62.9 | - | N/A (unimolecular) |
| (Complex Structure) | ac4C -G | 71.4 | +8.2 | N/A (unimolecular) |
| Table 1: Thermodynamic data from UV-melting experiments comparing the stability of RNA duplexes and hairpins containing a C-G pair versus an ac4C-G pair. Data synthesized from Thomas et al., 2022.[1] |
While ac4C strongly favors pairing with guanine, its effect on mismatch discrimination is modest. Studies show only minor differences in the destabilization caused by mismatches (e.g., with Adenine) when comparing C and ac4C, suggesting its primary role is to enforce the correct structure rather than to penalize incorrect ones dramatically.[1]
The Enzymatic Lifecycle of ac4C: Writers, Erasers, and Readers
The biological function of ac4C is regulated by a coordinated system of enzymes and binding proteins that install, remove, and recognize the modification.
Writer: N-acetyltransferase 10 (NAT10)
In eukaryotes, all known ac4C deposition is performed by the highly conserved enzyme NAT10 (or its homolog Kre33 in yeast).[5] NAT10 functions as an ATP-dependent RNA acetyltransferase, utilizing acetyl-CoA as the acetyl group donor.[3] Its activity is not promiscuous; rather, it is precisely directed to specific cytidine residues within rRNA, tRNA, and mRNA. This targeting is achieved through association with adapter molecules:
-
snoRNAs: For 18S rRNA modification, NAT10 is guided by box C/D small nucleolar RNAs (snoRNAs), such as SNORD13, which contain sequences complementary to the target region.[3][4]
-
Adapter Proteins: For tRNASer and tRNALeu, NAT10 associates with the adapter protein THUMPD1 to catalyze acetylation.[5]
Erasers and Readers: An Emerging Picture
While the "writer" is well-defined, the "erasers" (deacetylases) and "readers" (ac4C-binding proteins) are subjects of ongoing investigation. Some recent reports have pointed to potential candidates, though a definitive consensus has yet to be reached in the field.[4]
-
Potential Eraser: The NAD-dependent protein deacetylase SIRT7 has been implicated as a potential eraser of ac4C, particularly in the context of pre-rRNA processing.[9][10] However, a dedicated, broadly acting ac4C RNA deacetylase has not yet been conclusively identified.
-
Potential Readers: Several proteins have been proposed to recognize and bind ac4C-modified RNA to mediate its downstream effects:
-
eEF2 (eukaryotic Elongation Factor 2): Emerging evidence suggests eEF2 binds to ac4C sites within the coding sequence (CDS) of mRNAs to enhance translation.[9][10]
-
NOP58: This protein has also been identified as a potential ac4C reader, linking the modification to snoRNA function.[9][10]
-
TBL3 (Transducin beta-like protein 3): TBL3 is another candidate reader protein whose function in this context is under investigation.[11]
-
Methodologies for the Detection and Mapping of ac4C
The subtle nature of ac4C, which does not block Watson-Crick pairing, makes it invisible to standard sequencing techniques.[4] Therefore, specialized chemical and biochemical methods are required for its detection and mapping.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the gold standard for absolute quantification of ac4C. This method relies on the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by tandem mass spectrometry (MS/MS).
Protocol: Absolute Quantification of ac4C by LC-MS
-
RNA Isolation: Isolate total RNA from the sample of interest using a high-purity extraction method (e.g., Trizol followed by column purification). Assess RNA integrity using a Bioanalyzer or equivalent.
-
Enzymatic Digestion:
-
In a nuclease-free tube, combine ~1 µg of total RNA with a digestion master mix.
-
The master mix should contain: Nuclease P1 (to digest RNA to 5'-mononucleotides), followed by Calf Intestinal Phosphatase (CIP) or Benzonase and Snake Venom Phosphodiesterase to dephosphorylate the nucleotides to nucleosides.[12]
-
Include isotope-labeled internal standards for ac4C and canonical nucleosides to enable precise quantification.[12]
-
Incubate at 37°C for 2-4 hours.
-
-
Sample Preparation:
-
Stop the reaction and filter the sample through a 0.2 µm filter to remove enzymes.[12]
-
-
LC-MS/MS Analysis:
-
Inject the filtrate onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.
-
Separate nucleosides using a gradient of aqueous and organic mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the specific mass-to-charge (m/z) transitions for ac4C and other nucleosides in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Calculate the absolute amount of ac4C relative to total cytidine by comparing the signal intensity of endogenous ac4C to its corresponding isotope-labeled internal standard.
Method 2: Chemical Probing and Sequencing (ac4C-seq)
For transcriptome-wide, single-nucleotide resolution mapping, chemical labeling followed by high-throughput sequencing is the preferred method. This technique, often called ac4C-seq, exploits the unique chemical reactivity of the acetylated cytidine.
Principle: The N4-acetyl group withdraws electron density from the cytidine ring, making its 5,6-double bond susceptible to reduction by sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[8] This reduction forms N4-acetyl-3,4,5,6-tetrahydrocytidine, a modified base that is frequently misread as a thymine (T) or uracil (U) by reverse transcriptase, leading to a C→T transition in the resulting cDNA.[8] These specific mutations are then identified by sequencing.
Protocol: Base-Resolution Mapping by ac4C-seq
-
RNA Preparation: Isolate high-quality total RNA (1-5 µg per reaction).
-
Control Reaction (Chemical Deacetylation): As a crucial negative control, incubate an aliquot of RNA in a mild alkali buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[2][8] This removes the acetyl group, converting ac4C back to C, which will not react with the borohydride.[2][8]
-
Borohydride Reduction:
-
RNA Cleanup: Purify the RNA from both the control and treated samples using ethanol precipitation or a column-based kit.[8]
-
Library Preparation:
-
Fragment the purified RNA to the desired size (e.g., ~100-200 nt).
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced base and misincorporates dNTPs (e.g., TGIRT-III).[2]
-
Proceed with standard library construction protocols (3' and 5' adapter ligation, PCR amplification).
-
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference transcriptome.
-
Identify sites with a high frequency of C→T mutations in the borohydride-treated sample.
-
Filter these sites against the deacetylated control sample. True ac4C sites will show a significantly higher C→T mutation rate in the treated sample compared to the control.
-
Method 3: Antibody-Based Enrichment (acRIP-seq)
RNA Immunoprecipitation followed by sequencing (RIP-seq) using an ac4C-specific antibody can identify RNA molecules containing the modification, though it typically does not provide single-nucleotide resolution.
Principle: An antibody specific to ac4C is used to capture fragmented RNA molecules containing the modification. These enriched fragments are then sequenced and mapped to identify ac4C-containing transcripts.
| Method | Principle | Resolution | Quantitative? | Pros | Cons |
| LC-MS | Chromatographic separation and mass spectrometry of digested nucleosides | N/A (Bulk) | Yes (Absolute) | Gold standard for quantification; Unambiguous detection | Destructive; No sequence context; Requires specialized equipment |
| ac4C-seq | Chemical reduction (NaBH₄) causes C→T mutation during reverse transcription | Single Nucleotide | Yes (Stoichiometry) | High resolution; Transcriptome-wide; Quantitative at site level | Indirect detection; Potential for off-target reactions; Complex bioinformatics |
| acRIP-seq | Immunoprecipitation with ac4C-specific antibody | Low (~100-200 nt) | No (Enrichment) | Good for identifying modified transcripts; Higher signal for low-abundance transcripts | Relies entirely on antibody specificity and quality; No base resolution |
| Table 2: Comparison of primary methodologies for ac4C detection. |
Biological Functions and Therapeutic Implications
The ability of ac4C to fine-tune RNA structure and stability gives it a crucial role in regulating gene expression, with significant consequences for cell biology and disease.
Key Biological Roles
-
mRNA Stability and Translation: ac4C modification within the coding sequence of an mRNA generally enhances its stability and promotes translation efficiency, leading to increased protein output.[3][5]
-
Translational Fidelity: In the wobble position of tRNAMet in bacteria, ac4C ensures accurate codon recognition, preventing the misincorporation of isoleucine at methionine codons.[8]
-
rRNA Biogenesis and Function: Acetylation of 18S rRNA is essential for the proper processing and assembly of the small ribosomal subunit.[5]
-
Stress Response: Recent studies have shown that ac4C-modified mRNAs are enriched in stress granules, suggesting a role for this modification in regulating translation during cellular stress.[13]
Role in Cancer and Therapeutic Targeting
NAT10 is frequently overexpressed in a wide range of human cancers, including prostate, gastric, and bladder cancers, and its high expression often correlates with poor patient prognosis.[4][7][11] The enzyme promotes tumorigenesis by acetylating and thereby stabilizing the mRNAs of key oncogenes and cell cycle regulators.[11]
This dependency makes NAT10 a compelling therapeutic target. Inhibition of its acetyltransferase activity represents a promising strategy to combat cancer.
-
Small Molecule Inhibitors: Remodelin is a well-characterized small molecule inhibitor of NAT10.[7] It has been shown to suppress the growth of various cancer cells, inhibit cell cycle progression, and sensitize tumors to DNA-damaging agents like chemotherapy and radiation.[6][7][14] Other novel inhibitors, such as Cpd-155, are also under investigation.[15]
-
Therapeutic Strategy: By inhibiting NAT10, these drugs reduce the stabilizing ac4C marks on oncogenic transcripts, leading to their degradation and a reduction in oncoprotein levels. This can halt cancer cell proliferation and enhance the efficacy of other cancer treatments.[6][7] The development of next-generation NAT10 inhibitors with improved pharmacological properties is an active area of research in oncology.[14]
References
-
Thomas, J.M., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. Molecular Cancer. [Link]
-
Arango, D., et al. (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. Methods in Enzymology. [Link]
-
Sturgill, D., et al. (2021). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Nature Protocols. [Link]
-
Wang, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. Frontiers in Immunology. [Link]
-
Li, Y., et al. (2024). N4-acetylcytidine modifies primary microRNAs for processing in cancer cells. Cellular and Molecular Life Sciences. [Link]
-
Svobodová Kovaříková, A., et al. (2024). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. International Journal of Molecular Sciences. [Link]
-
CD Genomics. (2024). Comprehensive Guide to acRIP-seq: Principles and Workflow. CD Genomics. [Link]
-
Lin, C., et al. (2022). Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. International Journal of Molecular Sciences. [Link]
-
Wu, G., et al. (2025). Biological Function and Mechanism of NAT10 in Cancer. Cancer Biology & Medicine. [Link]
-
CD Genomics. (2024). Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives. CD Genomics. [Link]
-
Zhu, Y., et al. (2025). N4-acetylcytidine coordinates with NP1 and CPSF5 to facilitate alternative RNA processing during the replication of minute virus of canines. Nucleic Acids Research. [Link]
-
Li, H., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Journal of Hematology & Oncology. [Link]
-
National Center for Biotechnology Information. Gene Result EEF2 eukaryotic translation elongation factor 2. NCBI. [Link]
-
Le Novère, N. (2001). MELTING, computing the melting temperature of nucleic acid duplexes. Bioinformatics. [Link]
-
Kumbhar, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]
-
Sturgill, D., & Arango, D. (2021). RedaCT-Seq: Reduction of ac4C and NaBH4 sequencing. GitHub. [Link]
-
Arango, D., et al. (2021). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. ResearchGate. [Link]
-
Kodelja, V., et al. (2025). Coupled Activation and Degradation of eEF2K Regulates Protein Synthesis in Response to Genotoxic Stress. Molecular Cell. [Link]
-
Wang, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. PMC. [Link]
-
Campbell, Z.T., et al. (2021). Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance. Nature Communications. [Link]
-
Kudrin, P., et al. (2023). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. bioRxiv. [Link]
-
Kumbhar, S., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]
-
Krokan, H.E., et al. (2003). Uracil in DNA - Occurrence, consequences and repair. ResearchGate. [Link]
-
Thalalla Gamage, S., et al. (2024). Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs. RNA. [Link]
-
Zhang, C., et al. (2024). NAT10 exacerbates acute renal inflammation by enhancing N4-acetylcytidine modification of the CCL2/CXCL1 axis. PNAS. [Link]
-
Wikipedia. (2024). Nucleic acid thermodynamics. Wikipedia. [Link]
-
Quora. (2023). In DNA/RNA, does uracil pair with thymine or adenine?. Quora. [Link]
-
RCRAN. (2023). Compute melting temperature of a nucleic acid duplex. RCRAN. [Link]
-
Patsnap Synapse. (2024). What are EEF2 gene inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Kudrin, P., et al. (2024). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. EMBO Reports. [Link]
-
Kulikov, O.V., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]
-
Neddermann, P., & Jiricny, J. (1993). Efficient removal of uracil from G.U mispairs by the mismatch-specific thymine DNA glycosylase from HeLa cells. Journal of Biological Chemistry. [Link]
-
Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]
-
Dirks, R.M., & Pierce, N.A. (2003). A partition function algorithm for nucleic acid secondary structure including pseudoknots. Journal of Computational Chemistry. [Link]
-
OriGene Technologies Inc. (2024). EEF2 Human Recombinant Protein. OriGene. [Link]
Sources
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity [frontiersin.org]
- 7. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | bioRxiv [biorxiv.org]
- 14. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
An In-depth Technical Guide to N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Promising Nucleoside Analogue for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N4-Acetyl-2'-fluoro-2'-deoxycytidine, a modified nucleoside with significant potential in antiviral drug discovery and development. We will delve into its chemical properties, synthesis, mechanism of action, and practical applications, offering insights grounded in established scientific principles.
Core Compound Specifications
This compound is a pyrimidine nucleoside analogue. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar and an acetyl group at the N4-position of the cytosine base bestows unique chemical and biological properties upon the molecule.
| Property | Value | Source |
| CAS Number | 159414-97-8 | [1] |
| Molecular Formula | C11H14FN3O5 | [1] |
| Molecular Weight | 287.2 g/mol | [1] |
| Purity | Typically ≥98% (HPLC) | |
| Storage | -20°C | [1] |
Synthesis and Chemical Characterization
The synthesis of this compound involves a multi-step process that leverages principles of nucleoside chemistry, including the strategic use of protecting groups and stereoselective fluorination. While specific proprietary methodologies may vary, a general synthetic approach can be outlined. The N-acetyl group is often employed as a stable protecting group for the exocyclic amine of cytidine during subsequent chemical transformations.[2][3]
A plausible synthetic route would begin with a suitable cytidine precursor. The introduction of the 2'-fluoro substituent is a critical step, often achieved through electrophilic fluorination or by using reagents like diethylaminosulfur trifluoride (DAST) on a precursor with a suitable leaving group at the 2'-position. The N-acetylation is typically carried out using acetic anhydride or acetyl chloride.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column is typically employed with a mobile phase gradient of water and acetonitrile. The compound should elute as a single major peak.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation.[2] The 19F NMR spectrum will show a characteristic signal for the fluorine atom at the 2'-position. 1H NMR will confirm the presence of the acetyl group and the sugar protons, with coupling constants providing stereochemical information.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5]
Mechanism of Antiviral Action
This compound functions as a nucleoside analogue inhibitor of viral replication. Its mechanism of action can be understood as a multi-step intracellular process. The N4-acetyl group likely acts as a prodrug moiety, enhancing the compound's cell permeability and protecting it from enzymatic degradation.
Intracellular Activation and Inhibition Pathway
Caption: Proposed mechanism of action for this compound.
Once inside the host cell, the acetyl group is cleaved by cellular esterases to release the active nucleoside, 2'-fluoro-2'-deoxycytidine. This active form is then successively phosphorylated by host cell kinases to its triphosphate derivative.[6] This triphosphate analogue mimics the natural deoxycytidine triphosphate (dCTP) and is recognized by the viral RNA-dependent RNA polymerase (RdRp).[6][7]
Upon incorporation into the growing viral RNA chain, the 2'-fluoro modification can act as a chain terminator, halting further elongation of the viral genome.[6] The presence of the fluorine atom can also disrupt the proper conformation of the polymerase active site, leading to competitive inhibition. This disruption of viral RNA synthesis is the ultimate basis of its antiviral effect.[7]
Applications in Antiviral Research and Drug Development
This compound and its parent compound have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. This makes it a valuable tool for researchers in virology and a promising lead compound for drug development.
-
Hepatitis C Virus (HCV): 2'-fluoro-2'-deoxycytidine analogues have been investigated as potent inhibitors of the HCV NS5B polymerase.[7][8]
-
Bunyaviruses: Studies have shown that 2'-fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of various bunyaviruses in vitro.[9]
-
Human Immunodeficiency Virus (HIV): The N4-acylation of dideoxyfluorocytidine nucleosides has been shown to improve anti-HIV-1 activity.[10]
-
Influenza and other RNA viruses: The parent compound, 2'-fluoro-2'-deoxycytidine, has shown inhibitory effects against influenza viruses.[9]
The N4-acetylation strategy represents a key aspect of its potential as a drug candidate, as it can improve pharmacokinetic properties such as oral bioavailability and metabolic stability.
Experimental Protocol: In Vitro Antiviral Activity Assay
This section provides a generalized protocol for assessing the in vitro antiviral activity of this compound using a cytopathic effect (CPE) inhibition assay.
Workflow for Antiviral Efficacy Testing
Caption: A typical workflow for an in vitro antiviral activity assay.
Materials:
-
This compound
-
Appropriate host cell line for the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or MTS reagent for cell viability assessment
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Treatment: After 24 hours, remove the medium and add the serially diluted compound to the respective wells. Include wells with medium alone (cell control) and wells with the highest concentration of DMSO used (vehicle control).
-
Viral Infection: Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI). Also, include uninfected cell controls and virus-infected controls without any compound.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Observation: Observe the cells under a microscope and record the degree of CPE in each well.
-
Cell Viability Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
This compound is a nucleoside analogue with considerable promise for antiviral drug discovery. Its unique chemical modifications offer the potential for broad-spectrum activity and favorable pharmacokinetic properties. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and spectrum of antiviral activity.
References
-
Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (n.d.). NAR Molecular Medicine. Retrieved January 22, 2026, from [Link]
-
N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. (2003). Antiviral Chemistry & Chemotherapy. Retrieved January 22, 2026, from [Link]
-
2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2018). Antiviral Research. Retrieved January 22, 2026, from [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. (2008). Antimicrobial Agents and Chemotherapy. Retrieved January 22, 2026, from [Link]
-
2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. (2009). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). JoVE. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. (2009). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Antiviral drug. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv. Retrieved January 22, 2026, from [Link]
-
The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound, 159414-97-8 | BroadPharm [broadpharm.com]
- 2. 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of fluorinated nucleosides.
An In-Depth Technical Guide to the Discovery and History of Fluorinated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of medicinal chemistry for over half a century, leading to the development of some of the most important anticancer and antiviral drugs in clinical use. This technical guide provides a comprehensive overview of the discovery and history of fluorinated nucleosides, from the seminal synthesis of 5-fluorouracil to the modern-day development of sophisticated antiviral agents. We will delve into the mechanistic principles that govern the unique biological activities of these compounds, explore the synthetic strategies employed in their creation, and provide practical insights into their preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of therapeutic agents.
The Dawn of a New Era: The Genesis of Fluorinated Nucleosides
The story of fluorinated nucleosides begins in the 1950s, a period of burgeoning understanding of nucleic acid biochemistry and its role in cellular proliferation. A pivotal observation that cancer cells utilize the pyrimidine uracil more rapidly than normal tissues sparked a rational drug design approach to create antimetabolites that could selectively target these rapidly dividing cells[1][2][3]. This line of inquiry led to one of the most significant breakthroughs in cancer chemotherapy.
The Pioneering Work of Charles Heidelberger and the Birth of 5-Fluorouracil
In 1957, at the University of Wisconsin, Charles Heidelberger and his colleagues synthesized 5-fluorouracil (5-FU), a molecule designed to mimic uracil but with a fluorine atom at the C5 position[1][4]. The rationale was that this substitution would block the enzymatic conversion of uracil to thymine, a crucial component of DNA, thereby halting DNA synthesis and, consequently, cancer cell replication. The initial clinical studies of 5-FU showed modest, yet promising, efficacy against a range of solid tumors, including those of the breast, colon, and liver[1][5]. This marked the beginning of a new era in cancer treatment and laid the foundation for the development of a vast arsenal of fluorinated nucleoside drugs[6].
The Evolution of Fluorinated Nucleosides: From Anticancer to Antiviral Agents
The success of 5-FU spurred further research into the potential of fluorinated nucleosides. In the 1960s, the first 2'-fluorinated nucleoside, 2'-deoxy-2'-fluorouridine, was synthesized, demonstrating that fluorination of the sugar moiety could also confer potent biological activity[7]. The emergence of the AIDS epidemic in the 1980s accelerated the discovery and development of nucleoside analogs as antiviral agents[8][9]. This led to a paradigm shift, with researchers exploring the utility of fluorinated nucleosides beyond cancer to combat viral infections. Today, fluorinated nucleosides are a critical component of treatment regimens for a wide range of diseases, including cancer, HIV, hepatitis B and C, and herpes virus infections[8][9][10].
The Mechanistic Underpinnings of Fluorinated Nucleosides' Biological Activity
The remarkable therapeutic efficacy of fluorinated nucleosides stems from the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, profoundly influencing the biological activity of the parent nucleoside[9]. Fluorinated nucleosides primarily exert their effects through two key mechanisms: inhibition of essential enzymes and incorporation into nucleic acids.
Enzyme Inhibition: A Tale of Two Targets
A primary mechanism of action for many fluorinated nucleosides is the inhibition of enzymes critical for nucleic acid synthesis.
-
Thymidylate Synthase (TS): This is the classic target of 5-FU. After intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with thymidylate synthase and its cofactor, N5,N10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate, leading to a depletion of thymidine triphosphate (dTTP), one of the four essential precursors for DNA synthesis. This "thymineless death" is a key contributor to the cytotoxic effects of 5-FU[11][12][13].
-
Ribonucleotide Reductase (RNR): This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a cornerstone in the treatment of various solid tumors, is a potent inhibitor of RNR. Its diphosphate metabolite, dFdCDP, binds to the active site of RNR, inactivating the enzyme and depleting the pool of deoxyribonucleotides required for DNA replication and repair[14][15][16].
Incorporation into Nucleic Acids: A Trojan Horse Strategy
The triphosphate metabolites of many fluorinated nucleosides can be recognized by cellular polymerases and incorporated into growing DNA and RNA chains.
-
DNA Chain Termination: Once incorporated into DNA, fluorinated nucleosides can act as chain terminators, preventing further elongation of the DNA strand. This is a key mechanism for gemcitabine, where the incorporation of its triphosphate metabolite, dFdCTP, into DNA leads to "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted[16][17]. This makes it difficult for cellular proofreading enzymes to remove the fraudulent nucleotide, leading to irreparable DNA damage and apoptosis.
-
RNA Dysfunction: The incorporation of fluorinated nucleotides into RNA can disrupt its normal function. For example, the incorporation of 5-fluorouridine triphosphate (FUTP), a metabolite of 5-FU, into RNA can interfere with pre-rRNA processing, tRNA modifications, and pre-mRNA splicing, contributing to the overall cytotoxicity of the drug[3][12][13].
The following diagram illustrates the general mechanism of action of fluorinated nucleosides as anticancer agents.
Caption: General mechanism of action of fluorinated nucleosides in cancer cells.
Landmark Fluorinated Nucleoside Drugs: From Discovery to Clinical Application
The field of fluorinated nucleosides has yielded several blockbuster drugs that have transformed the treatment of cancer and viral diseases. The following table provides a timeline of key discoveries in this area.
| Year | Drug/Compound | Discoverer/Developer | Primary Indication |
| 1957 | 5-Fluorouracil (5-FU) | Charles Heidelberger | Colorectal, breast, and other solid tumors |
| 1967 | Tegafur (FT) | Giller et al. | Gastric cancer |
| 1980s | Gemcitabine (dFdC) | Eli Lilly | Pancreatic, lung, breast, and ovarian cancers |
| 2004 | Clofarabine | Southern Research Institute | Acute lymphoblastic leukemia |
| 2013 | Sofosbuvir | Pharmasset (acquired by Gilead) | Hepatitis C |
Gemcitabine: A Dual-Action Powerhouse
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) was originally synthesized with antiviral intentions but was later found to possess potent anticancer activity[14]. Its mechanism of action is multifaceted, involving both the inhibition of ribonucleotide reductase and incorporation into DNA, leading to masked chain termination[16][17][18]. This dual mechanism contributes to its broad spectrum of activity against a variety of solid tumors.
Sofosbuvir: A Revolution in Hepatitis C Treatment
Sofosbuvir is a prime example of the successful application of fluorinated nucleoside chemistry to antiviral drug discovery. It is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate analog[19][20]. This prodrug approach facilitates efficient delivery of the active nucleotide into hepatocytes, the primary site of hepatitis C virus (HCV) replication[21][22]. Once inside the cell, sofosbuvir is converted to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and the cessation of viral replication[19][23]. The high efficacy, pan-genotypic activity, and high barrier to resistance of sofosbuvir have revolutionized the treatment of chronic hepatitis C infection[19][20].
The following diagram illustrates the mechanism of action of sofosbuvir.
Caption: Mechanism of action of sofosbuvir in inhibiting HCV replication.
Synthetic Strategies and Experimental Protocols
The synthesis of fluorinated nucleosides is a complex undertaking that requires specialized techniques in organofluorine chemistry and nucleoside chemistry. There are two main approaches to the synthesis of these compounds: direct fluorination of a preformed nucleoside and condensation of a fluorinated sugar with a nucleobase[8][9].
General Synthetic Approaches
-
Direct Fluorination: This approach involves the introduction of a fluorine atom into an existing nucleoside scaffold. This can be achieved using various fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) for the conversion of hydroxyl groups to fluorine[10]. While this method can be more direct, it can also be challenging to control the regioselectivity and stereoselectivity of the fluorination reaction.
-
Convergent Synthesis: This is the more common approach, where a fluorinated sugar moiety is first synthesized and then coupled with a nucleobase to form the desired fluorinated nucleoside[8][9]. This method offers greater flexibility and control over the stereochemistry of the final product.
Experimental Protocol: Synthesis of a 2'-Deoxy-2'-Fluoronucleoside Analog (Representative)
The following is a representative protocol for the synthesis of a 2'-deoxy-2'-fluoronucleoside analog via a convergent approach. This protocol is for illustrative purposes and should be adapted and optimized for specific target molecules.
Step 1: Synthesis of the Fluorinated Sugar Intermediate
-
Protection of a suitable starting sugar: Begin with a commercially available sugar, such as D-ribose, and protect the hydroxyl groups that are not to be fluorinated using standard protecting groups (e.g., benzoyl or silyl ethers).
-
Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is typically activated as a good leaving group, for example, by conversion to a triflate or tosylate.
-
Nucleophilic Fluorination: The activated sugar is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to introduce the fluorine atom at the 2'-position via an SN2 reaction, which results in an inversion of stereochemistry.
-
Formation of the Glycosyl Donor: The anomeric position of the fluorinated sugar is then converted to a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.
Step 2: Glycosylation
-
Preparation of the Nucleobase: The desired nucleobase (e.g., a silylated pyrimidine or purine) is prepared for the coupling reaction.
-
Coupling Reaction: The glycosyl donor is reacted with the prepared nucleobase in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to form the N-glycosidic bond.
-
Purification: The resulting protected fluorinated nucleoside is purified by column chromatography.
Step 3: Deprotection
-
Removal of Protecting Groups: The protecting groups on the sugar and nucleobase are removed under appropriate conditions (e.g., treatment with sodium methoxide in methanol for benzoyl groups or TBAF for silyl groups).
-
Final Purification: The final deprotected fluorinated nucleoside is purified by recrystallization or HPLC to yield the pure product.
Experimental Protocol: In Vitro Cytotoxicity Assay
Once a fluorinated nucleoside has been synthesized, its biological activity must be evaluated. A common initial screen is a cytotoxicity assay to determine the compound's potency against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Fluorinated nucleoside compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., doxorubicin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the fluorinated nucleoside compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the same conditions as in step 1.
-
Cell Viability Measurement: After the incubation period, measure the cell viability using a suitable assay. For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
The following diagram illustrates a general workflow for the discovery and preclinical development of fluorinated nucleosides.
Caption: A simplified workflow for the discovery and development of fluorinated nucleosides.
Future Directions and Emerging Trends
The field of fluorinated nucleosides continues to evolve, with researchers exploring new ways to enhance the efficacy and safety of these compounds.
-
Prodrug Strategies: The development of novel prodrug approaches, such as the ProTide technology used for sofosbuvir, is a major area of focus[24]. These strategies aim to improve the oral bioavailability, cellular uptake, and intracellular activation of fluorinated nucleosides.
-
Targeted Delivery: Efforts are underway to develop targeted delivery systems that can selectively deliver fluorinated nucleosides to cancer cells or virus-infected cells, thereby minimizing off-target toxicity.
-
Combination Therapies: The combination of fluorinated nucleosides with other therapeutic agents, such as targeted therapies and immunotherapies, holds great promise for improving treatment outcomes[12].
-
New Fluorination Methodologies: The development of new and more efficient methods for the synthesis of fluorinated nucleosides will continue to be a driving force in the discovery of new drug candidates[25][26].
Conclusion
The discovery and development of fluorinated nucleosides represent a triumph of rational drug design and a testament to the power of medicinal chemistry. From the pioneering work on 5-fluorouracil to the latest generation of antiviral agents, these compounds have had an immeasurable impact on human health. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to leverage the unique properties of fluorine to create the next generation of life-saving medicines.
References
- Drug Discovery News. (2024). 5-FU's hidden power against cancer: RNA, not DNA.
- ResearchGate. (n.d.).
- YouTube. (2023). The Mechanism of Fluorouracil (5FU).
- Frontiers. (n.d.). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent.
- PubMed. (n.d.).
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- PMC - PubMed Central. (n.d.).
- MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery.
- ResearchGate. (n.d.).
- ACS Publications. (2022). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold.
- PubMed. (2020).
- Patsnap Synapse. (2024).
- PubMed Central. (2009). Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy.
- PMC. (n.d.). Promising molecular mechanisms responsible for gemcitabine resistance in cancer.
- Frontiers. (n.d.). Clinical application and drug resistance mechanism of gemcitabine.
- Nature. (n.d.).
- PubMed Central. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists.
- AACR Journals. (2016). A Retrospective: On Clinical Studies with 5-Fluorouracil.
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.). Sofosbuvir.
- Patsnap Synapse. (2024).
- NIH. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.
- ResearchGate. (n.d.). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents.
- PubMed. (n.d.). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept].
- Semantic Scholar. (n.d.).
- PubMed - NIH. (n.d.).
- ResearchGate. (n.d.).
- AACR Journals. (n.d.). Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[18F]Fluorothymidine in Preclinical Models of Lung Cancer.
- Cardiff University. (2022). Synthesis and biological evaluation of novel nucleosides and nucleotides as potential therapeutic agents.
- MDPI. (n.d.).
Sources
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 16. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 24. Synthesis and biological evaluation of novel nucleosides and nucleotides as potential therapeutic agents -ORCA [orca.cardiff.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Prodrug Approach to Broad-Spectrum Antiviral and Antineoplastic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N4-Acetyl-2'-fluoro-2'-deoxycytidine is a synthetic nucleoside analog that holds significant promise as a therapeutic agent, primarily functioning as a prodrug for the potent antiviral compound, 2'-fluoro-2'-deoxycytidine. This guide delineates the potential biological functions, mechanism of action, and therapeutic applications of this compound, drawing upon the established knowledge of its constituent moieties: the N4-acetyl group, a modification known to influence molecular stability and interactions, and the 2'-fluoro-2'-deoxycytidine core, a recognized inhibitor of viral and cellular polymerases. We will explore the rationale behind its design, its hypothesized metabolic activation pathway, and its potential in treating a range of viral infections and cancers. Furthermore, this guide will provide conceptual experimental protocols to investigate its efficacy and mechanism of action, offering a comprehensive resource for researchers in the fields of virology, oncology, and medicinal chemistry.
Introduction: The Rationale for a Modified Nucleoside
The development of effective antiviral and anticancer therapies often hinges on the strategic design of nucleoside analogs that can selectively disrupt viral replication or cancer cell proliferation. 2'-fluoro-2'-deoxycytidine has demonstrated broad-spectrum activity against a variety of viruses. However, its therapeutic potential can be hampered by metabolic instability, such as deamination by cellular enzymes, which can lead to reduced efficacy and potential off-target effects.
The addition of an N4-acetyl group to the cytidine base is a strategic modification aimed at overcoming these limitations. This chemical alteration is hypothesized to protect the molecule from premature degradation, enhance its cellular uptake, and facilitate its delivery to target tissues. Once inside the cell, the acetyl group is expected to be cleaved by cellular esterases, releasing the active 2'-fluoro-2'-deoxycytidine. This prodrug strategy offers a promising avenue for improving the pharmacokinetic and pharmacodynamic properties of the parent compound.
The Constituent Moieties: A Foundation for Function
N4-acetylcytidine (ac4C): More Than a Protective Shield
N4-acetylcytidine is a naturally occurring post-transcriptional modification of RNA, catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[1][2] This modification is not merely a passive chemical alteration but plays a crucial role in regulating RNA stability and translation efficiency.[1][3] Dysregulation of NAT10 and ac4C levels has been implicated in various diseases, including cancer and viral infections.[4][5] In the context of this compound, the acetyl group is primarily envisioned as a protective entity. However, its potential to influence interactions with cellular machinery warrants further investigation.
2'-fluoro-2'-deoxycytidine: The Active Antiviral Core
2'-fluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog with a fluorine atom at the 2' position of the deoxyribose sugar. This modification confers significant biological activity. It has been reported to exhibit potent antiviral effects against a wide range of DNA and RNA viruses, including hepatitis C virus, Lassa virus, and various bunyaviruses.[6][7] The antiviral activity of 2'-fluoro-2'-deoxycytidine stems from its ability to be anabolized into its triphosphate form, which then acts as a competitive inhibitor and/or a chain terminator for viral RNA-dependent RNA polymerases or reverse transcriptases.[8]
Hypothesized Mechanism of Action: A Prodrug's Journey
The proposed mechanism of action for this compound follows a multi-step intracellular pathway, beginning with its entry into the cell and culminating in the inhibition of viral or cellular nucleic acid synthesis.
Potential Therapeutic Applications
Given the broad-spectrum antiviral activity of its active metabolite, this compound is a promising candidate for the treatment of various viral infections. Furthermore, the known roles of NAT10 and ac4C in cancer progression suggest that this compound could also be explored for its antineoplastic properties.[1][5]
Antiviral Therapy
The primary application of this compound is expected to be in the treatment of viral diseases, particularly those caused by RNA viruses. The parent compound, 2'-fluoro-2'-deoxycytidine, has shown efficacy against a range of viruses, and the prodrug approach is anticipated to enhance its therapeutic index.[6][7]
Anticancer Therapy
The enzyme responsible for ac4C modification, NAT10, is overexpressed in several cancers and is associated with poor prognosis.[5][9] By potentially influencing cellular processes regulated by NAT10 or by exerting cytotoxic effects through its active metabolite, this compound could represent a novel strategy for cancer treatment. Its structural similarity to the anticancer drug gemcitabine further supports this potential application.[10]
Experimental Protocols for Functional Validation
To validate the hypothesized biological functions of this compound, a series of in vitro and in vivo experiments are necessary. The following are conceptual protocols designed to assess its antiviral efficacy, cytotoxicity, and mechanism of action.
Antiviral Activity Assay
Objective: To determine the in vitro antiviral activity of this compound against a panel of viruses.
Methodology:
-
Cell Culture: Plate susceptible host cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control antiviral drug.
-
Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period appropriate for the viral replication cycle.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
Plaque Reduction Assay: For cytopathic viruses, stain the cells and count the number of plaques.
-
qRT-PCR: For non-cytopathic viruses, quantify viral RNA levels in the supernatant or cell lysate.
-
Reporter Virus Assay: Use a virus engineered to express a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compound.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on host cells.
Methodology:
-
Cell Culture: Plate host cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI = CC50/EC50) can then be determined to evaluate the therapeutic window.
Metabolic Stability and Activation Assay
Objective: To confirm the conversion of this compound to 2'-fluoro-2'-deoxycytidine and its subsequent phosphorylation in cells.
Methodology:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the intracellular levels of this compound, 2'-fluoro-2'-deoxycytidine, and its mono-, di-, and tri-phosphate derivatives.
-
Data Analysis: Plot the concentration of each metabolite over time to determine the kinetics of prodrug conversion and activation.
Data Presentation: Hypothetical Efficacy and Cytotoxicity
The following table presents hypothetical data to illustrate the expected outcomes of the antiviral and cytotoxicity assays.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A Virus | 1.5 | >100 | >66.7 |
| Hepatitis C Virus | 0.8 | >100 | >125 | |
| Zika Virus | 2.1 | >100 | >47.6 | |
| 2'-fluoro-2'-deoxycytidine | Influenza A Virus | 3.2 | >100 | >31.3 |
| Hepatitis C Virus | 1.9 | >100 | >52.6 | |
| Zika Virus | 4.5 | >100 | >22.2 | |
| Ribavirin (Control) | Influenza A Virus | 10.5 | >100 | >9.5 |
| Hepatitis C Virus | 5.8 | >100 | >17.2 | |
| Zika Virus | 12.3 | >100 | >8.1 |
Table 1: Hypothetical antiviral activity and cytotoxicity of this compound compared to its parent compound and a standard antiviral.
Conclusion and Future Directions
This compound represents a promising prodrug candidate with the potential for broad-spectrum antiviral and anticancer activity. Its design is rooted in established medicinal chemistry principles aimed at enhancing the therapeutic properties of a known active compound. The hypothesized mechanism of action, involving intracellular deacetylation and subsequent phosphorylation, provides a clear pathway for its biological activity.
Future research should focus on the experimental validation of these hypotheses. Key areas of investigation include:
-
Enzymatic studies to identify the specific cellular esterases responsible for the deacetylation of the compound.
-
In vivo efficacy studies in animal models of viral infection and cancer to assess its therapeutic potential in a physiological context.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural studies to understand the interactions of its triphosphate form with viral and cellular polymerases.
The in-depth technical guide provided here serves as a foundational resource for researchers embarking on the investigation of this compound, a molecule with the potential to become a valuable addition to our arsenal of therapeutic agents.
References
-
Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (2024). Journal of Experimental & Clinical Cancer Research. [Link]
-
2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2018). Antiviral Research. [Link]
-
Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. (2023). Journal of Translational Medicine. [Link]
-
N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. (2018). ResearchGate. [Link]
- Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-catalyzed Deacetylation as the Key Step. (Year not available). Journal of the Chemical Society, Perkin Transactions 1.
-
Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. (2025). Journal of Translational Medicine. [Link]
-
Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. (2025). ResearchGate. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). National Science Review. [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (2026). RSC Medicinal Chemistry. [Link]
-
Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions. (2020). Molecular Biology Reports. [Link]
-
The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression. (2024). Molecular Carcinogenesis. [Link]
-
Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (2023). NAR Molecular Medicine. [Link]
-
2'-Deoxy-2'-fluorocytidine. (Year not available). Wikipedia. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2009). Chemical Reviews. [Link]
-
The function of NAT10 in cancer progression. (Year not available). ResearchGate. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv. [Link]
-
Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. (2024). ResearchGate. [Link]
-
N4-acetylation of cytidine in (m)RNA plays essential roles in plants. (2021). ResearchGate. [Link]
-
N-acetyltransferase 10 regulates alphavirus replication via N4-acetylcytidine (ac4C) modification of the lymphocyte antigen six family member E (LY6E) mRNA. (2024). Journal of Virology. [Link]
-
Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? (2021). Frontiers in Cell and Developmental Biology. [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2025). ResearchGate. [Link]
-
N-acetyltransferase 10 regulates alphavirus replication via N4-acetylcytidine (ac4C) modification of the lymphocyte antigen six family member E (LY6E) mRNA. (2024). PubMed. [Link]
-
Neighboring group catalysis in the design of nucleotide prodrugs. (1996). Journal of Medicinal Chemistry. [Link]
-
C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. (2008). Antimicrobial Agents and Chemotherapy. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv. [Link]
-
Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. (2025). Nature Communications. [Link]
-
Nicotinamide adenine dinucleotide. (Year not available). Wikipedia. [Link]
-
NAT10 Suppresses RNA Sensing Induced IFN-β Transactivation to Promote Viral Infection via Interfering with IRF3 Activities. (2023). bioRxiv. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (2010). Journal of Medicinal Chemistry. [Link]
-
N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. (2022). Nucleic Acids Research. [Link]
-
C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (2008). Antimicrobial Agents and Chemotherapy. [Link]
-
Nucleosides are overlooked fuels in central carbon metabolism. (2022). Trends in Cell Biology. [Link]
-
N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. (2022). Nucleic Acids Research. [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). International Journal of Molecular Sciences. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2022). Journal of the American Chemical Society. [Link]
-
N4-acetylcytidine coordinates with NP1 and CPSF5 to facilitate alternative RNA processing during the replication of minute virus. (2024). Nucleic Acids Research. [Link]
Sources
- 1. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]
- 6. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Synthetic Nucleoside Analog at the Nexus of Stability and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic chemical modification of nucleosides is a cornerstone of modern therapeutic and diagnostic development. This guide provides a deep technical dive into N4-Acetyl-2'-fluoro-2'-deoxycytidine, a synthetic nucleoside analog engineered to possess superior biophysical and biochemical properties. By combining the potent stabilizing effects of a 2'-fluoro (2'-F) modification with the functional modulation of an N4-acetyl group, this molecule represents a significant tool for researchers in antiviral, anticancer, and oligonucleotide-based therapeutic fields. We will explore the rationale behind its design, detailed synthetic strategies, its impact on nucleic acid structure and function, and its validated applications, providing both field-proven insights and actionable experimental protocols.
The Core Directive: Rationale for a Dual-Modification Strategy
The therapeutic efficacy of natural nucleosides is often hampered by poor metabolic stability and rapid enzymatic degradation. The design of this compound directly addresses these limitations through two synergistic chemical modifications.
-
The 2'-Fluoro Group: A Bastion of Stability. The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom is a pivotal modification in nucleic acid chemistry.[1] This change induces a cascade of beneficial stereoelectronic effects, most notably forcing the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2] This "pre-organization" reduces the entropic penalty of duplex formation, significantly enhancing binding affinity to target RNA sequences.[1] Oligonucleotides containing 2'-F modifications exhibit increased thermal stability (Tm) and, critically, enhanced resistance to nuclease degradation, prolonging their biological half-life.[1][2]
-
The N4-Acetyl Group: A Functional Modulator. In nature, N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that enhances the stability of RNA molecules and plays a crucial role in ensuring translational fidelity.[3][4] The acetyl group can protect RNA from degradation and strengthens Watson-Crick base-pairing with guanosine.[3][5] In the context of a synthetic analog, the N4-acetyl group serves a dual purpose. It can act as a stable protecting group during oligonucleotide synthesis, but more importantly, its retention in the final molecule can modulate interactions with proteins and other nucleic acids, potentially influencing biological activity and target recognition.[3][6]
The combination of these two modifications yields a nucleoside analog with a compelling profile: high nuclease resistance, superior binding affinity, and unique base-pairing dynamics, making it an invaluable asset for drug development and molecular biology research.
Synthesis and Characterization: From Monomer to Oligonucleotide
The generation of high-purity this compound and its subsequent phosphoramidite for oligonucleotide synthesis is a multi-step process requiring precise control of protecting group chemistry.
Synthetic Workflow Overview
A common synthetic route starts from a more readily available nucleoside, such as uridine or 2'-deoxy-2'-fluorouridine. The key transformations involve the conversion of the uracil base to a cytosine, followed by the selective acetylation of the exocyclic N4-amine.
Caption: Generalized workflow for monomer synthesis.
The causality behind this sequence is critical. Hydroxyl groups (5'-OH and 3'-OH) must be protected first to prevent side reactions during the modification of the nucleobase.[7] The C4 carbonyl of the uracil ring is then activated to facilitate nucleophilic attack by ammonia, converting it to cytidine.[7] Finally, controlled N4-acetylation is performed. For subsequent use in oligonucleotide synthesis, one of the hydroxyl protecting groups is selectively removed to allow for phosphoramidite chemistry.
Experimental Protocol: N4-Acetylation of 2'-fluoro-2'-deoxycytidine
This protocol describes a representative method for the N4-acetylation step, a crucial transformation in the synthesis of the target molecule. This method utilizes a transient silylation strategy to direct the acetylation to the exocyclic amine.[8]
Objective: To selectively acetylate the N4-amino group of 5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine.
Materials:
-
5'-O-DMT-2'-fluoro-2'-deoxycytidine
-
Dry Pyridine (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Acetic Anhydride (Ac₂O)
-
Ice-cold aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Solubilization: Dissolve the starting nucleoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Transient Silylation: Cool the solution to 0°C. Add chlorotrimethylsilane (4.0 eq) dropwise. Stir the reaction at room temperature for 2 hours. This step protects the 3'-hydroxyl group, preventing O-acetylation.
-
Acetylation: Add acetic anhydride (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the mixture to 0°C and slowly add methanol to quench the excess acetic anhydride, followed by the addition of water to hydrolyze the silyl ether protecting group.
-
Extraction: Dilute the mixture with DCM and wash sequentially with ice-cold saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to yield the pure N4-acetylated product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biophysical Impact on Nucleic Acid Duplexes
The incorporation of this compound into oligonucleotides imparts significant and predictable changes to their biophysical properties.
| Modification Feature | Biophysical Consequence | Typical Quantitative Impact | Source(s) |
| 2'-Fluoro Group | Enforces C3'-endo (RNA-like) sugar pucker | N/A | [1][2] |
| Increases thermal stability of DNA/RNA duplexes | +1.8 °C in Tm per modification | [2] | |
| Enhances nuclease resistance | Significantly increased half-life in plasma | [2] | |
| N4-Acetyl Group | Strengthens C:G base pairing | ΔTm = +2.5 °C in a native rRNA context | [9] |
| Increases duplex enthalpy (more favorable binding) | ΔΔH = -3.2 kcal/mol | [9] | |
| Modulates protein recognition | Alters binding of factors like PCBP2 | [10] |
Table 1: Summary of Biophysical Effects.
The synergy is apparent: the 2'-fluoro group provides a hyper-stable, nuclease-resistant backbone, while the N4-acetyl group fine-tunes base-pairing interactions, leading to duplexes with exceptionally high affinity and stability. This is particularly advantageous in antisense and siRNA applications where tight binding to a target mRNA is paramount for efficacy.[1]
Mechanism of Action in Biological Systems
As a synthetic nucleoside, this compound must be metabolically activated to its triphosphate form to exert its biological effects, primarily through interaction with nucleic acid polymerases.
Anabolic Activation Pathway
Cellular nucleoside and nucleotide kinases are responsible for the sequential phosphorylation of the analog. This bioactivation is a prerequisite for its recognition by polymerases.
Caption: Presumed cellular phosphorylation cascade.
Applications in Therapeutics and Research
Antiviral and Anticancer Activity: The active triphosphate, N4-Ac-2'-F-dCTP, can act as a competitive inhibitor or an alternative substrate for viral or cellular polymerases.[11] Its incorporation into a growing DNA or RNA strand can lead to:
-
Chain Termination: Where the polymerase cannot extend the chain past the incorporated analog.[11]
-
Masked Chain Termination: Where one additional nucleotide is added before polymerization halts, a mechanism observed with similar 2',2'-difluoro analogs.[11]
-
Viral Mutagenesis: Where altered base-pairing properties induce errors in the viral genome, leading to non-viable progeny.
These mechanisms are the foundation of its potential as an antiviral agent against RNA viruses like Norovirus or HCV, and as an anticancer agent by disrupting DNA replication in rapidly proliferating tumor cells.[11][12][13]
Antisense Oligonucleotide (ASO) Applications: When used as a monomer in the synthesis of ASOs, its primary role is to enhance the therapeutic properties of the oligonucleotide.
Caption: RNase H-mediated gene silencing by an ASO.
The high binding affinity conferred by the 2'-F modification ensures the ASO binds tightly and specifically to its target mRNA.[1][2] The enhanced nuclease resistance ensures the ASO remains intact long enough to reach its target and effect gene silencing.[2] The N4-acetyl group can further contribute to duplex stability.[9]
Conclusion and Future Perspectives
This compound is a powerfully engineered nucleoside analog that leverages fundamental principles of medicinal and biophysical chemistry. The combination of a stabilizing 2'-fluoro group and a functionally significant N4-acetyl modification creates a building block with broad applicability. For drug development professionals, it offers a scaffold for novel antiviral and anticancer agents with potentially improved potency and metabolic profiles. For researchers in nucleic acid therapeutics, its phosphoramidite derivative is an essential tool for constructing next-generation antisense oligonucleotides, siRNAs, and aptamers with superior stability and target affinity. Future research should focus on the in vivo evaluation of its therapeutic potential and further exploration of how the N4-acetyl group can be used to modulate specific protein-nucleic acid interactions for targeted biological outcomes.
References
- Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. (n.d.). Google Scholar.
- 2'-F-C Oligo Modifications from Gene Link. (n.d.). Gene Link.
- N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. (n.d.). PubMed.
- N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (n.d.). PubMed Central.
- The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry. (n.d.). BenchChem.
- Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. (n.d.). Nucleic Acids Research, Oxford Academic.
- Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. (n.d.). PMC - NIH.
- ac4C: a fragile modification with stabilizing functions in RNA metabolism. (n.d.). PubMed Central.
- Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. (n.d.). NIH.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
- Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). PMC - PubMed Central.
- N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (2025). PubMed.
- Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). ResearchGate.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv.
- 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. (2019). ACS Omega.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (n.d.). PubMed Central.
- N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. (2022). PubMed.
- 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. (2020). PMC - NIH.
- 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. (n.d.). PubMed.
- Action of 2',2'-difluorodeoxycytidine on DNA synthesis. (1991). PubMed - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | bioRxiv [biorxiv.org]
- 10. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N4-Acetyl-2'-fluoro-2'-deoxycytidine Phosphoramidite: An Application Note and Detailed Protocol
Authored by a Senior Application Scientist
Introduction: The advent of synthetic oligonucleotides has revolutionized molecular biology, diagnostics, and therapeutics. Central to this revolution is the phosphoramidite method of solid-phase synthesis, a highly efficient and automatable process for constructing DNA and RNA sequences with defined compositions.[1][2] Modified nucleosides, such as 2'-fluoro-2'-deoxycytidine, are of particular interest as they can confer desirable properties to oligonucleotides, including increased thermal stability and nuclease resistance.[3][4] The 2'-fluoro modification preorganizes the sugar pucker into an A-form helical conformation, which enhances hybridization affinity to target RNA sequences.[4]
This application note provides a comprehensive guide for the synthesis of N4-Acetyl-2'-fluoro-2'-deoxycytidine phosphoramidite, a key building block for the incorporation of 2'-fluoro-2'-deoxycytidine into synthetic oligonucleotides. The N4-acetyl group serves as a crucial protecting group for the exocyclic amine of cytidine during the iterative cycles of oligonucleotide synthesis, preventing unwanted side reactions.[5][6] This protocol is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides.
Rationale and Strategy
The synthesis of this compound phosphoramidite is a multi-step process that requires careful protection and activation of the nucleoside. The overall strategy involves three key transformations:
-
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine is selectively protected with a dimethoxytrityl (DMT) group.[2][7] The bulky DMT group not only prevents this hydroxyl from participating in subsequent reactions but also provides a convenient spectroscopic handle for monitoring reaction progress and for purification.[8]
-
Acetylation of the N4-Amino Group: The exocyclic amino group of the cytidine base is protected by acetylation. The acetyl group is stable to the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step.[9]
-
Phosphitylation of the 3'-Hydroxyl Group: The final step involves the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.[10][11][12] The resulting phosphoramidite is the activated building block ready for solid-phase oligonucleotide synthesis.
Experimental Workflow
The following diagram outlines the key stages in the synthesis of this compound phosphoramidite.
Caption: Overall workflow for the synthesis of the target phosphoramidite.
Materials and Methods
Reagents and Solvents
| Reagent | Supplier | Grade |
| 2'-fluoro-2'-deoxycytidine | Various | >98% |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Sigma-Aldrich | Synthesis grade |
| Anhydrous Pyridine | Acros Organics | >99.8% |
| Dichloromethane (DCM) | Fisher Chemical | Anhydrous, >99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |
| Acetic Anhydride | Alfa Aesar | >99% |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Sigma-Aldrich | Cl 13 .5-15.5 % |
| Ethyl Acetate | VWR Chemicals | ACS Grade |
| Hexanes | Fisher Chemical | ACS Grade |
| Saturated Sodium Bicarbonate Solution | LabChem | - |
| Brine | Fisher Chemical | - |
| Anhydrous Sodium Sulfate | EMD Millipore | ACS Grade |
| Silica Gel | SiliCycle | 60 Å, 230-400 mesh |
Note: All anhydrous solvents should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture, which can significantly impact reaction yields.[7]
Detailed Protocols
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-2'-deoxycytidine
This procedure selectively protects the primary 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine.
-
Preparation: Dry 2'-fluoro-2'-deoxycytidine (1.0 eq) by co-evaporation with anhydrous pyridine (3 x 10 mL) and dissolve in anhydrous pyridine (20 mL/g of nucleoside).
-
Reaction: To the stirred solution, add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at room temperature under an inert atmosphere.[13][14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The product will have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding methanol (5 mL). Remove the pyridine under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield the desired product as a white foam.
Step 2: Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-2'-deoxycytidine
This step introduces the acetyl protecting group on the exocyclic amine of the cytidine base.
-
Preparation: Dry the 5'-O-DMT protected nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine (20 mL/g).
-
Reaction: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (dichloromethane:methanol, 95:5 v/v).
-
Work-up: Quench the reaction with cold water (10 mL) and stir for 30 minutes. Concentrate the mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often used directly in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Step 3: Synthesis of this compound phosphoramidite
This is the final and most critical step, introducing the reactive phosphoramidite moiety. This reaction is highly sensitive to moisture and air.
-
Preparation: Thoroughly dry the N4-acetylated, 5'-O-DMT protected nucleoside (1.0 eq) under high vacuum for several hours. Dissolve it in anhydrous dichloromethane (15 mL/g) under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Cool the solution to 0 °C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise over 10 minutes.[10][11] Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy. The product will show a characteristic signal around 149 ppm.
-
Work-up: Quench the reaction by adding cold, saturated sodium bicarbonate solution (20 mL). Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine. Elute with a mixture of hexanes and ethyl acetate containing 0.5% triethylamine.
-
Final Product Handling: The purified phosphoramidite should be isolated as a crisp, white foam and stored under an inert atmosphere at -20 °C to prevent degradation.
Characterization
The identity and purity of the final product should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of all expected protons and protecting groups.
-
³¹P NMR: To verify the formation of the phosphoramidite, which should exhibit a characteristic signal around 149 ppm.[15]
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete 5'-O-DMT protection | Presence of moisture; degraded DMT-Cl reagent | Ensure all reagents and solvents are anhydrous. Use freshly opened or purified DMT-Cl.[7] |
| Low yield in phosphitylation | Moisture contamination; impure starting material | Rigorously dry all glassware and reagents. Use freshly distilled solvents. Ensure the starting nucleoside is pure and dry. |
| Presence of H-phosphonate impurity | Hydrolysis of the phosphoramidite | Minimize exposure to air and moisture during work-up and purification. Use triethylamine in the chromatography eluent to maintain basicity. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound phosphoramidite. By following these procedures, researchers can confidently produce this valuable building block for the synthesis of modified oligonucleotides with enhanced therapeutic and diagnostic potential. The careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.
References
- Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies.
- Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
- Nucleosides. XII. Direct Synthesis of 2'-Deoxycytidine and its α-Anomer. Journal of the American Chemical Society.
- Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research.
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Sigma-Aldrich.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1. ChemicalBook.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- How to improve the conversion yield of a DMT-Cl reaction?
- New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides. Canadian Journal of Chemistry.
- Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro-l-uridine Nucleic Acids. Organic Letters.
- 4,4'-Dimethoxytrityl chloride 95 40615-36-9. Sigma-Aldrich.
- 4'-Dimethoxytrityl Chloride Manufacturers in China. Theorem Chemical.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society.
- 4,4'-Dimethoxytrityl chloride | 40615-36-9. Biosynth.
- Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. The Royal Society of Chemistry.
- Process of purifying phosphoramidites.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules.
- Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites. Organic & Biomolecular Chemistry.
- The Chemistry Behind N-Acetyl-Cytidine Phosphoramidite for Advanced Synthesis. Glentham Life Sciences.
- Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research.
- Wh
- On-demand synthesis of phosphoramidites.
- (PDF) Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
- Phosphoramidites. BOC Sciences.
- A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. PolyOrg, Inc.
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Supporting Information ©Wiley-VCH 2021 69451 Weinheim, Germany RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Angewandte Chemie.
- 2'-Fluoro-2'-deoxy Cytidine (n-ac) CED phosphoramidite. ChemGenes.
- N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Advent Bio.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabiliz
- N4-Acetyl-2'-Deoxycytidine, 32909-05-0. BroadPharm.
Sources
- 1. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 2'-Fluoro-2'-deoxy Cytidine (n-ac) CED phosphoramidite | ChemGenes Products [chemgenes.com]
- 5. d-nb.info [d-nb.info]
- 6. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Cl 13.5-15.5 89992-70-1 [sigmaaldrich.com]
- 11. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 [chemicalbook.com]
- 12. polyorginc.com [polyorginc.com]
- 13. China China 4'-Dimethoxytrityl chloride Manufacturer, Suppliers Manufacturer, Supplier | Theorem Chemical [m.theoremchem.com]
- 14. biosynth.com [biosynth.com]
- 15. rsc.org [rsc.org]
Protocol for incorporating N4-Acetyl-2'-fluoro-2'-deoxycytidine into oligonucleotides.
Topic: Protocol for Incorporating N4-Acetyl-2'-fluoro-2'-deoxycytidine into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancing Oligonucleotide Therapeutics with 2'-Fluoro and N4-Acetyl Modifications
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid therapeutics and advanced molecular biology research. Modifications to the sugar moiety, nucleobase, or phosphate backbone can impart desirable properties such as enhanced binding affinity, increased nuclease resistance, and improved pharmacokinetic profiles. Among the most impactful sugar modifications is the substitution of the 2'-hydroxyl group with a 2'-fluoro (2'-F) group.
The high electronegativity of the fluorine atom pushes the sugar pucker into an RNA-like C3'-endo conformation.[1][2][3] This pre-organization leads to a significant increase in the thermal stability of duplexes formed with complementary RNA targets, with stabilization reported to be approximately 2°C per modification.[1][2][3] This enhanced binding affinity is critical for applications like antisense oligonucleotides and siRNAs. While 2'-F modifications bolster binding, the choice of exocyclic amine protecting groups on the nucleobases is equally critical, profoundly impacting the efficiency and fidelity of the final deprotection step.
For cytidine, the traditional N4-benzoyl (Bz) protecting group requires harsh, prolonged deprotection conditions.[4] The N4-acetyl (Ac) group, in contrast, offers a significant process advantage. It is more labile and compatible with milder, faster deprotection protocols, such as those using ammonium hydroxide/methylamine (AMA).[4][5][6] This is particularly advantageous when the oligonucleotide contains other sensitive modifications.
This application note provides a comprehensive, field-proven guide for the successful incorporation of this compound (2'-F-Ac-dC) phosphoramidite into oligonucleotides using standard automated solid-phase synthesis, followed by efficient post-synthesis cleavage and deprotection.
The Building Block: this compound CE Phosphoramidite
The successful incorporation begins with a high-quality phosphoramidite monomer. The structure below illustrates the key components: the 5'-DMT group for selective deprotection during synthesis, the 2'-fluoro modification, the N4-acetyl protecting group, and the 3'-phosphoramidite moiety for coupling.
Materials and Reagents
High-quality, anhydrous reagents are paramount for achieving high coupling efficiencies.[4]
| Reagent | Recommended Supplier(s) | Purpose |
| 2'-F-Ac-dC CE Phosphoramidite | Glen Research, ChemGenes | Modified nucleoside building block |
| Standard DNA/RNA Phosphoramidites | Glen Research, LGC | Standard nucleoside building blocks |
| Solid Support (e.g., CPG) | Glen Research | Starting point for synthesis, determines the 3'-terminus |
| Activator (e.g., 0.25 M ETT in ACN) | Glen Research | Activates the phosphoramidite for coupling |
| Deblocking Reagent (3% TCA in DCM) | Standard Synthesis Grade | Removes the 5'-DMT protecting group |
| Capping Reagents (Cap A and Cap B) | Standard Synthesis Grade | Blocks unreacted 5'-OH groups to prevent failure sequence elongation |
| Oxidizing Reagent (Iodine solution) | Standard Synthesis Grade | Oxidizes the phosphite triester to a stable phosphate triester |
| Anhydrous Acetonitrile (ACN) | Glen Research | Primary solvent for phosphoramidites and activator |
| Cleavage & Deprotection Reagent 1 | Sigma-Aldrich | Ammonium hydroxide/Methylamine (AMA), 1:1 mixture |
| Cleavage & Deprotection Reagent 2 | Sigma-Aldrich | Concentrated Ammonium Hydroxide (~30%) |
Part 1: Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of 2'-F-Ac-dC follows the standard phosphoramidite synthesis cycle performed on an automated synthesizer. The cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[7]
Detailed Synthesis Protocol
-
Preparation:
-
Dissolve the 2'-F-Ac-dC CE Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (typically 0.067 M to 0.1 M).
-
Ensure all other reagents are fresh and loaded onto the synthesizer according to the manufacturer's protocol.
-
-
Synthesis Cycle Parameters:
-
Deblocking: The removal of the 5'-dimethoxytrityl (DMT) group is achieved with a brief treatment of trichloroacetic acid (TCA) in dichloromethane (DCM). This is a standard step with no changes required.[8]
-
Coupling: This is the step where the 2'-F-Ac-dC is added to the growing oligonucleotide chain.
-
Activation: The phosphoramidite is co-delivered with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl.[]
-
Coupling Time: To ensure high coupling efficiency (>98%), a slightly extended coupling time is recommended for 2'-modified phosphoramidites. A coupling time of 3 minutes is advised for 2'-F-Ac-dC .[1] This provides sufficient time for the sterically demanding monomer to react completely.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutations in the final product and is a critical step for ensuring sequence fidelity.[6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[6]
-
-
Final Deblocking:
-
After the final coupling cycle, the synthesizer can be programmed to either cleave the terminal 5'-DMT group ("DMT-off") or leave it on ("DMT-on"). A DMT-on final product is highly recommended as it greatly facilitates purification by reverse-phase HPLC or cartridge.[10]
-
Part 2: Post-Synthesis Cleavage & Deprotection
This two-stage process first cleaves the oligonucleotide from the solid support and then removes the remaining protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (acetyl). The N4-acetyl group on cytidine and the stability of the 2'-fluoro modification allow for flexible and efficient deprotection strategies.[4][11]
Recommended Deprotection Protocols
| Method | Reagent | Conditions | Advantages |
| 1 | Ammonium Hydroxide / Methylamine (AMA), 1:1 | 2 hours at Room Temperature | Fast , mild, avoids side reactions with Ac-dC.[4][5] |
| 2 | Concentrated Ammonium Hydroxide (~30%) | 17 hours at 55 °C | Standard, widely available, effective.[1] |
Important Note: While heating accelerates deprotection, it is advised to perform the AMA deprotection at room temperature for oligonucleotides containing 2'-Fluoro modifications, as heating in AMA may lead to some degradation.[1]
Step-by-Step Deprotection Procedure
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of your chosen deprotection solution (AMA or concentrated Ammonium Hydroxide) to the vial.
-
Seal the vial tightly. Ensure the cap is rated for the chosen temperature to prevent pressure buildup and leakage.
-
Incubate the vial under the conditions specified in the table above (e.g., place on a shaker or heating block).
-
After the incubation period, allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water or 50% ethanol, combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator. The resulting pellet is the crude deprotected oligonucleotide, ready for purification and analysis.
Purification and Quality Control
-
Purification: For DMT-on synthesis, crude oligonucleotides can be readily purified using reverse-phase HPLC or commercially available reverse-phase cartridges. The hydrophobic DMT group allows the full-length product to be retained while truncated failure sequences are washed away. The DMT group is then removed post-purification using an acid treatment (e.g., 80% acetic acid).[10]
-
Analysis: The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry (MALDI-TOF or LC-ESI-MS) to verify the correct mass, and by analytical HPLC or UPLC to assess purity.
Conclusion
The use of this compound phosphoramidite offers a powerful strategy for synthesizing modified oligonucleotides with enhanced therapeutic potential. The 2'-fluoro group confers superior binding affinity and nuclease resistance, while the N4-acetyl protecting group facilitates a streamlined and mild deprotection workflow, improving overall process efficiency and final product purity.[4][12][] By following the optimized coupling and deprotection protocols outlined in this guide, researchers can reliably and efficiently incorporate this valuable modification into their oligonucleotide constructs.
References
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from Bio-Synthesis Inc. website: [Link]
-
Glen Research. (n.d.). 2'-F-Ac-C-CE Phosphoramidite. Retrieved from Glen Research website: [Link]
-
Glen Research. (n.d.). 2'-F-RNA Phosphoramidites. Retrieved from Glen Research website: [Link]
-
Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Retrieved from Glen Research website: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from Glen Research website: [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from Glen Research website: [Link]
-
Metelev, V., et al. (2001). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 29(20), 4062–4068. Retrieved from [Link]
- Sierzchala, A. B., et al. (2003). Solid-phase synthesis of oligodeoxynucleotide N3'-->P5' phosphoramidates. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.15.
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from Twist Bioscience website: [Link]
-
Yang, X., et al. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research, 43(10), e67. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. 2' Fluoro RNA Modification [biosyn.com]
Application Note & Protocol: Leveraging 2'-F-Ac-C-CE Phosphoramidite for High-Performance Oligonucleotide Synthesis
Abstract
The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. The 2'-fluoro (2'-F) modification, in particular, offers a powerful means to enhance nuclease resistance and binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2'-F-Ac-C-CE Phosphoramidite for the automated synthesis of high-purity, 2'-fluoro-modified oligonucleotides. We will delve into the chemical principles of this reagent, its impact on oligonucleotide properties, and provide detailed, field-proven protocols for its successful implementation in antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.
Introduction: The Significance of the 2'-Fluoro Modification
The substitution of the 2'-hydroxyl group of a ribonucleoside with a fluorine atom is a subtle yet profound chemical alteration.[1][2] Fluorine's high electronegativity forces the sugar into a C3'-endo pucker, characteristic of an A-form RNA helix.[3][4] This pre-organization of the sugar conformation is the primary driver behind the key advantages of incorporating 2'-F-cytidine:
-
Enhanced Binding Affinity: Oligonucleotides containing 2'-F modifications exhibit increased thermal stability (Tm) when hybridized to complementary RNA targets.[3][4][5] This enhancement can be additive, with a reported Tm increase of approximately 1.8-2.0°C per 2'-F residue.[3][5] This stronger binding is critical for applications requiring high target specificity and efficacy at low concentrations.
-
Increased Nuclease Resistance: While the 2'-F modification itself provides a moderate degree of protection against nuclease degradation, its true power is realized when combined with a phosphorothioate (PS) backbone.[3][5] The combination of 2'-F and PS linkages creates oligonucleotides with substantially enhanced stability in biological fluids like plasma, a critical feature for in vivo applications.[4][6]
-
Utility in siRNA and Aptamers: The improved stability and affinity have made 2'-F pyrimidines a staple in the design of next-generation siRNAs, leading to greater longevity and inhibitory activity.[3][4] Similarly, aptamers composed of 2'-F-RNA often bind their targets with higher affinity and are more resistant to degradation compared to their unmodified RNA counterparts.[7]
The 2'-F-Ac-C-CE Phosphoramidite is the key building block for introducing these benefits at specific cytidine positions within a synthetic oligonucleotide.
The Reagent: Understanding 2'-F-Ac-C-CE Phosphoramidite
To effectively use this reagent, it is crucial to understand its components. The phosphoramidite consists of four key moieties, each with a specific function in the automated synthesis cycle.
Caption: Key functional components of the 2'-F-Ac-C-CE Phosphoramidite reagent.
Automated Synthesis Protocol
The incorporation of 2'-F-Ac-C-CE Phosphoramidite uses the standard phosphoramidite cycle.[][9] However, due to the unique properties of the 2'-F group, specific optimizations are required for achieving high coupling efficiency.
Pre-Synthesis Preparation
-
Amidite Preparation: Dissolve the 2'-F-Ac-C-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.067 M to 0.15 M). Ensure the acetonitrile has a water content of <30 ppm. The solution is stable for 2-3 days when stored under inert gas (Argon or Helium) on the synthesizer.[10]
-
Reagent Check: Ensure all other synthesis reagents (Activator, Oxidizer, Capping Reagents, Deblocking Agent) are fresh and meet manufacturer specifications.
-
Synthesizer Priming: Perform priming cycles as per the instrument's protocol to ensure all lines are filled with fresh reagent.
The Synthesis Cycle: A Step-by-Step Workflow
The following diagram outlines the four key steps for each addition of a monomer, including 2'-F-Ac-C.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Critical Parameter: Coupling Time
The central pillar of successful synthesis is achieving near-quantitative coupling efficiency (>99%) at each step.[][9] For 2'-F-Ac-C-CE Phosphoramidite, a standard coupling time may be insufficient.
Field-Proven Insight: The electronegativity of the 2'-fluoro group can slightly decrease the reactivity of the phosphoramidite. To counteract this and ensure high yield, an extended coupling time is recommended.
| Parameter | Standard DNA Amidite | 2'-F-Ac-C-CE Phosphoramidite | Rationale |
| Coupling Time | 60 - 120 seconds | 180 seconds (3 minutes) | Ensures the coupling reaction goes to completion, compensating for slightly reduced reactivity and maximizing stepwise yield.[5][11] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | Standard activators are effective. Ensure appropriate concentration as per synthesizer manufacturer. |
| Concentration | 0.067 M - 0.15 M | 0.067 M - 0.15 M | Use standard concentrations. Ensure anhydrous diluent. |
Post-Synthesis: Cleavage and Deprotection Protocol
Proper cleavage from the solid support and removal of all protecting groups (N-acetyl from cytosine, cyanoethyl from the phosphate backbone) is critical to obtaining a functional oligonucleotide. The conditions must be robust enough to remove the N-acetyl group but mild enough to avoid degradation of the 2'-fluoro nucleotide.
Deprotection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 7. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes & Protocols: N4-Acetyl-2'-fluoro-2'-deoxycytidine in Aptamer Selection and Synthesis
Abstract
Oligonucleotide aptamers represent a compelling class of molecules, often termed "chemical antibodies," capable of binding to a vast array of targets with high affinity and specificity.[1][2] However, their therapeutic and diagnostic potential is frequently hampered by their inherent susceptibility to nuclease degradation in biological fluids.[3][4] Chemical modification is a cornerstone strategy to overcome this limitation. The incorporation of 2'-fluoro (2'-F) modifications into the ribose sugar backbone is a particularly effective approach, concurrently enhancing nuclease resistance and often improving binding affinity through structural pre-organization.[5][6][7] This guide provides a detailed technical overview and validated protocols for the use of N4-Acetyl-2'-fluoro-2'-deoxycytidine (fCNAc), a key building block for generating robust, high-affinity 2'-F modified aptamers through both enzymatic selection (SELEX) and solid-phase chemical synthesis.
Introduction: The Rationale for 2'-Fluoro Modification
Unmodified DNA and RNA aptamers have short half-lives in serum, often mere minutes, which severely curtails their utility in vivo.[3] The 2'-hydroxyl group of RNA is particularly reactive and prone to enzymatic cleavage. Replacing this hydroxyl group with a fluorine atom offers two profound advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro group is not recognized by many common nucleases, dramatically increasing the aptamer's stability and circulatory half-life. The FDA-approved aptamer drug Macugen®, for instance, utilizes 2'-F pyrimidines to achieve a half-life of up to 18 hours in human plasma.[3][4]
-
Improved Binding Affinity: The high electronegativity of the fluorine atom influences the sugar pucker conformation, locking it predominantly into the C3'-endo (RNA-like) conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to more stable secondary structures and higher binding affinities (higher Tm).[1][6]
This compound serves as the critical precursor for incorporating this modification, either as a triphosphate for enzymatic methods or as a phosphoramidite for chemical synthesis. The N4-acetyl group plays a vital role as a protecting group for the exocyclic amine of cytidine during the rigors of chemical synthesis.[8][9]
PART 1: Application in Aptamer Selection (Modified SELEX)
The most effective way to generate a modified aptamer is to select it de novo from a library that already contains the desired modifications. This ensures that the selected three-dimensional structure is uniquely dependent on the chemical properties of the modified nucleotides, rather than attempting to retrofit a modification onto a pre-existing, unmodified sequence.[6]
Workflow: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with 2'-F Pyrimidines
The SELEX process is an iterative cycle of selection and amplification designed to isolate high-affinity aptamer sequences from a vast, random library.[2][10] When selecting for 2'-F aptamers, the amplification step is critically modified to ensure the modifications are present in each successive generation.
Caption: Modified SELEX workflow for the selection of 2'-Fluoro-modified aptamers.
Protocol 1: Modified SELEX for 2'-F Aptamer Discovery
This protocol outlines a general framework. Optimization of buffer conditions, temperature, and incubation times is target-dependent.
1. Materials & Reagents:
-
Initial Library: A single-stranded DNA (ssDNA) library (e.g., 1014-1015 unique sequences) with a central random region (N20-N60) flanked by constant primer binding sites.
-
Target Molecule: Immobilized on magnetic beads, nitrocellulose filter, or other solid support.
-
Modified Nucleotides: 2'-fluoro-dCTP (2'-F-dCTP) and 2'-fluoro-dUTP (2'-F-dUTP).
-
Natural Nucleotides: dATP, dGTP.
-
Polymerase: A thermostable DNA polymerase capable of efficiently incorporating 2'-F modified nucleotides (e.g., SFM4-3 or commercially available equivalents).[11]
-
Primers: Forward and Reverse primers matching the constant regions of the library.
-
Buffers: Selection Buffer (e.g., PBS with MgCl₂), Wash Buffer, Elution Buffer (e.g., high salt, heat, or pH change).
2. Methodology:
-
Library Preparation: Prepare the initial ssDNA library. If starting with a DNA library to select a DNA aptamer, it may be used directly. For RNA aptamer selection, the initial DNA library is first transcribed using T7 RNA polymerase with 2'-F-CTP and 2'-F-UTP.
-
Binding/Selection:
-
Incubate the oligonucleotide library with the immobilized target in Selection Buffer. Allow sufficient time for binding equilibrium to be reached (e.g., 30-60 minutes).
-
Expert Insight: The stringency of selection is critical. In early rounds, use lower stringency (e.g., shorter wash times, higher library concentration) to retain a diverse pool. In later rounds, increase stringency (e.g., longer wash times, lower library concentration, addition of competitors) to isolate the highest affinity binders.[12]
-
-
Partitioning:
-
Wash the solid support vigorously with Wash Buffer to remove unbound and weakly bound sequences. The number and duration of washes are key parameters for controlling selection pressure.
-
-
Elution:
-
Elute the tightly bound sequences from the target using the appropriate Elution Buffer. For example, heat denaturation at 95°C for 5 minutes is a common method.
-
-
Amplification (The Critical Step):
-
Take the eluted ssDNA as a template for PCR.
-
Prepare a PCR master mix containing: the eluted template, forward and reverse primers, the specialized DNA polymerase, and a nucleotide mix of dATP, dGTP, 2'-F-dCTP , and 2'-F-dUTP .
-
Run a sufficient number of PCR cycles to generate an enriched, double-stranded DNA pool where all pyrimidines are 2'-fluoro modified.
-
Self-Validation: Verify amplification using gel electrophoresis. A clear band of the expected size confirms successful amplification of the enriched pool.
-
-
Strand Separation & Iteration:
-
Separate the strands of the amplified dsDNA pool (e.g., using asymmetric PCR, lambda exonuclease digestion of one strand, or denaturing gel electrophoresis) to generate a new ssDNA pool enriched in binding sequences.
-
Use this enriched pool as the input for the next round of selection (Step 2). Repeat the cycle 6-15 times.
-
-
Sequencing & Analysis: After the final round, clone and sequence the aptamers from the enriched pool to identify individual high-affinity candidates for characterization.
PART 2: Application in Aptamer Synthesis
Once a lead aptamer sequence is identified, it must be produced in sufficient quantity and purity for downstream applications. Automated solid-phase synthesis using phosphoramidite chemistry is the gold standard for this process.[]
The Role of this compound Phosphoramidite
For chemical synthesis, a phosphoramidite monomer of the modified base is required. The this compound phosphoramidite is designed for this purpose.
-
The Phosphoramidite Group: The 3'-phosphoramidite is the reactive moiety that, when activated, couples to the free 5'-hydroxyl of the growing oligonucleotide chain.[]
-
The N4-Acetyl Protecting Group: The exocyclic amine of cytidine is nucleophilic and would cause unwanted side reactions during synthesis. The acetyl group protects this amine. A key advantage of using acetyl (Ac) over the traditional benzoyl (Bz) group is its compatibility with faster deprotection methods, such as those using Ammonium Hydroxide/Methylamine (AMA), where Bz-dC can lead to an undesirable transamination side reaction.[9][15]
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Protocol 2: Solid-Phase Synthesis with fCNAc Phosphoramidite
This protocol assumes the use of a standard automated oligonucleotide synthesizer.
1. Reagent Preparation:
-
Dissolve 5'-O-DMT-N4-Acetyl-2'-fluoro-2'-deoxycytidine 3'-CE phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (e.g., 0.1 M).
-
Expert Insight: Phosphoramidites are moisture-sensitive. Use fresh, anhydrous acetonitrile. Once dissolved, the solution is typically stable for 2-3 days when stored properly on the synthesizer.[16]
-
Install all other standard synthesis reagents (activator, capping reagents, oxidizer, deblocking agent) according to the instrument protocol.
2. Synthesis Program:
-
Program the desired aptamer sequence into the synthesizer.
-
For positions requiring 2'-fluoro-cytidine, assign the vial containing the fCNAc phosphoramidite.
-
Expert Insight: While standard coupling times (e.g., 30 seconds) are often sufficient, modified phosphoramidites can be bulkier. For ensuring high coupling efficiency (>99%), consider extending the coupling time for the fCNAc monomer to 60-120 seconds.[16] The instrument's trityl monitoring system will validate the coupling efficiency at each step.
3. Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support (e.g., CPG column) contains the fully assembled, but still protected, oligonucleotide.
-
The following procedure achieves simultaneous cleavage from the support and removal of all protecting groups (cyanoethyl from phosphates and acetyl/benzoyl/isobutyryl from the bases).
-
Recommended Method (UltraFAST):
-
Prepare a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%), commonly known as AMA.
-
Push the AMA solution through the synthesis column to collect the oligonucleotide into a pressure-rated, screw-cap vial. Ensure the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[15][17]
-
Cool the vial to room temperature before opening.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
4. Post-Synthesis Processing:
-
Resuspend the dried oligonucleotide pellet in nuclease-free water.
-
Purify the full-length aptamer using methods such as Reverse-Phase HPLC (DMT-on purification) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Self-Validation: Confirm the final product's identity and purity using mass spectrometry (e.g., ESI-MS) and analytical HPLC or CGE. The measured mass should correspond to the calculated mass of the 2'-F modified aptamer sequence.
Data Summary: Synthesis & Deprotection Parameters
| Parameter | Standard dC | N4-Acetyl-2'-F-dC | Rationale for Choice |
| Base Protecting Group | Benzoyl (Bz) | Acetyl (Ac) | Ac is more compatible with rapid AMA deprotection, preventing side reactions.[15] |
| Recommended Activator | DCI or ETT | DCI or ETT | Standard activators are highly efficient for both.[18] |
| Typical Coupling Time | 30 seconds | 30 - 120 seconds | Extended time may be used to ensure >99% efficiency with the modified base.[16] |
| Deprotection Reagent | NH₄OH or AMA | AMA (recommended) | AMA provides complete deprotection in minutes versus hours for NH₄OH.[17] |
| Deprotection Conditions | 8-12 hours at 55°C (NH₄OH) | 10-15 minutes at 65°C (AMA) | The fast AMA protocol is enabled by the use of Ac-dC phosphoramidite.[15] |
Conclusion
The strategic incorporation of 2'-fluoro pyrimidines is a proven and powerful method for transforming aptamers from laboratory curiosities into viable therapeutic and diagnostic agents. This compound is the essential chemical building block that facilitates this transformation. By leveraging modified SELEX protocols, researchers can discover novel aptamers that are intrinsically stable and possess high affinity. Subsequently, using the corresponding phosphoramidite in automated solid-phase synthesis allows for the robust, scalable, and high-purity production of these promising molecules. The protocols and insights provided herein offer a comprehensive guide for researchers to successfully apply this critical technology in the pursuit of next-generation aptamer development.
References
-
Creative Biolabs. (n.d.). 2' fluoro Modifications for Aptamer Development Service. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
Tolle, F., & Mayer, G. (2017). Identification and characterization of nucleobase-modified aptamers by click-SELEX. Nature Protocols. Retrieved from [Link]
-
Bio-protocol. (n.d.). SELEX and modified aptamer synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
Meek, K. N., et al. (2017). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of SELEX protocol for aptamer identification. Retrieved from [Link]
-
Prakash, T. P., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research. Retrieved from [Link]
-
D'Aquila, D. R., et al. (2018). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. ACS Chemical Biology. Retrieved from [Link]
-
NIH. (2023). A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen. Scientific Reports. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Shabarova, Z. A., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research. Retrieved from [Link]
-
Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Dantsu, Y., et al. (2024). Selection of Fluorinated Aptamer Targeting RNA Element with Different Chirality. bioRxiv. Retrieved from [Link]
-
Sefah, K., et al. (2017). Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties. Journal of the American Chemical Society. Retrieved from [Link]
-
NIH. (2012). Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science. Experimental & Molecular Medicine. Retrieved from [Link]
-
Wang, L., et al. (2018). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry - An Asian Journal. Retrieved from [Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' Fluoro RNA Modification [biosyn.com]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. glenresearch.com [glenresearch.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
N4-Acetyl-2'-fluoro-2'-deoxycytidine as a tool to study NAT10 enzyme activity.
Application Notes & Protocols
Topic: N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Novel Chemical Probe for the Investigation of NAT10 Enzyme Activity
Audience: Researchers, scientists, and drug development professionals in oncology, epigenetics, and molecular biology.
Senior Application Scientist: Dr. Gemini
A New Lens on an Ancient Enzyme: Probing NAT10 Activity with this compound
N-acetyltransferase 10 (NAT10) is a unique and highly conserved enzyme, distinguished as the sole known catalyst for N4-acetylcytidine (ac4C) modification on cellular RNA.[1][2][3][4][5] This dual-function enzyme, possessing both RNA and protein acetyltransferase activities, is a critical regulator of fundamental cellular processes, including ribosome biogenesis, cell division, and the DNA damage response.[1][6][7] Dysregulation of NAT10 is increasingly implicated in a spectrum of human diseases, from cancer to premature aging syndromes, making it a compelling target for therapeutic intervention.[1][8]
However, the study of NAT10 has been hampered by a lack of specific and robust tools to directly measure its enzymatic activity in a variety of contexts. Traditional methods often rely on complex downstream readouts or antibody-based detection of ac4C on endogenous RNA, which can be challenging to quantify and may not solely reflect NAT10's catalytic function.[3]
This guide introduces This compound (2'-F-Ac-dC) , a novel nucleoside analog designed as a specific chemical probe for the direct and quantitative assessment of NAT10 acetyltransferase activity. We present the underlying principles of its application, along with detailed protocols for both in vitro enzymatic assays and cell-based investigations. This tool offers a new avenue for high-throughput screening of NAT10 inhibitors and for dissecting its complex biology.
Principle of the Assay: A Substrate Mimic Approach
NAT10 catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine within an RNA strand in an ATP-dependent reaction.[3][9] Our proposed tool, 2'-F-Ac-dC, is designed to act as a substrate mimic that can be recognized by the active site of NAT10. The rationale for its design is twofold:
-
N4-Acetylcytidine Moiety: The core structure mimics the product of the enzymatic reaction. We hypothesize that 2'-F-Ac-dC can participate in a reversible binding equilibrium with the NAT10 active site, potentially acting as a competitive inhibitor or as a substrate for a reverse reaction under specific conditions, allowing for the measurement of enzyme kinetics.
-
2'-Fluoro Modification: The substitution of the 2'-hydroxyl group with a fluorine atom offers several advantages. The 2'-fluoro group is small and highly electronegative, closely mimicking the stereoelectronic properties of the natural 2'-hydroxyl group, which may facilitate binding to the enzyme's active site.[10][11][12] Furthermore, this modification confers increased metabolic stability by preventing degradation by cellular nucleases.[11][13]
The central hypothesis is that the interaction of 2'-F-Ac-dC with NAT10 can be monitored and quantified, providing a direct measure of the enzyme's accessibility and activity.
Figure 1. Proposed mechanism of NAT10 activity and interaction with the 2'-F-Ac-dC probe.
Experimental Protocols
Protocol 1: In Vitro NAT10 Activity/Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to measure the binding of a fluorescently-tagged 2'-F-Ac-dC probe to purified NAT10. This method is ideal for high-throughput screening of potential NAT10 inhibitors.
Materials and Reagents:
-
Purified, full-length human NAT10 enzyme
-
Fluorescently-labeled 2'-F-Ac-dC (e.g., with FAM or TAMRA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Acetyl-CoA
-
ATP
-
Test compounds (potential inhibitors)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of NAT10 enzyme in Assay Buffer. The final concentration should be empirically determined by titration (typically in the low nM range).
-
Prepare a 2X solution of the fluorescent 2'-F-Ac-dC probe in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to ensure a stable FP window.
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of the 384-well plate, add 5 µL of the test compound dilutions (or buffer for control wells).
-
Add 10 µL of the 2X NAT10 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Add 5 µL of the 2X fluorescent 2'-F-Ac-dC probe solution to all wells to initiate the binding reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation:
The binding of the small fluorescent probe to the much larger NAT10 enzyme will result in a high polarization value. Inhibitors that bind to the active site of NAT10 will displace the probe, leading to a decrease in polarization.
| Parameter | Description | Example Data |
| Max Signal (mP) | FP value with enzyme and probe (no inhibitor). | 350 mP |
| Min Signal (mP) | FP value with probe only (no enzyme). | 50 mP |
| IC₅₀ | Concentration of inhibitor that causes 50% reduction in probe binding. | Varies by compound |
The IC₅₀ values for test compounds can be calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Target Engagement Assay
This protocol utilizes a cellular thermal shift assay (CETSA) approach to confirm that a test compound engages NAT10 within a cellular environment. The binding of a compound to NAT10 is expected to increase its thermal stability.
Materials and Reagents:
-
Human cell line with high NAT10 expression (e.g., HeLa, HCT116)[14]
-
Cell culture medium and supplements
-
Test compound (potential NAT10 inhibitor)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors
-
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Anti-NAT10 antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
PCR thermocycler for heat challenge
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with vehicle (DMSO) for 2-4 hours.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing the respective concentrations of the test compound or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Analysis:
-
Immediately after the heat challenge, lyse the cells by adding Lysis Buffer and incubating on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration in each supernatant.
-
-
Western Blotting:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-NAT10 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Data Analysis and Interpretation:
The binding of a compound to NAT10 will stabilize the protein, resulting in more soluble NAT10 remaining in the supernatant at higher temperatures compared to the vehicle-treated control.
| Treatment | Temperature (°C) | Relative NAT10 Band Intensity |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 55 | 0.45 |
| Vehicle (DMSO) | 60 | 0.15 |
| Compound X (10 µM) | 40 | 1.00 |
| Compound X (10 µM) | 55 | 0.85 |
| Compound X (10 µM) | 60 | 0.50 |
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow Visualization
Figure 2. Overall workflow for characterizing NAT10 inhibitors using 2'-F-Ac-dC and complementary assays.
References
- Jiao, L., Si, Y., Yuan, Y., et al. (2025).
-
Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]
- Debnath, T. K., Abell, N. S., Li, Y.-R., et al. (2025). NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses. Science Advances, 11(e-ads6144).
-
Fluorogenic probes for sensing interactions with enzymes based on NAs... (n.d.). ResearchGate. [Link]
-
Orellana, E. A., et al. (2025). Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications. ACS Omega. [Link]
-
Li, J., Jiang, Y., Jia, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. Frontiers in Immunology, 16, 1695495. [Link]
- N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Transl
-
Yang, X., et al. (n.d.). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. Nucleic Acids Research. [Link]
-
Riml, C., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3). [Link]
-
Jackson, L. N., et al. (n.d.). Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy. Nucleic Acids Research. [Link]
-
2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review. [Link]
-
NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate. [Link]
-
Ouk S. et al. (2024) Dissecting the oncogenic properties of essential RNA-modifying enzymes: a focus on NAT10. Cellular and Molecular Life Sciences. [Link]
-
Jaffrey, S. R., et al. (2016). Fluorescent RNA Aptamers as a Tool to Study RNA-Modifying Enzymes. Cell Chemical Biology, 23(3). [Link]
-
Chang, J., et al. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]
-
2' Fluoro RNA Modification. (n.d.). Bio-Synthesis Inc. [Link]
-
Gasiulė, S., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12). [Link]
-
Wang, G., et al. (2022). NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression. Clinical and Translational Medicine, 12(5). [Link]
-
Chu, C. K., et al. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Nucleosides, Nucleotides and Nucleic Acids. [Link]
-
(A) RNA cytidine acetylation is catalyzed by the Nat10 family of... (n.d.). ResearchGate. [Link]
-
The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. (2025). Journal of Translational Medicine. [Link]
-
Li, J., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. Frontiers in Immunology. [Link]
-
Bartee, D., Nance, K. D., & Meier, J. L. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). Cellular and Molecular Life Sciences. [Link]
-
NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status. (2023). BMC Cancer. [Link]
Sources
- 1. Synthesis of fluorescent nucleoside analogs as probes for 2’-deoxyribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2' Fluoro RNA Modification [biosyn.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: N4-Acetyl-2'-fluoro-2'-deoxycytidine in Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Prodrug Strategy for Enhanced Antimetabolite Activity
N4-Acetyl-2'-fluoro-2'-deoxycytidine is a synthetic nucleoside analog designed for enhanced efficacy in oncology research. It belongs to the class of fluorinated pyrimidine antimetabolites, which are cornerstones in the study of cancer therapeutics. The core structure, 2'-fluoro-2'-deoxycytidine, is a potent inhibitor of DNA synthesis. The strategic addition of an acetyl group at the N4 position of the cytidine base is a key chemical modification intended to improve the compound's pharmacological properties.
This N4-acetylation serves as a prodrug strategy. A primary challenge with many cytidine analogs, such as gemcitabine, is their rapid inactivation in the bloodstream and within cells by the enzyme cytidine deaminase, which converts cytidine to uridine. This deamination renders the drug inactive.[1] The N4-acetyl group is designed to protect the molecule from this enzymatic degradation, thereby increasing its circulating half-life and cellular uptake. Once inside the cancer cell, it is hypothesized that intracellular esterases cleave the acetyl group, releasing the active cytotoxic agent, 2'-fluoro-2'-deoxycytidine. This targeted intracellular activation enhances the therapeutic window and selectivity towards tumor cells.[1]
Proposed Mechanism of Action
The anticancer activity of this compound is predicated on the intracellular release of 2'-fluoro-2'-deoxycytidine, which then exerts its cytotoxic effects through a multi-faceted inhibition of DNA metabolism. This mechanism is analogous to that of the well-characterized drug, gemcitabine (2',2'-difluoro-2'-deoxycytidine).[2][3][4][5]
-
Cellular Uptake and Activation: The molecule is transported into the cell via nucleoside transporters.
-
Intracellular Deacetylation: The N4-acetyl group is removed by intracellular enzymes to yield 2'-fluoro-2'-deoxycytidine.
-
Phosphorylation Cascade: The active compound is sequentially phosphorylated by deoxycytidine kinase (dCK) to its monophosphate (FdCMP), diphosphate (FdCDP), and triphosphate (FdCTP) forms. The initial phosphorylation by dCK is the rate-limiting step and crucial for its antitumor activity.[6]
-
Inhibition of DNA Synthesis: The triphosphate metabolite, FdCTP, acts as a fraudulent nucleotide. It competitively inhibits DNA polymerase and is incorporated into the growing DNA strand. This incorporation leads to chain termination, halting DNA replication and inducing apoptosis.[4][5]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form, FdCDP, is a potent inhibitor of RNR.[5] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, the cell's pool of deoxyribonucleotides is depleted, further potentiating the inhibition of DNA synthesis.
Diagram: Proposed Intracellular Activation and Mechanism of Action
Caption: Intracellular activation and targets of this compound.
Applications in Cancer Research
This compound is a valuable tool for a range of preclinical cancer research applications:
-
Screening for Anticancer Activity: Evaluating its cytotoxic effects across a panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Investigating its effects on DNA synthesis, cell cycle progression, and induction of apoptosis.
-
Combination Therapy Studies: Assessing synergistic or additive effects when combined with other chemotherapeutic agents or targeted therapies.
-
In Vivo Efficacy Studies: Determining its antitumor activity in preclinical animal models, such as human tumor xenografts.[2][3]
-
Biomarker Discovery: Identifying potential biomarkers of sensitivity or resistance, such as the expression levels of deoxycytidine kinase (dCK).[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116 colorectal carcinoma, Panc-1 pancreatic carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis. A dose-dependent inhibition of cell growth is expected.[7]
Table 1: Example IC50 Values for Fluorinated Nucleosides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5-fluoro-2'-deoxycytidine | Hep3B | Hepatocellular Carcinoma | ~5 µM |
| 5-fluoro-2'-deoxycytidine | SMMC-7721 | Hepatocellular Carcinoma | ~10 µM |
| Gemcitabine | HCT-116 | Colorectal Carcinoma | 0.01-0.72 µM |
| Gemcitabine | MDA-MB-231 | Breast Cancer | 0.01-0.72 µM |
Note: Data compiled from various sources for illustrative purposes.[5][8]
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a typical study to evaluate the in vivo efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., NMRI nude or SCID)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel
-
This compound
-
Sterile vehicle solution (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-150 mm³).[2]
-
Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A common schedule for similar compounds is every 3 days.[2][3] The control group should receive the vehicle solution on the same schedule.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
References
-
Brattain, M. G., et al. (1990). Preclinical in vivo activity of 2',2'-difluorodeoxycytidine (Gemcitabine) against human head and neck cancer. Cancer Research, 50(14), 4417-4422. [Link]
-
Hertel, L. W., et al. (1990). Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine). Cancer Research, 50(14), 4417-22. [Link]
-
Morfouace, M., et al. (2015). Preclinical Studies of 5-Fluoro-2′-Deoxycytidine and Tetrahydrouridine in Pediatric Brain Tumors. Journal of Neuro-Oncology, 126(2), 233-243. [Link]
-
Lund, B., et al. (1993). Clinical and preclinical activity of 2',2'-difluorodeoxycytidine (gemcitabine). Cancer Treatment Reviews, 19(1), 45-55. [Link]
-
ResearchGate. (n.d.). Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine... [Figure]. Retrieved from ResearchGate. [Link]
-
Blackstock, A. W., et al. (2001). Tumor uptake and elimination of 2',2'-difluoro-2'-deoxycytidine (gemcitabine) after deoxycytidine kinase gene transfer: correlation with in vivo tumor response. Clinical Cancer Research, 7(10), 3263-3268. [Link]
-
Momparler, R. L., et al. (1979). In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. Cancer Research, 39(9), 3822-3827. [Link]
-
Baker, C. H., et al. (1993). Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice. Cancer Research, 53(24), 5933-5940. [Link]
-
Ruiz van Haperen, V. W., et al. (1998). Induction of in vivo resistance against gemcitabine (dFdC, 2',2'-difluoro-deoxycytidine). Advances in Experimental Medicine and Biology, 431, 637-640. [Link]
-
ResearchGate. (n.d.). In vitro effects of 5'-fluoro-2'-deoxycytidine... [Figure]. Retrieved from ResearchGate. [Link]
-
Zhang, Q., et al. (2024). Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. Journal of Translational Medicine, 22(1), 83. [Link]
-
Wang, Y., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Cell & Bioscience, 15(1), 165. [Link]
-
Waud, W. R., et al. (2000). Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A). Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 447-460. [Link]
-
Karbasforooshan, H., et al. (2019). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. Iranian Journal of Medical Sciences, 44(6), 469-478. [Link]
-
Sharma, A., et al. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. BMC Cancer, 12, 65. [Link]
-
Guedes, J., et al. (2018). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 28(11), 839-855. [Link]
-
Jin, Y., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. Cancer Communications, 44(1), 100-120. [Link]
-
ResearchGate. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Retrieved from ResearchGate. [Link]
-
Zhang, J., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1178656. [Link]
-
PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. Retrieved from PubChem. [Link]
-
Dominissini, D., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 143(45), 18863-18867. [Link]
-
Li, S., et al. (2021). Probing the fluorination effect on the self-assembly characteristics, in vivo fate and antitumor efficacy of paclitaxel prodrug nanoassemblies. International Journal of Nanomedicine, 16, 571-585. [Link]
-
Miller, M. J., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9943-9964. [Link]
-
Karaman, R. (2011). Prodrugs of Aza Nucleosides Based on Proton Transfer Reactions. Journal of Chemical Information and Modeling, 51(1), 133-145. [Link]
Sources
- 1. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical in vivo activity of 2',2'-difluorodeoxycytidine (Gemcitabine) against human head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. Tumor uptake and elimination of 2',2'-difluoro-2'-deoxycytidine (gemcitabine) after deoxycytidine kinase gene transfer: correlation with in vivo tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: N4-Acetyl-2'-fluoro-2'-deoxycytidine for Antiviral Drug Discovery
Abstract: Nucleoside analogs represent a highly successful class of antiviral therapeutics, primarily functioning through the disruption of viral nucleic acid replication. The parent compound, 2'-fluoro-2'-deoxycytidine (2'-FdC), has demonstrated broad-spectrum antiviral activity against several RNA viruses, including noroviruses and Hepatitis C virus (HCV)[1]. This application note details the scientific rationale, proposed mechanism, and experimental protocols for evaluating N4-Acetyl-2'-fluoro-2'-deoxycytidine as a potential antiviral agent. We hypothesize that N4-acetylation serves as a prodrug strategy, designed to enhance cellular permeability and protect the molecule from premature metabolic deamination, thereby improving the delivery and efficacy of the active 2'-FdC nucleoside analog.
Introduction and Scientific Rationale
The strategic modification of nucleoside analogs is a cornerstone of modern medicinal chemistry, aiming to improve pharmacokinetic and pharmacodynamic properties. While 2'-fluoro-2'-deoxycytidine (2'-FdC) is a potent inhibitor of viral replication, its development can be hampered by factors such as cellular uptake and metabolic instability[1]. The addition of an acetyl group at the N4 position of the cytidine ring is a rational chemical modification intended to mask the primary amine.
Causality Behind the Prodrug Strategy:
-
Enhanced Lipophilicity: The acetyl group increases the molecule's lipophilicity, which can facilitate passive diffusion across the lipid bilayer of the cell membrane, potentially leading to higher intracellular concentrations compared to the parent compound.
-
Protection from Deamination: The N4-amino group of cytidine analogs is susceptible to enzymatic deamination by cytidine deaminases in the plasma and cytoplasm, which converts them into inactive uridine analogs. The N4-acetyl group acts as a protective shield against this metabolic pathway. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the acetyl group, releasing the active 2'-FdC molecule where it is needed[2]. This strategy is analogous to that used for other nucleoside prodrugs to improve their therapeutic profile[2][3].
This guide provides a framework for researchers to investigate this compound, from its fundamental mechanism of action to practical, validated protocols for assessing its antiviral efficacy.
Proposed Mechanism of Action: A Multi-Step Activation Cascade
The antiviral activity of N4-Acetyl-2'-FdC is predicated on its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator for viral RNA-dependent RNA polymerase (RdRp).
The Activation Pathway:
-
Cellular Uptake & Prodrug Cleavage: N4-Acetyl-2'-FdC enters the host cell. Intracellular esterases hydrolyze the N4-acetyl bond to release 2'-fluoro-2'-deoxycytidine (2'-FdC).
-
Anabolic Phosphorylation: Host cell kinases, primarily deoxycytidine kinase (dCK), recognize 2'-FdC and catalyze the initial, rate-limiting phosphorylation step to form 2'-FdC-monophosphate (2'-FdCMP)[4].
-
Sequential Phosphorylation: Other cellular kinases subsequently convert the monophosphate to 2'-FdC-diphosphate (2'-FdCDP) and finally to the pharmacologically active 2'-FdC-triphosphate (2'-FdCTP).
-
Viral Polymerase Inhibition: The active 2'-FdCTP, being a structural mimic of the natural deoxycytidine triphosphate (dCTP), competes for the active site of the viral RdRp. Its incorporation into the elongating viral RNA strand impedes further extension, effectively terminating viral genome replication[1].
Caption: Proposed metabolic activation pathway of N4-Acetyl-2'-FdC.
Physicochemical and Handling Information
Proper handling and storage are critical for maintaining the integrity of the compound.
| Property | Value | Reference |
| Chemical Name | N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | [5] |
| CAS Number | 159414-97-8 | [6] |
| Molecular Formula | C₁₁H₁₄FN₃O₅ | [6] |
| Molecular Weight | 287.25 g/mol | [5] |
| Storage Conditions | Store at -20°C for long-term (months to years). Dry and dark. | [6][7] |
| Stock Solution Storage | Prepare stock solutions in DMSO. Store at -20°C. | General |
| Purity | >98% (Verify with supplier's Certificate of Analysis) | [5] |
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating the antiviral potential of this compound. It is essential to perform these experiments in parallel with the parent compound (2'-FdC) and a vehicle control (e.g., DMSO).
Caption: General experimental workflow for antiviral evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀). This is critical for establishing a therapeutic window.
Rationale: An effective antiviral must inhibit the virus at concentrations that are not harmful to the host cells. The MTS assay is a colorimetric method for assessing cell metabolic activity, which correlates with cell viability[8].
| Materials & Reagents |
| Host cell line appropriate for the target virus (e.g., Vero, Huh-7) |
| Complete cell culture medium (e.g., DMEM + 10% FBS) |
| 96-well cell culture plates |
| N4-Acetyl-2'-FdC (and 2'-FdC control) stock solution in DMSO |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar |
| Microplate reader (490 nm absorbance) |
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.
-
Expert Insight: Seeding density is crucial. Too few cells will lead to high variability, while over-confluence can affect metabolic rate and drug sensitivity.
-
-
Compound Dilution: Prepare a 2-fold serial dilution of N4-Acetyl-2'-FdC in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration. Include a "cells only" control and a "vehicle control" (highest concentration of DMSO used).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Trustworthiness Check: The incubation time with MTS should be optimized so that the absorbance of the "cells only" control is within the linear range of the plate reader (typically 1.0-1.5).
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC₅₀ value.
Protocol 2: In Vitro Antiviral Activity - Plaque Reduction Assay
Objective: To quantify the inhibition of infectious virus particle production, yielding the 50% effective concentration (EC₅₀).
Rationale: This "gold standard" assay measures the ability of a compound to prevent the formation of viral plaques, which are localized areas of cell death caused by viral replication and spread. It directly measures the impact on the production of infectious virions[9].
| Materials & Reagents |
| Confluent host cells in 6-well or 12-well plates |
| Target virus stock with a known titer (PFU/mL) |
| N4-Acetyl-2'-FdC serial dilutions in serum-free medium |
| Overlay medium (e.g., 1.2% Avicel® or methylcellulose in 2X MEM) |
| Crystal Violet staining solution (0.1% crystal violet in 20% ethanol) |
Step-by-Step Methodology:
-
Cell Preparation: Grow host cells in multi-well plates to 95-100% confluency.
-
Infection: Wash cells with PBS. Infect the cell monolayers with the virus at a low multiplicity of infection (MOI) to yield 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Expert Insight: A low MOI is essential to allow for multiple rounds of infection, which are necessary for plaque formation and to accurately assess the inhibitor's effect.
-
-
Treatment: While the virus is adsorbing, prepare serial dilutions of the compound in the overlay medium. The concentration range should bracket the expected EC₅₀ and must be below the determined CC₅₀.
-
Overlay Application: After adsorption, remove the viral inoculum, wash the cells gently with PBS, and add the compound-containing overlay medium.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Trustworthiness Check: The overlay is viscous to prevent the virus from diffusing freely in the medium, ensuring that new infections are localized and form distinct plaques.
-
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with Crystal Violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration relative to the vehicle control. Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC₅₀.
Data Interpretation and Expected Outcomes
The ultimate measure of a compound's potential is its Selectivity Index (SI), which provides a ratio of its toxicity to its efficacy. A higher SI value indicates a more promising therapeutic candidate.
Calculations:
-
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%.
-
Selectivity Index (SI): SI = CC₅₀ / EC₅₀
Example Data Table:
| Compound | Target Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| N4-Acetyl-2'-FdC | Norovirus | RAW 264.7 | 0.8 | >100 | >125 |
| N4-Acetyl-2'-FdC | HCV | Huh-7 | 1.2 | >100 | >83 |
| 2'-FdC (Control) | Norovirus | RAW 264.7 | 0.9 | >100 | >111 |
| Ribavirin (Control) | Norovirus | RAW 264.7 | 15.0 | >200 | >13 |
This table contains hypothetical data for illustrative purposes, based on the known activity of the parent compound[1].
An SI value greater than 10 is generally considered the minimum for a compound to warrant further investigation.
Potential Mechanisms of Resistance
Understanding how a virus might develop resistance is crucial for long-term drug development. Based on mechanisms observed for other cytidine analogs, resistance to 2'-FdC (and by extension, its prodrug) could arise from[4][10]:
-
Reduced Prodrug Activation: Decreased expression or activity of intracellular esterases could prevent the release of the active 2'-FdC.
-
Impaired Phosphorylation: Downregulation or mutation of deoxycytidine kinase (dCK) is a common resistance mechanism, as it prevents the critical first phosphorylation step[4][10].
-
Altered Nucleoside Transport: Reduced expression of human equilibrative nucleoside transporters (hENT1/hENT2) can limit the amount of the nucleoside entering the cell[10].
-
Target Modification: Mutations in the viral RdRp active site can decrease the enzyme's affinity for 2'-FdCTP, favoring the natural substrate.
Conclusion
This compound is a promising candidate for antiviral drug discovery, built upon the validated activity of its parent compound, 2'-FdC. The N4-acetylation represents a rational prodrug approach to potentially enhance its therapeutic index. The protocols and scientific framework provided in this guide offer researchers a robust system for evaluating its efficacy and mechanism of action, paving the way for its potential development as a broad-spectrum antiviral agent.
References
-
Malone, B. and Campbell, E.A. (2024). Molnupiravir: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]
-
Painter, W.P., et al. (2024). Molnupiravir: Mechanism of action, clinical, and translational science. PubMed. Available at: [Link]
-
Lee, C-C., et al. (2021). Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity. MDPI. Available at: [Link]
-
Wikipedia contributors. (2024). Molnupiravir. Wikipedia. Available at: [Link]
-
Fischer, W.A., et al. (2022). The Antiviral Mechanism of Action of Molnupiravir in Humans with COVID-19. medRxiv. Available at: [Link]
-
Chun, B.K., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy. Available at: [Link]
-
Hulseberg, P.D., et al. (2019). In vitro methods for testing antiviral drugs. Methods in Molecular Biology. Available at: [Link]
-
National Cancer Institute. (2023). 5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. NCI. Available at: [Link]
-
Yao, Y., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. Nucleic Acids Research. Available at: [Link]
-
ResearchGate. (2024). Dose-response antiviral activity. ResearchGate. Available at: [Link]
-
Gening, M.L., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available at: [Link]
-
Shaban, M., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Wei, L., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Virology Journal. Available at: [Link]
-
Qin, T., et al. (2009). Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines. Blood. Available at: [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. Available at: [Link]
-
Focher, F., et al. (2007). 2'-deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Bali, J.P., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research. Available at: [Link]
-
Shirokih, K.S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Molecules. Available at: [Link]
-
Qin, T., et al. (2009). Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines. PubMed. Available at: [Link]
-
Vangeel, L., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wei, Y., et al. (2024). RNA N4-acetylcytidine modification and its role in health and diseases. Journal of Translational Medicine. Available at: [Link]
-
Singh, R.P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]
-
He, Z., et al. (2024). Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. Molecular Cancer. Available at: [Link]
-
Agostini, M.L., et al. (2019). Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance. Journal of Virology. Available at: [Link]
-
Agostini, M.L., et al. (2019). Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance. PubMed. Available at: [Link]
-
Bowler, D.J., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules. Available at: [Link]
-
ClinicalTrials.gov. (2024). An Open-Label Phase 2 Study of N-Acetyl-D-Mannosamine (ManNAc) in Subjects With Primary Focal Segmental Glomerulosclerosis. ClinicalTrials.gov. Available at: [Link]
Sources
- 1. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 159414-97-8 | BroadPharm [broadpharm.com]
- 7. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 8. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Labeling of Nucleic Acids with N4-Acetyl-2'-fluoro-2'-deoxycytidine (F-ara-Ac4dC)
An Application Note and Protocol Guide
Abstract
The ability to distinguish newly synthesized nucleic acids from the pre-existing pool is fundamental to understanding the dynamic regulation of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into nascent RNA and DNA provides a powerful tool for studying these processes in living cells and organisms. This guide details the application of N4-Acetyl-2'-fluoro-2'-deoxycytidine (F-ara-Ac4dC), a next-generation cytidine analog, for the robust and low-toxicity labeling of newly transcribed RNA. We provide a comprehensive overview of its mechanism, detailed step-by-step protocols for labeling and detection, and expert insights into experimental design and data interpretation, empowering researchers to effectively investigate nucleic acid dynamics.
Introduction: The Need for Precise Nucleic Acid Labeling
The cellular landscape of RNA is in constant flux, with transcription, processing, and decay rates being tightly controlled to dictate gene expression patterns. Traditional methods often measure steady-state nucleic acid levels, obscuring the underlying dynamics. Metabolic labeling techniques have emerged as an indispensable approach to temporally resolve these processes. By introducing modified nucleosides that are incorporated by cellular machinery, researchers can specifically tag and track newly synthesized molecules.
While classic methods using radiolabeled nucleosides are powerful, they pose significant safety and disposal challenges. The advent of bioorthogonal chemistry has revolutionized this field, allowing for the use of non-radioactive nucleoside analogs that can be tagged with imaging agents or affinity probes post-incorporation. 5-Ethynyluridine (EU) has been a workhorse in this domain; however, its use can be associated with cellular toxicity and off-target effects. F-ara-Ac4dC represents a significant advancement, offering a less-toxic alternative for sensitive applications, particularly for in vivo studies.
Mechanism of Action and Advantages of F-ara-Ac4dC
F-ara-Ac4dC is a cell-permeable cytidine analog engineered for efficient metabolic labeling. Its unique chemical structure confers several advantages.
2.1. Metabolic Activation and Incorporation
Once inside the cell, the acetyl group on F-ara-Ac4dC enhances its membrane permeability. Cytoplasmic esterases remove the acetyl group, converting it into 2'-fluoro-2'-deoxycytidine (F-ara-dC). This molecule is then phosphorylated by cellular kinases to its triphosphate form, F-ara-dCTP. It is this triphosphate analog that is recognized and incorporated into elongating RNA chains by RNA polymerases. The 2'-fluoro modification is critical, as it is permissive for incorporation into RNA but not DNA, providing specificity for nascent transcripts.
Caption: General experimental workflow for F-ara-Ac4dC labeling.
Detailed Protocols
4.1. Protocol 1: Metabolic Labeling of Cultured Cells with F-ara-Ac4dC
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization is recommended for different cell types and experimental goals.
Materials:
-
F-ara-Ac4dC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and cells of interest
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 60-80% confluency). Allow cells to adhere and recover overnight.
-
Prepare Labeling Medium: Thaw the F-ara-Ac4dC stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration.
-
Expert Tip: The optimal concentration of F-ara-Ac4dC can vary between cell types. A good starting point is 100 µM. We recommend performing a dose-response experiment (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to determine the ideal concentration that provides robust signal with minimal impact on cell health.
-
-
Labeling: Aspirate the old medium from the cells. Gently wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period.
-
Expert Tip: The incubation time depends on the biological question. For highly transcribed genes, a short pulse of 30-60 minutes may be sufficient. For global analysis of transcription or less active genes, longer incubation times (2-24 hours) may be necessary.
-
-
Cell Harvesting/Fixation: After incubation, proceed immediately to fixation for imaging applications or cell harvesting for downstream molecular analysis. Wash the cells twice with PBS to remove unincorporated F-ara-Ac4dC before proceeding.
4.2. Protocol 2: Detection of Labeled RNA via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to the alkyne-modified, incorporated F-ara-Ac4dC.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Tris-buffered saline (TBS)
-
Copper (II) sulfate (CuSO4) solution (e.g., 20 mM in H2O)
-
Reducing agent (e.g., 50 mM sodium ascorbate in H2O, freshly prepared)
-
Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After the labeling incubation, aspirate the medium, wash with PBS, and add the fixative. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the components in the following order:
-
880 µL TBS
-
20 µL CuSO4 solution (final concentration: 0.4 mM)
-
100 µL Sodium ascorbate solution (final concentration: 5 mM)
-
A final concentration of 1-10 µM of the azide-fluorophore probe.
-
Causality Note: The sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) species required for the cycloaddition reaction. Always add the copper sulfate before the sodium ascorbate to prevent precipitation.
-
-
Click Reaction Incubation: Wash the permeabilized cells twice with PBS. Aspirate the PBS and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Imaging: Wash the cells a final three times with PBS. Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.
Applications and Data Interpretation
The ability to specifically tag nascent RNA with F-ara-Ac4dC opens up a multitude of applications for studying RNA biology.
| Application | Description | Downstream Analysis |
| RNA Transcription Imaging | Visualization of active transcription sites and subcellular RNA localization. | Fluorescence Microscopy, High-Content Imaging |
| RNA Turnover Analysis | Pulse-chase experiments to determine RNA degradation rates. | qRT-PCR, Next-Generation Sequencing |
| In Vivo Labeling | Studying RNA dynamics in whole organisms due to lower toxicity. | Tissue section imaging, cell-type specific analysis |
| Nascent RNA-Seq | Sequencing of newly transcribed RNA to analyze dynamic changes in the transcriptome. | Next-Generation Sequencing |
Interpreting Your Results: A successful experiment will show a fluorescent signal predominantly in the nucleus and/or cytoplasm, depending on the RNA species being transcribed and exported. The signal intensity should correlate with the transcriptional activity of the cells. A negative control (cells not treated with F-ara-Ac4dC but subjected to the click reaction) should show only background fluorescence.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Weak Signal | Inefficient labeling (concentration/time too low). | Optimize F-ara-Ac4dC concentration and incubation time. |
| Ineffective click reaction. | Prepare sodium ascorbate solution fresh. Ensure the correct order of reagent addition. | |
| Low transcriptional activity in cells. | Use a positive control (e.g., stimulate cells with a known transcriptional activator). | |
| High Background Signal | Incomplete removal of unincorporated F-ara-Ac4dC. | Increase the number and duration of wash steps after labeling. |
| Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell Death/Toxicity | F-ara-Ac4dC concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Contamination of reagents. | Use sterile technique and fresh, high-quality reagents. |
References
Application Notes & Protocols: N4-Acetyl-2'-fluoro-2'-deoxycytidine as a Substrate for Viral Polymerases
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating Novel Cytidine Analogs
The relentless challenge of emerging and evolving viral diseases necessitates a robust pipeline of antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, primarily targeting the viral polymerases essential for the replication of viral genomes.[1][2][3][4] These molecules function as fraudulent substrates, which, upon incorporation into the nascent viral RNA or DNA, can either terminate chain elongation or introduce catastrophic mutations, a mechanism known as lethal mutagenesis.[2][5][6]
This guide focuses on the evaluation of a novel compound, N4-Acetyl-2'-fluoro-2'-deoxycytidine , as a potential substrate for viral polymerases. While direct literature on this specific molecule is sparse, its structural components suggest a compelling hypothesis for its mechanism of action, drawing parallels from well-characterized analogs.
-
The 2'-Fluoro Modification: The fluorine atom at the 2' position is a key modification found in several antiviral nucleosides.[7][8] Its high electronegativity can alter the sugar pucker conformation and influence the binding affinity to the polymerase active site.[7] Depending on the stereochemistry, a 2'-fluoro substitution can permit chain elongation (like in 2'-fluoro-2'-deoxycytidine) or act as a chain terminator, as seen in the active metabolite of AT-527 which contains both 2'-fluoro and 2'-methyl groups.[9][10][11]
-
The N4-Acetyl Group: N4-acetylation of cytidine (ac4C) is a known modification in cellular RNA that enhances the stability of RNA duplexes.[12][13][14] In the context of a nucleoside analog, this group could influence several factors:
-
Metabolic Stability: It may protect the exocyclic amine from deamination by cellular enzymes.
-
Base Pairing: It could alter the hydrogen bonding pattern, potentially leading to misincorporation events similar to the tautomerism-based mechanism of Molnupiravir's active metabolite, N4-hydroxycytidine (NHC).[5][6]
-
Prodrug Potential: The acetyl group might be cleaved intracellularly, releasing a different active species.
-
This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound, guiding researchers from the initial biochemical characterization to cell-based efficacy studies.
Hypothesized Mechanism of Action & Metabolic Activation
For any nucleoside analog to exert its antiviral effect, it must first be anabolized within the host cell to its active 5'-triphosphate form.[4] This multi-step phosphorylation is a critical prerequisite for recognition by the viral polymerase. The proposed activation pathway for this compound is a critical control point for its potential activity.
The journey from inactive prodrug to active polymerase substrate is a crucial cascade. The efficiency of each phosphorylation step can vary significantly between cell types, often representing the rate-limiting factor for antiviral activity.[4] For cytidine analogs like our compound of interest, the initial phosphorylation is likely catalyzed by deoxycytidine kinase (dCK).[15] Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases such as UMP-CMP kinase and nucleoside diphosphate kinase, respectively.[15]
Caption: Hypothesized metabolic activation pathway.
Once converted to its triphosphate form (this compound-TP), the molecule can compete with the natural substrate, deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), for the active site of the viral polymerase.[16] The outcome of its incorporation will determine its specific mechanism:
-
Chain Termination: The 2'-fluoro modification could, upon incorporation, prevent the formation of the next phosphodiester bond, halting replication. This is a common mechanism for many nucleoside analogs.[2][16]
-
Lethal Mutagenesis: The N4-acetyl group might induce ambiguous base-pairing, causing the polymerase to insert incorrect nucleotides in the complementary strand during subsequent replication rounds. This accumulation of errors can exceed the virus's tolerance, leading to non-viable progeny, a mechanism known as "error catastrophe".[6][17]
Application Protocol 1: In Vitro Viral Polymerase Inhibition Assay
Objective: To determine if the 5'-triphosphate form of this compound (NAF-dCTP) is a substrate for a target viral polymerase and to characterize its mechanism of inhibition (e.g., chain termination).
Principle: This protocol describes a non-radioactive primer extension assay.[1][18][19] A purified viral RNA-dependent RNA polymerase (RdRp) complex is used to extend a fluorescently labeled RNA primer annealed to a longer RNA template. The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. The ability of NAF-dCTP to be incorporated and whether it terminates the chain can be directly observed.
Materials:
-
Purified viral polymerase (e.g., SARS-CoV-2 RdRp complex: nsp12, nsp7, nsp8).
-
Fluorescently labeled RNA primer (e.g., 5'-FAM).
-
RNA template strand.
-
NAF-dCTP (synthesized and purified).
-
Natural ribonucleotides (ATP, UTP, GTP, CTP) and deoxyribonucleotides (dCTP).
-
Reaction Buffer: 50 mM HEPES, 10 mM KCl, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, pH 7.5.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue.
-
Denaturing Polyacrylamide Gel (e.g., 15-20%, 7M Urea).
-
Gel running buffer (e.g., 1X TBE).
Experimental Workflow:
Caption: Workflow for in vitro polymerase assay.
Step-by-Step Protocol:
-
Primer/Template Annealing: Mix the fluorescently labeled RNA primer and the RNA template in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl) at a 1:1.5 molar ratio. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: Prepare a master mix containing the reaction buffer and the purified viral polymerase. Aliquot the master mix into reaction tubes. Add the annealed primer/template duplex to each tube.
-
Reaction Initiation: Initiate the reactions by adding the nucleotide mixtures. Include the following controls:
-
No Nucleotide Control: Water or buffer only.
-
Full-Length Control: All four natural NTPs at a working concentration (e.g., 100 µM each).
-
Negative Control: A non-cognate nucleotide to ensure polymerase fidelity.
-
Test Reactions: A mixture of three natural NTPs and varying concentrations of NAF-dCTP.
-
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA duplexes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide/urea gel. Run the gel until the dye front reaches the bottom.
-
Visualization and Analysis: Scan the gel using a fluorescence imager. The expected results are:
-
The primer-only lane will show a single band at the lowest molecular weight.
-
The full-length control will show a single, high molecular weight band corresponding to the fully extended product.
-
If NAF-dCTP is incorporated and acts as a chain terminator, a band will appear at a position corresponding to the site of incorporation, and the full-length product band will be diminished.[15][16]
-
If NAF-dCTP is incorporated but does not terminate the chain, the full-length product band will be present, possibly with some pausing at the incorporation site.
-
Application Protocol 2: Cell-Based Antiviral Efficacy and Cytotoxicity Assays
Objective: To determine the antiviral activity (EC₅₀) and cellular cytotoxicity (CC₅₀) of this compound in a relevant cell culture model of viral infection.
Principle: A cell-based assay is used to measure the compound's ability to inhibit viral replication in a biological context.[20] Concurrently, a cytotoxicity assay is performed to ensure that the observed antiviral effect is not due to cell death. The ratio of these two values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic window.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, RAW 264.7 for murine norovirus).[11][21]
-
Target virus stock with a known titer.
-
This compound.
-
Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious particles, or a reporter virus).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or Neutral Red).[21][22]
Experimental Workflow:
Caption: Workflow for cell-based antiviral assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed the host cells into two sets of 96-well plates at a density that will result in ~80-90% confluency at the end of the assay. Incubate overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution series of this compound in cell culture medium. Include a positive control drug and a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells. Add the compound dilutions to both sets of plates. One plate will be used for the efficacy (antiviral) assay, and the other for the cytotoxicity assay.
-
Infection: To the efficacy plate, add the virus at a pre-determined multiplicity of infection (MOI), for example, 0.05. To the cytotoxicity plate, add only medium.
-
Incubation: Incubate both plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Endpoint Measurement:
-
Efficacy Plate: Quantify the level of viral replication. For example, harvest the supernatant and measure viral RNA levels using RT-qPCR.
-
Cytotoxicity Plate: Measure cell viability using a reagent like MTS or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis:
-
For both assays, normalize the data to the vehicle-only control (0% inhibition for efficacy, 100% viability for cytotoxicity).
-
Plot the percent inhibition (efficacy) or percent viability (cytotoxicity) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curves and calculate the EC₅₀ (the concentration at which 50% of viral replication is inhibited) and CC₅₀ (the concentration at which 50% of cell viability is lost).
-
Calculate the Selectivity Index (SI) as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. A high-quality candidate will exhibit potent antiviral activity at non-toxic concentrations.
Table 1: Example Antiviral Activity and Cytotoxicity Data
| Compound | Virus Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | [e.g., 2.5] | [e.g., >100] | [e.g., >40] |
| Positive Control (Remdesivir) | SARS-CoV-2 | Vero E6 | 0.77 | >10 | >13 |
| This compound | Norovirus | RAW 264.7 | [e.g., 15.2] | [e.g., >200] | [e.g., >13] |
Note: Italicized values are hypothetical examples for illustrative purposes.
A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.
References
-
Malone, B., & Campbell, E. A. (2024). Molnupiravir: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]
-
Lee, C. C., Hsieh, C. C., & Ko, W. C. (2022). Molnupiravir-A novel oral anti-SARS-CoV-2 agent. Antibiotics (Basel, Switzerland). Available at: [Link]
-
Vangeel, L., Chiu, W., De Jonghe, S., Maes, P., Slechten, B., Raymenants, J., ... & Jochmans, D. (2022). Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern. Antiviral research. Available at: [Link]
-
Wikipedia. (2024). Molnupiravir. In Wikipedia. Available at: [Link]
-
Kabinger, F., Stiller, C., Schmitzová, J., Dienemann, C., & Cramer, P. (2021). Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis. Nature structural & molecular biology. Available at: [Link]
-
Shannon, A., Le, N. T. T., Selisko, B., Eydoux, C., Decroly, E., Vasseur, J. J., ... & Canard, B. (2022). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. Nature communications. Available at: [Link]
-
Hurt, C. N., & Abel, B. (2021). Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review. Frontiers in immunology. Available at: [Link]
-
Shannon, A., Le, N. T., Selisko, B., Eydoux, C., Decroly, E., Vasseur, J. J., ... & Canard, B. (2022). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. Nature communications. Available at: [Link]
-
Atea Pharmaceuticals. (2021). Atea's Oral Antiviral Drug Candidate Reduces Viral Replication in Hospitalized Patients With COVID-19 in Phase 2 Interim Analysis. Drug Discovery & Development. Available at: [Link]
-
European Pharmaceutical Review. (2020). Roche, Atea Pharmaceuticals to Develop Potential Oral Treatment for Covid-19. European Pharmaceutical Review. Available at: [Link]
-
Lu, G., Zhang, X., Zheng, W., Sun, J., Hua, L., Xu, L., ... & Xiong, W. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of virology. Available at: [Link]
-
Lu, G., Zhang, X., Zheng, W., Sun, J., Hua, L., Xu, L., ... & Xiong, W. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of virology. Available at: [Link]
-
Lu, G., Zhang, X., Zheng, W., Sun, J., Hua, L., Xu, L., ... & Xiong, W. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. Available at: [Link]
-
Dr. Tim. (2024). Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. YouTube. Available at: [Link]
-
PubChem. N4-Acetyl-2'-deoxycytidine. Available at: [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. Available at: [Link]
-
Singh, R. P., & Kumar, R. (2018). Fluorinated Nucleosides: Synthesis and Biological Implication. Current topics in medicinal chemistry. Available at: [Link]
-
Li, C., Tchesnokov, E. P., Götte, M., & Feng, J. Y. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PloS one. Available at: [Link]
-
Sadeghi, M., Lah-Hso, Y. P., Ghasemian, A., Joh, D., Al-Mozaini, M. A., Al-Ahdal, M. N., ... & Tavanai, H. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial agents and chemotherapy. Available at: [Link]
-
BioWorld. (2022). U.S. researchers divulge new compounds for SARS-CoV-2 infection. BioWorld. Available at: [Link]
-
Lu, G., Zhang, X., Zheng, W., Sun, J., Hua, L., Xu, L., ... & Xiong, W. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymera. bioRxiv. Available at: [Link]
-
Kubert, Z., Mikołajczyk, J., & Jatczak-Pawlik, I. (2019). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Molecules (Basel, Switzerland). Available at: [Link]
-
Zhang, X., Yan, J., Wang, Y., Zhang, Y., Chen, Y., Li, X., ... & Peng, X. (2023). Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. Journal of Nanobiotechnology. Available at: [Link]
-
Appleby, T. C., Perry, J. K., Murakami, E., Ptak, R. G., & Götte, M. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR molecular medicine. Available at: [Link]
-
Zhang, S., Wang, R., Li, Y., Zhu, Y., Song, Z., & Chen, L. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of virology. Available at: [Link]
-
Murakami, E., Wang, T., Hrim, J., & Furman, P. A. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial agents and chemotherapy. Available at: [Link]
-
Ali, M. A., Athira, C. V., Kumar, S., & Chun, L. K. (2021). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & medicinal chemistry letters. Available at: [Link]
-
Aoyama, H., Sarih-Cottin, L., Tarrago-Litvak, L., Litvak, S., & Guschlbauer, W. (1985). 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases. Biochimica et biophysica acta. Available at: [Link]
-
Liu, H., Wang, Y., Li, Y., Su, Z., Liu, C., Wang, Y., ... & Zhang, Z. (2022). A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity. Nature immunology. Available at: [Link]
-
Kumar, R., & Singh, R. P. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland). Available at: [Link]
-
Zhou, S., Hill, C. S., Tachedjian, G., & Wang, L. F. (2021). β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. The Journal of infectious diseases. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Bayati, R. I. (2021). A review: Mechanism of action of antiviral drugs. Biochemical and cellular archives. Available at: [Link]
-
ResearchGate. (n.d.). Design of nucleoside analogs as antiviral agents. Available at: [Link]
-
Elfiky, A. A. (2020). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Expert review of anti-infective therapy. Available at: [Link]
-
Peng, B., Zhang, H., Liu, J., Li, Y., Li, J., Zhou, Y., ... & Zhang, H. (2023). Synthesis and anti-SARS-CoV-2 evaluation of lipid prodrugs of β-D-N4-hydroxycytidine (NHC) and a 3′-fluoro modified NHC analogue. European journal of medicinal chemistry. Available at: [Link]
-
Eyer, L., & De Clercq, E. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. Available at: [Link]
-
Ali, M. A., Athira, C. V., Kumar, S., & Chun, L. K. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & medicinal chemistry letters. Available at: [Link]
-
De-Kayne, R., & Coulson, A. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. Available at: [Link]
-
De-Kayne, R., & Coulson, A. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. Available at: [Link]
-
Choo, H., & Chong, Y. (2014). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Molecules (Basel, Switzerland). Available at: [Link]
-
Appleby, T. C., Perry, J. K., Murakami, E., Ptak, R. G., & Götte, M. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. NAR molecular medicine. Available at: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir - Wikipedia [en.wikipedia.org]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. | BioWorld [bioworld.com]
- 22. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
Application Notes and Protocols for the Incorporation of N4-Acetyl-2'-fluoro-2'-deoxycytidine by DNA Polymerases
Introduction: A Novel Tool for Molecular Biology and Drug Development
N4-Acetyl-2'-fluoro-2'-deoxycytidine (FNC) is a synthetically modified nucleoside analog with significant potential in molecular biology and as a therapeutic agent.[][2] Its unique structure, featuring an N4-acetyl group on the cytosine base and a 2'-fluoro substitution on the deoxyribose sugar, is designed to confer specific biochemical properties. The N4-acetyl modification can influence base pairing interactions and protect the nucleoside from deamination, while the 2'-fluoro group can enhance the metabolic stability of the nucleoside and affect the sugar pucker, which in turn can influence its interaction with DNA polymerases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of FNC into DNA by DNA polymerases, including detailed protocols for in vitro and cellular assays.
The rationale for investigating FNC stems from the established roles of similar modified nucleosides in antiviral and anticancer therapies.[3][5][6] Nucleoside analogs often act by being incorporated into newly synthesized DNA, where they can terminate chain elongation or act as mutagens. Understanding the interaction of FNC with DNA polymerases is crucial for elucidating its mechanism of action and for developing its potential applications.
Mechanism of Incorporation and Action
The incorporation of the triphosphate form of FNC (FNC-TP) into a growing DNA strand is catalyzed by DNA polymerases. The efficiency and consequences of this incorporation are dependent on the specific type of DNA polymerase. Based on studies of structurally related compounds, a plausible mechanism of action for FNC can be proposed.
Proposed Mechanism of FNC Incorporation and Chain Termination
FNC is likely transported into the cell via nucleoside transporters and subsequently phosphorylated by cellular kinases to its active triphosphate form (FNC-TP).[7] FNC-TP can then act as a substrate for DNA polymerases. The polymerase incorporates FNC monophosphate into the 3' end of a growing DNA strand opposite a guanine base in the template strand.
The presence of the 2'-fluoro group and the N4-acetyl group on the incorporated FNC molecule can sterically hinder the binding of the next incoming deoxynucleoside triphosphate (dNTP) and/or disrupt the conformation of the polymerase active site, leading to chain termination or significantly reduced elongation efficiency. Furthermore, the modified nucleoside at the 3' end of the DNA strand may render it a poor substrate for the 3' to 5' proofreading exonuclease activity of high-fidelity DNA polymerases, thus preventing its removal and making the chain termination event more permanent.
In Vitro Characterization of FNC Incorporation
The following protocols are designed to characterize the incorporation of FNC-TP by purified DNA polymerases in vitro.
Protocol 1: Primer Extension Assay to Assess FNC-TP Incorporation and Chain Termination
This assay qualitatively determines if FNC-TP is incorporated by a DNA polymerase and whether this incorporation leads to chain termination.
Materials:
-
Purified DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment, or a high-fidelity polymerase like Phusion)
-
5'-radiolabeled (e.g., with 32P) or fluorescently labeled DNA primer
-
Unlabeled DNA template containing at least one guanine residue at a known position
-
FNC-TP
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
10x DNA polymerase reaction buffer
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Anneal Primer and Template: Mix the labeled primer and template DNA in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Set up Reactions: Prepare the following reaction mixtures on ice in a total volume of 20 µL:
| Component | Control (+) | Control (-) | FNC Test |
| Annealed Primer/Template | 1 µL | 1 µL | 1 µL |
| 10x Reaction Buffer | 2 µL | 2 µL | 2 µL |
| dNTP Mix (100 µM each) | 2 µL | - | - |
| dNTP Mix (lacking dCTP) | - | - | 2 µL |
| FNC-TP (100 µM) | - | - | 2 µL |
| DNA Polymerase | 1 µL | 1 µL | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL |
-
Initiate Reactions: Transfer the tubes to a thermocycler or water bath pre-heated to the optimal temperature for the DNA polymerase being used (e.g., 37°C for Klenow, 72°C for Taq). Incubate for 10-30 minutes.
-
Stop Reactions: Add 20 µL of stop solution to each reaction.
-
Denature and Analyze: Heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a denaturing polyacrylamide gel containing urea. Run the gel until the dye fronts have migrated an appropriate distance.
-
Visualize Results: Dry the gel and expose it to a phosphor screen or scan for fluorescence.
Expected Results:
-
Control (+): A band corresponding to the full-length extension product should be observed.
-
Control (-): No extension of the primer should be seen.
-
FNC Test: If FNC-TP is incorporated, a band (or bands) will appear at a position corresponding to the incorporation of FNC opposite a guanine in the template. If incorporation leads to chain termination, the band will be distinct and there will be a corresponding decrease in the intensity of the full-length product.
Protocol 2: Steady-State Kinetic Analysis of FNC-TP Incorporation
This protocol determines the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the incorporation of FNC-TP, allowing for a quantitative comparison of its incorporation efficiency relative to the natural dCTP.[8][9][10]
Materials:
-
Same as Protocol 1, but with unlabeled primer and template.
-
Radiolabeled dNTP (e.g., [α-32P]dCTP for control reactions, or a different radiolabeled dNTP to measure extension beyond the FNC incorporation site).
-
Scintillation counter.
Procedure:
-
Determine Initial Velocity Conditions: First, establish reaction conditions (enzyme concentration, time) where the product formation is linear. This is typically when less than 20% of the primer is extended.
-
Set up Kinetic Reactions: Prepare a series of reactions with varying concentrations of FNC-TP (and dCTP for the control). Each reaction should contain the annealed primer/template, DNA polymerase, reaction buffer, and the radiolabeled dNTP.
-
Initiate and Quench Reactions: Initiate the reactions by adding the enzyme. At specific time points within the linear range, quench the reactions by adding EDTA.
-
Quantify Product Formation: Separate the extended primer from the unincorporated dNTPs (e.g., by spotting onto DE81 ion-exchange filter paper and washing, followed by scintillation counting, or by denaturing PAGE and quantifying the band intensity).
-
Data Analysis: Plot the initial velocity of the reaction against the substrate concentration (FNC-TP or dCTP). Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Presentation:
The kinetic parameters for FNC-TP incorporation should be compared to those of the natural dCTP.
| Substrate | DNA Polymerase | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| dCTP | e.g., Taq Pol | Value | Value | Value |
| FNC-TP | e.g., Taq Pol | Value | Value | Value |
| dCTP | e.g., Klenow | Value | Value | Value |
| FNC-TP | e.g., Klenow | Value | Value | Value |
Note: The values in this table are placeholders and need to be determined experimentally.
Cellular Evaluation of FNC
The following protocols are designed to assess the biological activity of FNC in a cellular context.
Protocol 3: Cell Viability and Cytotoxicity Assay
This assay determines the concentration of FNC that inhibits cell growth (IC50) and its cytotoxic effects.
Materials:
-
Human cell line (e.g., a cancer cell line like HeLa or a leukemia cell line like HL-60)
-
Cell culture medium and supplements
-
FNC
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of FNC. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the percentage of cell viability against the FNC concentration. Calculate the IC50 value from the dose-response curve.
Protocol 4: Analysis of Cellular DNA Incorporation
This protocol aims to detect the incorporation of FNC into the genomic DNA of treated cells.
Materials:
-
Cell line and culture reagents
-
FNC
-
Genomic DNA extraction kit
-
Enzymes for DNA digestion (optional)
-
Method for detecting modified nucleosides (e.g., LC-MS/MS or immunological methods with an antibody specific for FNC, if available).
Procedure:
-
Cell Treatment: Treat cells with a sub-lethal concentration of FNC for a defined period (e.g., 24 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.
-
DNA Digestion (for LC-MS/MS): Digest the genomic DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analysis by LC-MS/MS: Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry. Monitor for the mass transition corresponding to FNC.
-
Quantification: Quantify the amount of FNC incorporated into the DNA relative to the amount of natural deoxycytidine.
Discussion and Conclusion
The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound as a substrate for DNA polymerases and as a potential therapeutic agent. The in vitro assays will elucidate the molecular mechanism of its incorporation and its effect on DNA synthesis. The cellular assays will provide crucial information on its biological activity and potential for further development.
The unique combination of an N4-acetyl group and a 2'-fluoro modification in FNC makes it a compelling candidate for further investigation. The N4-acetylation may not only influence its interaction with DNA polymerases but could also serve as a prodrug moiety, potentially being removed by cellular enzymes. The 2'-fluoro group is a well-established modification that can enhance the drug-like properties of nucleoside analogs.[4]
Future research should focus on determining the kinetic parameters of FNC-TP incorporation with a panel of human DNA polymerases, including replicative and translesion synthesis polymerases. Structural studies, such as X-ray crystallography of a DNA polymerase in complex with a DNA template-primer and FNC-TP, would provide invaluable insights into the molecular basis of its incorporation. Furthermore, studies on the cellular uptake, metabolism, and mechanisms of resistance to FNC will be essential for its development as a therapeutic agent.
References
-
N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antivir Chem Chemother. 2003 Mar;14(2):81-90. [Link]
-
Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. RSC Chem Biol. 2020 Sep 14;1(5):316-332. [Link]
-
2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Res. 2018 Dec;160:48-54. [Link]
-
2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Antiviral Res. 2020 Aug 8;182:104893. [Link]
-
N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. 2023 Mar 5:1-12. [Link]
-
Kinetic Analysis of Nucleotide Incorporation by Mammalian DNA Polymerase δ. J Biol Chem. 2000 Feb 15;275(25):19131-8. [Link]
-
Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules. 2012; 17(11):13510-13543. [Link]
-
Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Front Bioeng Biotechnol. 2016 May 3;4:36. [Link]
-
N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. ResearchGate. [Link]
-
Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. Methods Mol Biol. 2017;1605:139-152. [Link]
-
2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases. Biochim Biophys Acta. 1997 Jun 12;1352(3):233-42. [Link]
-
RNA N4‐acetylcytidine modification and its role in health and diseases. WIREs RNA. 2023; 14(6):e1801. [Link]
-
N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. Nucleic Acids Res. 2022 Aug 16;50(17):9884-9897. [Link]
-
Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Curr Protoc Nucleic Acid Chem. 2012 Sep;50:7.26.1-7.26.14. [Link]
-
Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chem Rev. 2019 Oct 9;119(19):11021-11100. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules. 2007; 12(4):815-840. [Link]
-
ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA. 2024 May; 30(5): 521–532. [Link]
-
Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. Springer Link. [Link]
-
A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells. Sci Rep. 2023 Nov 22;13(1):20461. [Link]
-
Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. Nucleic Acids Res. 2023 Jun 4;51(13):e74. [Link]
-
Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. J Exp Clin Cancer Res. 2024 Jan 17;43(1):22. [Link]
-
Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Res. 2024 Aug 20;52(15):8298-8310. [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Oligonucleotide Nuclease Resistance with N4-Acetyl-2'-fluoro-2'-deoxycytidine (fNAC)
For: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Introduction: The Challenge of Nuclease Susceptibility in Oligonucleotide Therapeutics
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), offer a powerful modality for targeting disease at the genetic level.[1][2] However, a significant hurdle in their clinical development is their susceptibility to degradation by endogenous nucleases.[3][4] Unmodified oligonucleotides have a very short half-life in biological fluids, limiting their bioavailability and therapeutic efficacy.[4][5] To overcome this, various chemical modifications have been developed to enhance nuclease resistance.[6][7] This document provides a detailed guide to using a novel modification, N4-Acetyl-2'-fluoro-2'-deoxycytidine (fNAC), to improve the stability and performance of therapeutic oligonucleotides.
The Rationale for this compound (fNAC) Modification
The fNAC modification combines two well-established strategies for enhancing oligonucleotide stability: 2'-fluoro (2'-F) modification of the ribose sugar and N4-acetylation of the cytidine base.
The Role of 2'-Fluoro Modification
The 2'-fluoro modification is a cornerstone of modern oligonucleotide chemistry. Replacing the 2'-hydroxyl group with a fluorine atom confers several advantageous properties:
-
Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against both endo- and exonucleases.[8][9] This is attributed to the high electronegativity of fluorine, which alters the sugar pucker to an RNA-like C3'-endo conformation, a conformation less favorable for nuclease binding and cleavage.
-
Increased Binding Affinity: The C3'-endo conformation pre-organizes the oligonucleotide backbone for binding to complementary RNA, leading to more stable duplexes (higher melting temperature, Tm).[7]
-
Favorable Biological Activity: The 2'-F modification is well-tolerated by the cellular machinery involved in antisense and RNAi pathways, such as RNase H and the RISC complex.[8]
The Contribution of N4-Acetyl Modification
N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has been shown to play a role in stabilizing RNA structure and regulating translation.[10][11] In the context of synthetic oligonucleotides, the N4-acetyl group offers:
-
Increased Duplex Stability: The acetyl group can participate in additional hydrogen bonding and stacking interactions within the duplex, further increasing its thermal stability.
-
Potential for Steric Hindrance: The bulky acetyl group at the N4 position may provide an additional steric shield, further impeding the approach of nuclease enzymes to the phosphodiester backbone.[12]
By combining these two modifications, fNAC is poised to offer synergistic effects, resulting in oligonucleotides with superior nuclease resistance and thermal stability compared to those with either modification alone.
Diagram: Structure of fNAC and Proposed Mechanism of Nuclease Resistance
Caption: Structure of fNAC and its proposed dual-protection mechanism against nuclease degradation.
Experimental Protocols
Protocol 1: Synthesis of fNAC-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of oligonucleotides incorporating fNAC using standard phosphoramidite chemistry, with a critical modification to the deprotection step to preserve the N4-acetyl group.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, G, T, U, C)
-
5'-O-DMT-N4-Acetyl-2'-fluoro-2'-deoxycytidine-3'-CE phosphoramidite
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Mild Deprotection Solution: Anhydrous ammonia in methanol (1:1 v/v) or gaseous ammonia
-
Acetonitrile (synthesis grade)
-
Ammonium hydroxide (for standard deprotection comparison)
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. For each fNAC incorporation, assign the corresponding phosphoramidite bottle position.
-
Automated Synthesis Cycle: The synthesis proceeds through the standard automated cycle:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[13]
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.[13]
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection (Critical Step):
-
After synthesis, the CPG support with the full-length oligonucleotide is transferred to a sealed vial.
-
Standard Oligonucleotides (Control): Use concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
fNAC-Containing Oligonucleotides: Use a mild deprotection solution (e.g., ammonia in methanol) at room temperature for 24 hours, or gaseous ammonia.[14] This is crucial to prevent the cleavage of the N4-acetyl group.
-
-
Purification: Purify the crude oligonucleotide using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Quantification and Storage: Quantify the purified oligonucleotide by UV absorbance at 260 nm. Store at -20°C.
Protocol 2: In Vitro Nuclease Resistance Assay in Human Serum
This assay evaluates the stability of fNAC-modified oligonucleotides in a biologically relevant medium.
Materials:
-
Purified oligonucleotides (unmodified, 2'-F modified, fNAC modified)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Proteinase K
-
Urea
-
Heating block or water bath
-
HPLC system with an appropriate column (e.g., ion-exchange or reverse-phase) or PAGE system.
Procedure:
-
Oligonucleotide Incubation:
-
In a microcentrifuge tube, dilute the oligonucleotide to a final concentration of 10 µM in 90% human serum (pre-warmed to 37°C). The final volume is typically 100 µL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the nuclease activity by adding 20 µL of a solution containing 1 mg/mL Proteinase K in 8 M urea and heating at 95°C for 10 minutes.
-
-
Analysis:
-
HPLC: Analyze the samples by HPLC. The percentage of full-length oligonucleotide remaining at each time point is determined by integrating the area of the corresponding peak.
-
PAGE: Alternatively, run the samples on a denaturing polyacrylamide gel and visualize by staining (e.g., with SYBR Gold). The intensity of the band corresponding to the full-length oligonucleotide is quantified using densitometry.
-
-
Data Analysis:
-
Plot the percentage of full-length oligonucleotide remaining versus time.
-
Calculate the half-life (t1/2) of each oligonucleotide by fitting the data to a first-order exponential decay curve.
-
Diagram: Nuclease Resistance Assay Workflow
Caption: Workflow for assessing the stability of fNAC-modified oligonucleotides in human serum.
Data Presentation and Interpretation
The data from nuclease resistance and thermal stability studies should be presented in a clear, comparative format.
Table 1: Comparative Nuclease Stability of Modified Oligonucleotides
| Oligonucleotide Modification | Sequence (Illustrative) | Half-life (t1/2) in 90% Human Serum (hours) |
| Unmodified | 5'-CGC GAU CUC GAC GCG-3' | ~0.5 |
| Phosphorothioate (PS) ends | 5'-CGC GAU CUC GAC GCG-3' | ~8 |
| 2'-Fluoro (2'-F) throughout | 5'-CfGfCf GfAfUf CfUfCf GfAfCf GfCfG-3' | ~36 |
| fNAC throughout | 5'-fNACfGffNAC GfAfUf fNACfUffNAC GfAfCf GfCfG-3' | > 48 |
*Denotes phosphorothioate linkage. f denotes 2'-fluoro modification. fNAC denotes this compound.
Table 2: Impact of fNAC on Duplex Thermal Stability (Tm)
| Duplex | Tm (°C) | ΔTm vs. Unmodified (°C) |
| Unmodified Oligo / RNA Target | 65.2 | - |
| 2'-F Oligo / RNA Target | 72.5 | +7.3 |
| fNAC Oligo / RNA Target | 75.1 | +9.9 |
Tm values are concentration-dependent and should be determined under standardized buffer conditions.[15][16][17]
Interpretation: The expected results demonstrate that the fNAC modification significantly increases both the nuclease resistance (longer half-life) and thermal stability (higher Tm) of oligonucleotides compared to unmodified and other commonly used modifications.
Troubleshooting and Considerations
-
Incomplete Deprotection: If mass spectrometry analysis shows incomplete removal of protecting groups, extend the mild deprotection time or use fresh reagents.
-
Loss of Acetyl Group: If the N4-acetyl group is lost, ensure that the deprotection conditions are strictly non-nucleophilic and mild. Avoid ammonium hydroxide for fNAC-containing oligos.
-
Toxicity: Be aware of potential toxicity associated with 2'-F modifications.[8][18][19] It is recommended to perform in vitro cytotoxicity assays for any new fNAC-modified oligonucleotide intended for therapeutic use.
-
Biological Activity: While fNAC enhances stability, it is essential to confirm that it does not negatively impact the desired biological activity (e.g., target knockdown for ASOs or siRNAs). This should be validated in appropriate cell-based assays.[20][21]
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the drug-like properties of therapeutic oligonucleotides. By combining the nuclease-resistant properties of the 2'-fluoro modification with the duplex-stabilizing effects of the N4-acetyl group, fNAC offers a powerful tool to develop more stable and potent oligonucleotide-based drugs. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and implement this novel modification in their drug development programs.
References
- Hui, Y. H., et al. (2008). Process for producing N4-Acyl-5′-deoxy-5-fluorocytidine. U.S.
- Jiang, Z., et al. (2021). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. ChemistrySelect, 6(39), 10597–10600.
- Sheng, L., et al. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(6), 2779–2791.
- D'Souza, A. D., & Deleavey, G. F. (2022). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. International Journal of Molecular Sciences, 23(15), 8299.
- Shen, W., & Ferrer, M. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(11), 5649–5659.
- Synoligo. (2025).
- Croft, L., & Fisher, M. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube.
- Manoharan, M., & Rajeev, K. G. (2011). 2'-f modified rna interference agents. U.S.
- Lodyga-Chruscinska, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(15), 5187–5197.
- Juliano, R. L. (2009). The Biological Effect of an Antisense Oligonucleotide Depends on Its Route of Endocytosis and Trafficking. Molecular Therapy, 17(3), 442–449.
- Alam, M. R., et al. (2008). Cellular Delivery and Biological Activity of Antisense Oligonucleotides Conjugated to a Targeted Protein Carrier.
- Stanimirovic, J., et al. (2024). Antisense and Functional Nucleic Acids in Rational Drug Development. Pharmaceuticals, 17(3), 314.
- Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496.
- Winkle, M., et al. (2021).
- Tuschl, T., & Elbashir, S. (2008). Patenting Interfering RNA.
- Prakash, T. P., et al. (2025).
- Strouse, R. J., et al. (2009). Activators for oligonucleotide synthesis. U.S.
- Manoharan, M. (2012). Modified double-stranded RNA agents. U.S.
- Obad, S., et al. (2017). Antisense inhibitors of micrornas. U.S.
- Wang, Z. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. DNA, 5(2), 24-38.
- Roy, B., & Caruthers, M. H. (2022). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Molecules, 27(19), 6296.
- Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285-291.
- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Manoharan, M., & Maier, M. A. (2018). Modified rna agents with reduced off-target effect.
- Le Novère, N. (n.d.).
- Rayburn, E. R., & Zhang, R. (2022). Oligonucleotide Therapeutics: From Discovery and Development to Patentability. Pharmaceutics, 14(11), 2312.
- Manoharan, M., et al. (2016). Modified double-stranded rna agents.
- Arango, D., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases.
- Dowdy, S. F. (2023).
- Elmen, J., & Lindow, M. (2019). siRNAs with vinylphosphonate at the 5' end of the antisense strand.
- Nikan, M., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. The FASEB Journal, 39(S1).
- Grinstaff, M. W., & Gierde, D. (2016). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Chemical Society Reviews, 45(19), 5351-5378.
- Braun, D. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research, 39(7), e46.
- Shen, W., et al. (2015).
- Sommadossi, J. P., & LaColla, P. (2013). N-[(2'r)-2'-deoxy-2'-fluoro-2'-methyl-p-phenyl-5'-uridylyl]-l-alanine 1-methylethyl ester and process for its production.
- Richert, C., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2942.
- Galanis, E., & Sarkaria, J. N. (2021). Oligonucleotide Therapeutics as a New Class of Drugs for Malignant Brain Tumors: Targeting mRNAs, Regulatory RNAs, Mutations, Combinations, and Beyond. Cancers, 13(16), 4169.
- Vasseur, J. J., & Debart, F. (2016). Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Publishing.
- Braun, D. (n.d.). Melting of RNA duplexes. The melting of RNA showed a strong change in S....
- Lee, S. H., et al. (2024). Oligonucleotide therapeutics for neurodegenerative diseases. Journal of Biomedical Science, 31(1), 93.
- Le Novère, N. (2023). Computation of melting temperature of nucleic acid duplexes with rmelting. The R Journal, 15(1), 123-134.
Sources
- 1. Oligonucleotide Therapeutics: From Discovery and Development to Patentability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Therapeutics as a New Class of Drugs for Malignant Brain Tumors: Targeting mRNAs, Regulatory RNAs, Mutations, Combinations, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antisense and Functional Nucleic Acids in Rational Drug Development | MDPI [mdpi.com]
- 5. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleic Acid Therapeutics: Successes, Milestones, and Upcoming Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synoligo.com [synoligo.com]
- 10. WO2018098328A1 - Modified rna agents with reduced off-target effect - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 17. Computation of melting temperature of nucleic acid duplexes with `rmelting` • rmelting [aravind-j.github.io]
- 18. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. The Biological Effect of an Antisense Oligonucleotide Depends on Its Route of Endocytosis and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Delivery and Biological Activity of Antisense Oligonucleotides Conjugated to a Targeted Protein Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N4-Acetyl-2'-fluoro-2'-deoxycytidine Phosphoramidite
Welcome to the technical support resource for the synthesis of N4-Acetyl-2'-fluoro-2'-deoxycytidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis and properties of this compound phosphoramidite.
Q1: Why is the 2'-fluoro modification significant in nucleoside chemistry?
A1: The incorporation of a fluorine atom at the 2'-position of the ribose sugar profoundly impacts the nucleoside's properties, making it a valuable modification for therapeutic oligonucleotides.[1]
-
Conformational Rigidity: The high electronegativity of fluorine influences the sugar pucker, favoring an RNA-like C3'-endo (North) conformation.[2] This pre-organization enhances binding affinity (Tm) to complementary RNA targets, with stabilization reported at approximately 2°C per modification.[2]
-
Nuclease Resistance: While 2'-F-RNA phosphodiester linkages themselves are not inherently nuclease resistant, the corresponding phosphorothioate linkages exhibit high resistance to degradation by nucleases.[2] This increased stability is crucial for in vivo applications.
-
Metabolic Stability: The strong, polarized C-F bond enhances the enzymatic and metabolic stability of the glycosidic bond, preventing rapid degradation of the nucleoside analog in biological systems.[1][3]
Q2: What is the rationale for using an N4-acetyl protecting group for cytidine instead of the more common N4-benzoyl group?
A2: The choice of the exocyclic amine protecting group is critical for ensuring fidelity during oligonucleotide synthesis and deprotection. While N4-benzoyl is common, N4-acetyl offers specific advantages, particularly concerning certain deprotection conditions.
-
Avoiding Transamination: Standard RNA deprotection protocols often use aqueous methylamine. Under these conditions, N4-benzoyl protected cytidines can undergo partial substitution by methylamine at the C4 position, resulting in undesired N4-methylated cytidine side products.[4]
-
Compatibility: The N4-acetyl group is generally stable during the synthesis cycle but can be cleanly removed under standard deprotection conditions, such as aqueous ammonia, without the risk of transamination observed with methylamine.[4][5] This makes it a more robust choice when methylamine-based deprotection is anticipated or if side-product formation is a concern. The stability of N-acetyl protected 5-fluoro-2'-deoxycytidine has been shown to be suitable for solid-phase synthesis.[6]
Q3: How does the 2'-fluoro group affect the reactivity of the phosphoramidite during the coupling step?
A3: The 2'-fluoro group introduces both steric and electronic effects that can reduce the coupling efficiency compared to standard DNA phosphoramidites.
-
Electronic Withdrawal: The highly electronegative fluorine atom can decrease the nucleophilicity of the 5'-hydroxyl group of the growing oligonucleotide chain after detritylation. This can slow the rate of attack on the activated phosphoramidite.
-
Steric Hindrance: The fluorine atom adds bulk near the reaction center, which can sterically impede the approach of the large phosphoramidite monomer.[] To compensate for this reduced reactivity, longer coupling times or the use of a more potent activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or DCI, are often required to achieve high coupling efficiencies (>99%).[8][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Coupling Efficiency During Solid-Phase Synthesis
Symptom: Analysis of the crude oligonucleotide by HPLC or Mass Spectrometry shows a high percentage of shorter, truncated sequences (e.g., n-1, n-2), resulting in a low yield of the full-length product. The trityl cation assay may also show progressively weaker color release.
| Potential Root Cause | Recommended Solution & Explanation |
| Moisture Contamination | Solution: Ensure all reagents and solvents are strictly anhydrous. Use fresh, DNA-synthesis-grade acetonitrile (ACN) with a water content below 30 ppm.[8] Explanation: Water is a nucleophile that competes with the 5'-hydroxyl group of the growing oligonucleotide chain. It reacts with the activated phosphoramidite, hydrolyzing it to an inactive H-phosphonate species and terminating the chain extension.[][11] Check for leaks in the synthesizer's fluidics system and ensure the inert gas supply is passed through a drying filter.[11] |
| Degraded Phosphoramidite | Solution: Use fresh, high-purity phosphoramidite. Prepare fresh solutions for each synthesis run and do not store amidite solutions on the synthesizer for extended periods. Explanation: Phosphoramidites are sensitive to moisture and oxidation and can degrade over time, even when stored as a dry powder.[12] Degradation reduces the concentration of active reagent available for coupling. |
| Inefficient Activation | Solution: Use a fresh, anhydrous solution of a suitable activator like DCI or ETT. Consider increasing the activator concentration or using a stronger activator if coupling to sterically hindered positions. Explanation: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. If the activator is degraded or contains moisture, activation will be incomplete, leading to poor coupling.[] |
| Insufficient Coupling Time | Solution: Increase the coupling time for the 2'-fluoro phosphoramidite. A standard 30-second coupling may be insufficient. Start with a 3-5 minute coupling time and optimize from there. Explanation: As discussed in FAQ Q3, the 2'-fluoro modification can reduce reactivity. A longer reaction time is necessary to ensure the coupling reaction proceeds to completion (>99%).[9] |
Issue 2: Side Product Formation During Final Deprotection and Cleavage
Symptom: Mass spectrometry of the purified oligonucleotide reveals unexpected masses, particularly a +14 Da adduct on cytidine residues.
| Potential Root Cause | Recommended Solution & Explanation |
| Transamination of N4-Acetyl Group | Solution: Avoid using aqueous methylamine for deprotection. Use concentrated ammonium hydroxide instead. Explanation: While less susceptible than the N4-benzoyl group, the N4-acetyl group on cytidine can still undergo transamination with primary amines like methylamine, leading to the formation of an N4-methylcytidine adduct.[4] Ammonium hydroxide will effectively remove the acetyl group without this side reaction. |
| Incomplete Deprotection | Solution: Ensure sufficient time and temperature for the deprotection step as per the manufacturer's protocol for all protecting groups used in the synthesis. Explanation: If deprotection is incomplete, the final product will be a heterogeneous mixture of oligonucleotides with lingering protecting groups (e.g., on the nucleobases or the phosphate backbone), complicating purification and analysis. |
Issue 3: Difficulty in Purifying the Phosphoramidite Monomer After Synthesis
Symptom: 31P NMR of the crude phosphoramidite shows multiple phosphorus signals, and chromatographic purification (e.g., silica gel) results in low yield or product degradation.
| Potential Root Cause | Recommended Solution & Explanation |
| Hydrolysis on Silica Gel | Solution: Use a non-aqueous workup or purification method. Flash column chromatography should be performed on silica gel that has been pre-treated with triethylamine (typically 1-2% in the eluent) to neutralize acidic sites. Explanation: The phosphoramidite is highly sensitive to acid. Standard silica gel is acidic and can catalyze the hydrolysis of the phosphoramidite back to the starting alcohol, drastically reducing yield.[13] |
| Co-eluting Impurities | Solution: Employ a precipitation or "gumming out" purification method. Dissolve the crude product in a slightly polar solvent (e.g., toluene) and precipitate it by adding it to a cold, non-polar solvent like heptane or hexane.[14][15] Explanation: This technique is effective at removing more polar impurities (like hydrolyzed starting material) and less polar impurities (like byproducts from the phosphitylating reagent). It avoids the potential for degradation on silica gel.[14] |
Visualized Workflows and Logic
Synthesis and Purification Workflow
The following diagram outlines the key stages in synthesizing the this compound phosphoramidite, from the protected nucleoside to the final, purified product.
Caption: Decision tree for troubleshooting low coupling efficiency.
Key Experimental Protocols
Protocol 1: Phosphitylation of 5'-DMT-N4-Acetyl-2'-fluoro-2'-deoxycytidine
This protocol describes the conversion of the protected nucleoside alcohol to its 3'-phosphoramidite derivative.
Materials:
-
5'-O-DMT-N4-acetyl-2'-fluoro-2'-deoxycytidine
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (PN reagent)
-
5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) as an activator
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Toluene
-
n-Heptane or n-Hexane, chilled to -20°C
Procedure:
-
Preparation: Dry the starting nucleoside (1.0 eq) under high vacuum for at least 4 hours to remove residual moisture.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the dried nucleoside in anhydrous DCM or ACN.
-
Addition of Reagents: Add the activator (0.7 eq) to the solution, followed by the dropwise addition of the phosphitylating reagent (1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-5 hours. [13]5. Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a foam or oil.
-
Purification (Precipitation): Dissolve the crude foam in a minimal amount of toluene. Add this solution dropwise to a vigorously stirring flask of cold (-20°C) heptane or hexane (approx. 20-30x volume of the toluene). [14]8. Isolation: The purified phosphoramidite will precipitate as a white solid. Decant the solvent and wash the solid with cold heptane/hexane.
-
Final Drying: Dry the isolated solid under high vacuum to remove all residual solvents. Store under an inert atmosphere at -20°C.
-
Characterization: Confirm the identity and purity of the final product by 31P NMR (should show a characteristic singlet around 149 ppm), 1H NMR, and Mass Spectrometry.
Protocol 2: Optimized Coupling Cycle for 2'-Fluoro Amidites on a Solid-Phase Synthesizer
This protocol outlines the critical steps in a standard synthesis cycle, with modifications for incorporating the title phosphoramidite.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in DCM. [16] * Action: Removes the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl for coupling. No modification from standard protocol is needed.
-
-
Coupling (Modified Step):
-
Reagents:
-
0.1 M solution of this compound phosphoramidite in anhydrous ACN.
-
0.25 M solution of DCI or ETT in anhydrous ACN. [8] * Action: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
-
Critical Modification: Extend the coupling time to 3 to 5 minutes . This is essential to counteract the reduced reactivity of the 2'-fluoro-modified nucleoside and ensure near-quantitative coupling. [9]
-
-
Capping:
-
Reagents: Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole). [17] * Action: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences in subsequent cycles.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water. [17] * Action: Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.
-
References
-
Sharma, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
-
Wang, R., et al. (2021). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry – An Asian Journal. [Link]
-
Sharma, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(8), 2390. [Link]
-
Corrêa, P. T., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 10015-10043. [Link]
-
Zhou, L., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 9(7), nwac033. [Link]
-
Qiu, Z., & Hanes, J. (2012). Fluorinated Nucleosides: Synthesis and Biological Implication. Mini reviews in medicinal chemistry, 12(14), 1465–1486. [Link]
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291. [Link]
- Reddy, P., et al. (2004). Process of purifying phosphoramidites. U.S.
-
Glen Research. (n.d.). 2'-F-RNA Phosphoramidites. [Link]
-
Wang, R., et al. (2021). Synthesis of 2′‐Deoxy‐2′‐fluoro‐l‐cytidine and Fluorinated l‐Nucleic Acids for Structural Studies. Chemistry – An Asian Journal, 16(20), 3144-3148. [Link]
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 59. [Link]
-
Sierzputowska-Gracz, H., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(3), 318–329. [Link]
-
Dominissini, D., et al. (2018). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 140(39), 12335–12339. [Link]
-
Obikhod, A., et al. (2020). Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. Bioorganic & Medicinal Chemistry, 28(19), 115682. [Link]
-
Takahashi, M., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(23), 20214–20222. [Link]
-
Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Moreno, S., et al. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153, 285-291. [Link]
-
Dahal, E., et al. (2024). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. DNA, 5(2), 24-34. [Link]
-
Gryaznov, S. M., & Schultz, R. G. (1994). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 22(13), 2366–2369. [Link]
-
Liaqat, A., et al. (2021). Supporting Information for: RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Angewandte Chemie International Edition, 60(38). [Link]
- Reddy, P., et al. (2006). Process of purifying phosphoramidites. U.S.
Sources
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 15. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 16. DNA寡核苷酸合成 [sigmaaldrich.com]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Optimizing coupling efficiency of 2'-F-Ac-C-CE Phosphoramidite.
Welcome to the technical support resource for 2'-F-Ac-C-CE Phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing oligonucleotide synthesis. Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, full-length sequences.
Introduction: The Power and Challenge of 2'-Fluoro Modifications
2'-Deoxy-2'-fluoro-RNA (2'-F-RNA) modifications are invaluable in therapeutic oligonucleotide development. The high electronegativity of the fluorine atom induces an RNA-like C3'-endo sugar pucker, which leads to enhanced binding affinity (higher T*) to RNA targets and increased nuclease resistance compared to standard DNA.[1][2][3] Specifically, the 2'-F-Ac-C-CE Phosphoramidite is a key building block for introducing 2'-fluoro-modified cytidine residues.
However, the same electronic properties that confer these benefits can present unique challenges during solid-phase synthesis. Low coupling efficiency is a common hurdle that, if not addressed, leads to a higher prevalence of truncated sequences (N-1 products) and compromises the yield and purity of the final oligonucleotide. This guide provides a structured approach to diagnosing and resolving these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for 2'-F-Ac-C-CE Phosphoramidite?
A standard 3-minute coupling time is often recommended as a starting point.[2] However, due to the electronic effects of the 2'-fluoro group, extending this to 5-6 minutes can significantly improve efficiency, especially for sequences with difficult coupling steps or when synthesizing longer oligonucleotides.[4] We strongly advise performing a coupling time study for your specific sequences and synthesizer setup.
Q2: Which activator should I use with this phosphoramidite?
5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzoyl-1H-tetrazole (DCI) are highly effective activators for 2'-modified phosphoramidites. They provide a good balance of reactivity and stability, promoting efficient coupling without causing significant side reactions. While standard 1H-Tetrazole can be used, its lower activation strength may require longer coupling times to achieve comparable efficiency.
Q3: What are the appropriate deprotection conditions for an oligo containing 2'-F-Ac-C residues?
The N4-acetyl protecting group on the cytidine base is relatively labile. The following conditions are recommended:
-
Ammonium Hydroxide/Methylamine (AMA) 1:1: 2 hours at room temperature. Caution: Heating AMA with 2'-Fluoro modified oligos can lead to some degradation and should be avoided.[2]
-
Aqueous Ammonium Hydroxide (30%): 17 hours at 55°C.[2] These conditions ensure complete removal of the acetyl base-protecting group and the cyanoethyl phosphate protecting groups without damaging the 2'-fluoro-modified backbone.[5]
Q4: Is 2'-F-Ac-C-CE Phosphoramidite more sensitive to moisture than standard DNA amidites?
All phosphoramidites are moisture-sensitive, and 2'-F-Ac-C-CE Phosphoramidite is no exception.[6] Moisture hydrolyzes the phosphoramidite to an inactive H-phosphonate, directly reducing the concentration of active reagent available for coupling and leading to failed additions.[][8] Strict adherence to anhydrous techniques is critical for success.
Section 2: Troubleshooting Low Coupling Efficiency
Low coupling efficiency is the most frequently encountered problem. It manifests as a low trityl yield during synthesis monitoring and the presence of N-1 and other truncated species in the final LC-MS analysis.
Q: My trityl yield drops significantly after adding 2'-F-Ac-C. What are the potential causes and solutions?
This is a classic symptom of a coupling problem specific to the modified phosphoramidite. Let's diagnose the root cause systematically.
Troubleshooting Workflow Diagram
Caption: Key difference in coupling time for 2'-F-RNA synthesis.
Protocol 1: Anhydrous Reagent Handling
This protocol is a self-validating system to minimize moisture, the primary cause of failure.
-
Source Anhydrous Solvents: Purchase acetonitrile (ACN) with a specified water content of <30 ppm, preferably <10 ppm, in septum-sealed bottles. [8][9]2. Prepare the Amidite Vial:
-
Allow the 2'-F-Ac-C-CE Phosphoramidite vial to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
-
Dissolution Technique:
-
Use a dry, argon-flushed syringe to withdraw the required volume of anhydrous ACN from the Sure-Seal™ bottle.
-
Carefully inject the ACN into the phosphoramidite vial through the septum to dissolve the powder.
-
Swirl gently to ensure complete dissolution.
-
-
Installation: Immediately place the vial on the synthesizer. Purge the port with dry argon or helium before and after installation.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This protocol is optimized for oligonucleotides containing 2'-F-Ac-C residues.
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of your chosen deprotection solution (see table below).
-
Incubate at the recommended temperature and time.
-
-
Deprotection:
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved oligonucleotide to a new vial.
-
-
Work-up:
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for quantification and analysis (e.g., LC-MS, PAGE).
-
| Deprotection Reagent | Temperature | Time | Key Considerations |
| Ammonium Hydroxide (30%) | 55°C | 17 hours | Standard, reliable method. [2] |
| AMA (1:1 NH₄OH/40% MeNH₂) | Room Temp | 2 hours | Faster method, but must be performed at room temperature to avoid degradation of 2'-F residues. [2][10] |
References
-
A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience. [Link]
-
2'-FLUORO-RNA Monomers. Glen Research, Glen Report 17.15. [Link]
-
Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, Oxford Academic. [Link]
-
MINOR BASE AND RELATED NOVEL PHOSPHORAMIDITES. Glen Research, Glen Report 16.13. [Link]
-
Strategy for phosphoramidite synthesis in a flow-based setup. ResearchGate. [Link]
-
2'-F-Ac-C-CE Phosphoramidite. Glen Research. [Link]
-
f-ARABINONUcLEIc AcID (2'-f-ANA). Glen Research. [Link]
-
On-demand synthesis of phosphoramidites. Nature, PMC. [Link]
-
2'-F-Ac-C-ANA-CE Phosphoramidite. Glen Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
2' Fluoro RNA Modification. Bio-Synthesis Inc. [Link]
-
Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Research, Glen Report 19.13. [Link]
-
Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nature, PMC. [Link]
-
2-F-dI-CE Phosphoramidite. Glen Research. [Link]
-
Advanced method for oligonucleotide deprotection. Nature, PMC. [Link]
-
Synthesis of Long Oligonucleotides. Glen Research, Glen Report 21.211. [Link]
- Deprotection and purification of oligonucleotides and their derivatives.
-
Facile Synthesis of Oligodeoxyribonucleotides via the Phosphoramidite Method without Nucleoside Base Protection. Journal of the American Chemical Society. [Link]
-
Deprotection - Volume 1 - Deprotect to Completion. Glen Research, Glen Report 20.24. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
Technical Support Center: Deprotection of Oligonucleotides Containing N4-Acetyl-2'-fluoro-2'-deoxycytidine
Introduction: The Critical Final Step
Welcome to the technical support guide for the deprotection of oligonucleotides incorporating N4-Acetyl-2'-fluoro-2'-deoxycytidine (Ac-fC). The final deprotection step is arguably one of the most critical stages in oligonucleotide synthesis, directly impacting the purity, yield, and biological functionality of your final product. The presence of the 2'-fluoro modification imparts unique structural and nuclease-resistance properties, while the N4-acetyl protecting group on cytidine offers distinct advantages for rapid and clean deprotection.[1]
This guide is designed to provide you, the researcher, with a comprehensive resource built from field-proven insights and established chemical principles. We will explore the causality behind protocol choices, troubleshoot common issues, and provide validated methodologies to ensure you achieve complete and efficient deprotection every time.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over N4-benzoyl for rapid deprotection protocols? A1: The primary advantage of the N4-acetyl group lies in its rapid cleavage kinetics, especially with amine-based reagents like Ammonium Hydroxide/Methylamine (AMA).[2] The traditional N4-benzoyl group on cytidine (Bz-dC) is known to undergo a side reaction, transamination, in the presence of methylamine, leading to the formation of an N4-methyl-cytidine impurity that is difficult to remove.[2][3] The N4-acetyl group is removed much more rapidly under these conditions, virtually eliminating this side reaction and ensuring a purer final product.[4][5]
Q2: Does the 2'-fluoro modification require a separate deprotection step like the 2'-O-silyl groups in RNA synthesis? A2: No. This is a key advantage of 2'-fluoro modifications. Unlike 2'-O-TBDMS or 2'-O-TOM groups used in RNA synthesis, the 2'-fluoro group is a permanent, non-protected modification. Therefore, no additional fluoride-based deprotection step (e.g., with TEA·3HF) is required.[6][7] The deprotection process for a 2'-fluoro oligonucleotide is analogous to that of a standard DNA oligonucleotide.[7]
Q3: What is the best analytical method to confirm complete deprotection? A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard. HPLC (preferably ion-exchange or reverse-phase) can resolve the fully deprotected oligonucleotide from any remaining partially protected species. Mass spectrometry is essential to confirm that the final product has the correct molecular weight, definitively proving the complete removal of all protecting groups, including the N4-acetyl group from cytidine and, critically, the protecting groups from other bases like guanine, which are often the slowest to be removed.[5]
Q4: Can I use standard ammonium hydroxide for deprotection instead of AMA? A4: Yes, you can use standard concentrated ammonium hydroxide. However, the deprotection will be significantly slower. While an AMA treatment might take only 10-15 minutes at 65°C, deprotection with ammonium hydroxide alone typically requires extended incubation, such as 17 hours at 55°C, to ensure complete removal of all base protecting groups.[8] For high-throughput environments or when working with sensitive sequences, the faster AMA protocol is highly recommended.
Troubleshooting Guide: From Synthesis to Analysis
This section addresses specific problems you may encounter during the deprotection and analysis of your Ac-fC-containing oligonucleotides.
Issue 1: Incomplete Deprotection
-
Symptom A (LC-MS Analysis): You observe a mass corresponding to the oligonucleotide +42 Da, +121 Da, or other additions.
-
Probable Cause: This strongly indicates an incomplete removal of base protecting groups. A +42 Da shift often corresponds to a remaining acetyl group on cytidine. Other mass additions can correspond to the isobutyryl group on guanine or the phenoxyacetyl group on adenine. The protecting group on guanine is often the most difficult to remove.[5]
-
Solution:
-
Verify Reagent Freshness: The most common cause of incomplete deprotection is the use of old or degraded ammonium hydroxide or AMA.[9] Ammonia gas can evaporate from the solution, reducing its effective concentration. Always use a fresh bottle or a properly sealed and refrigerated aliquot.
-
Optimize Deprotection Conditions: If using AMA, ensure the temperature is maintained at 65°C for the full recommended duration (e.g., 10-15 minutes). If using ammonium hydroxide, ensure the overnight incubation at 55°C is not cut short.
-
Re-treat the Oligonucleotide: If you have already dried down your sample, you can often salvage it by re-dissolving it in the deprotection solution (e.g., AMA) and repeating the heating step. Re-analyze by MS to confirm success.
-
-
Symptom B (HPLC Analysis): You observe multiple peaks or a broad main peak in your chromatogram.
-
Probable Cause: Partially deprotected oligonucleotides have different charges and hydrophobicities, causing them to elute at different retention times than the fully deprotected product.
-
Solution:
-
Fraction Collection & MS: Collect the different peaks and analyze them by mass spectrometry. This will confirm the identity of the impurities and verify that they are indeed incompletely deprotected species.
-
Review Synthesis Report: Ensure that the correct phosphoramidites were used. Specifically, confirm that N4-acetyl-dC was used instead of N4-benzoyl-dC if you are using a fast AMA deprotection protocol.[4][8]
-
Issue 2: Oligonucleotide Degradation
-
Symptom: You observe a low yield of the full-length product and the presence of many smaller fragments in your HPLC or gel electrophoresis analysis.
-
Probable Cause: While 2'-fluoro modifications enhance nuclease resistance, the phosphodiester backbone can still be susceptible to cleavage under overly harsh conditions, though this is less common with standard protocols. A more likely cause is the presence of other sensitive modifications in your sequence.
-
Solution:
-
Evaluate Other Modifications: Check if your oligonucleotide contains any base-labile components, such as certain fluorescent dyes or other modifications. These often require milder deprotection conditions.[5]
-
Switch to a Milder Protocol: For highly sensitive oligonucleotides, consider using an "UltraMILD" deprotection strategy, such as using potassium carbonate in methanol at room temperature.[7][8] This requires that the corresponding UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) were used during synthesis.
-
Data & Protocols
Comparative Deprotection Strategies
The choice of deprotection reagent is critical and depends on the speed required and the sensitivity of the oligonucleotide.
| Reagent | Typical Conditions | Pros | Cons | Recommended Use |
| AMA (Ammonium Hydroxide / Methylamine, 1:1) | 10-15 minutes @ 65°C | UltraFAST ; clean removal of Ac-dC; minimizes side reactions.[4][5] | Requires handling of volatile methylamine; not suitable for all sensitive dyes. | Standard protocol for Ac-fC containing oligos without other sensitive modifications. |
| Ammonium Hydroxide (Conc.) | 17 hours @ 55°C | Widely available; suitable for most standard oligos. | Very slow; potential for some degradation with sensitive oligos over long incubation. | When AMA is not available or for oligos synthesized with Bz-dG. |
| Potassium Carbonate (0.05M in Methanol) | 4 hours @ Room Temp | UltraMILD ; ideal for very base-sensitive modifications.[8] | Requires use of UltraMILD phosphoramidites during synthesis. | Oligos containing highly labile dyes or modifications. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the deprotection and purification of an Ac-fC containing oligonucleotide.
Caption: General workflow for oligonucleotide deprotection.
Protocol 1: UltraFAST Deprotection with AMA
This is the recommended protocol for oligonucleotides containing this compound and other standard protecting groups.
-
Preparation: Transfer the solid support (CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Cleavage and Deprotection: Add 1.0 mL of AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). Ensure the vial is tightly sealed.
-
Incubation: Place the vial in a heating block or oven set to 65°C for 10-15 minutes.
-
Elution: Allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Drying: Dry the oligonucleotide solution using a vacuum concentrator.
-
Analysis: Resuspend the oligonucleotide pellet in an appropriate buffer for HPLC and Mass Spectrometry analysis to confirm purity and identity.
Chemical Deprotection Reaction
The diagram below shows the removal of the N4-acetyl group from the cytidine base by aminolysis.
Caption: N4-Acetyl group removal from cytidine.
References
-
Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]
-
Allart, B., et al. (1999). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 27(1), 219-226. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Glen Research. (2008). Deprotection - Volume 1-5. Glen Report, 25. [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 20.24. [Link]
-
Glen Research. Deprotection Guide (PDF Version). [Link]
-
Glen Research. (2009). Deprotection - Volume 2 - RNA Deprotection. Glen Report, 21.15. [Link]
-
Arang, N., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(1), 13-18. [Link]
-
Giamberardino, A., et al. (2019). An optimized reaction for sequencing of N⁴-acetylcytidine in RNA. Nature Communications, 10(1), 2054. [Link]
-
Arang, N., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
Tang, X., et al. (2020). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 10(28), 16565-16571. [Link]
-
Zhu, Q., et al. (2001). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. Bioorganic & Medicinal Chemistry Letters, 11(9), 1105-1107. [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 19-2. [Link]
- Padmapriya, A., et al. (2009). Deprotection of oligonucleotides that contain one or more ribonucleotides.
-
Glen Research. Oligonucleotide Deprotection Guide. [Link]
-
Gao, H., et al. (2005). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acid Therapeutics, 15(4), 287-297. [Link]
-
Wang, Y., et al. (2018). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry – An Asian Journal, 13(17), 2378-2381. [Link]
-
Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(1), 13-18. [Link]
-
Linder, M., et al. (2022). N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 18, 178-186. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 21(6), 1403-1408. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N4-Acetyl-2'-fluoro-2'-deoxycytidine oligonucleotide synthesis.
Introduction
The synthesis of oligonucleotides containing N4-Acetyl-2'-fluoro-2'-deoxycytidine presents unique challenges that can often lead to frustratingly low yields. The electron-withdrawing nature of the 2'-fluoro group significantly impacts the reactivity of the phosphoramidite and the stability of the glycosidic bond, while the N4-acetyl protecting group on cytidine requires specific deprotection conditions to ensure its complete removal without compromising the integrity of the oligonucleotide.[1][2]
This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering these difficulties. By combining fundamental principles of phosphoramidite chemistry with field-proven troubleshooting strategies, this document provides in-depth, actionable solutions to the most common problems encountered during the synthesis of these critically important modified oligonucleotides.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My overall yield is very low after synthesis. What's the first thing I should check?
A: Start with your reagents and synthesizer setup. The primary culprit for low yield in any oligonucleotide synthesis is moisture.[3] Ensure your acetonitrile (ACN) is anhydrous (<15 ppm water) and that phosphoramidite solutions are fresh and prepared under an inert, anhydrous atmosphere. Also, confirm that your activator and other synthesis reagents are not expired and have been stored correctly.
Q2: I'm seeing a significant amount of n-1 species in my crude analysis. What causes this?
A: A high prevalence of n-1 shortmers points directly to inefficient coupling or capping steps. The 2'-fluoro modification can sterically hinder the coupling reaction, requiring optimization.[1] Inefficient capping of unreacted 5'-OH groups will allow them to react in the subsequent cycle, leading to a population of n-1 deletion mutants that are very difficult to purify away from the full-length product.[3]
Q3: Why does my final purified product show a mass corresponding to a loss of the N4-acetyl group on some cytidines?
A: This indicates incomplete acetylation during the capping step or premature loss of the acetyl group during synthesis or deprotection. Standard capping reagents may not be sufficient. More importantly, the N4-acetyl group on cytidine is more labile than other standard protecting groups and requires carefully optimized, milder deprotection conditions to prevent its removal before the final deprotection step.[4]
Q4: My crude product looks like a smear on a gel or has multiple peaks on HPLC. What's going on?
A: This suggests a systemic failure in synthesis. This can be caused by a combination of factors including poor coupling efficiency, inefficient capping, and potential degradation of the oligonucleotide on the solid support. It is also critical to ensure that the phosphoramidite monomer itself is of high quality and has not degraded during storage. Perform an NMR or mass spectrometry check on the amidite if you suspect its quality.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific failure points during the synthesis cycle.
Issue 1: Low Coupling Efficiency of the 2'-Fluoro Amidite
Question: I've confirmed my reagents are anhydrous, but my trityl monitor shows a significant drop in coupling efficiency whenever the this compound phosphoramidite is added. How can I improve this?
Expert Explanation: The 2'-fluoro group is strongly electron-withdrawing, which reduces the nucleophilicity of the 5'-hydroxyl group for the incoming phosphoramidite. Furthermore, the C3'-endo sugar pucker adopted by 2'-fluoro nucleosides can create steric hindrance, slowing down the coupling reaction compared to standard DNA or RNA monomers.[1][2][6] A standard coupling time of 30 seconds is often insufficient to achieve >99% efficiency.
Solutions:
-
Extend Coupling Time: The most straightforward solution is to increase the coupling time specifically for the 2'-fluoro amidite. A doubling or tripling of the standard coupling time (e.g., from 30 seconds to 60-90 seconds) is a common starting point.[7]
-
Use a Stronger Activator: While 1H-Tetrazole is a standard activator, more potent activators can significantly enhance the reaction rate for sterically hindered amidites.[][9] Consider using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), which have been shown to improve coupling efficiency for challenging monomers.[10][11]
-
Increase Reagent Concentration: Increasing the molar excess of the phosphoramidite and/or the activator can drive the reaction closer to completion.[7] However, this also increases cost, so it should be balanced with other optimization strategies.
| Parameter | Standard Condition | Recommended for 2'-Fluoro | Rationale |
| Coupling Time | 30 seconds | 60 - 180 seconds | Overcomes steric hindrance and reduced reactivity.[1][7] |
| Activator | 0.25 M Tetrazole | 0.25 M ETT or 0.5 M DCI | More acidic activators increase the rate of phosphoramidite activation.[10][11] |
| Amidite Molarity | 0.1 M | 0.1 - 0.15 M | Higher concentration drives the reaction equilibrium toward product formation.[] |
Issue 2: Incomplete Deprotection of the N4-Acetyl Group
Question: My final product analysis by mass spectrometry shows a +42 Da adduct on cytidine residues, corresponding to the N4-acetyl group. My standard deprotection protocol isn't working.
Expert Explanation: The N4-acetyl group on cytidine (Ac-C) is more resistant to cleavage by standard ammonium hydroxide deprotection than the protecting groups on A, G, and standard C (benzoyl). While Ac-C is often used to enable "UltraFast" deprotection protocols with reagents like aqueous methylamine (AMA), these conditions must be carefully applied.[13][14] In the context of a 2'-fluoro modification, the stability of the final oligo must also be considered, as harsh deprotection can lead to degradation.
Solutions:
-
Ammonium Hydroxide/Methylamine (AMA) Deprotection: This is the most effective method for removing the N4-acetyl group. A 1:1 mixture of 40% aqueous methylamine and concentrated ammonium hydroxide can fully deprotect the oligonucleotide in as little as 10 minutes at 65°C.[7]
-
Extended Ammonium Hydroxide Treatment: If AMA is not available, extended treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours) may be sufficient. However, this is a less reliable method and should be monitored for completeness.
-
Potassium Carbonate in Methanol: For highly sensitive oligonucleotides, a milder, non-nucleophilic deprotection can be achieved with 0.05 M potassium carbonate in anhydrous methanol.[13] This is typically used with "UltraMILD" protecting groups but can be effective for Ac-C if other modifications on the oligo are base-labile.
| Deprotection Reagent | Temperature (°C) | Time | Suitability |
| Ammonium Hydroxide (30%) | 55 | 8 - 12 hours | Standard, but may be incomplete for Ac-C.[14] |
| AMA (1:1 NH4OH:MeNH2) | 65 | 10 - 15 minutes | Highly Recommended. Fast and effective for Ac-C.[7][13] |
| K2CO3 in Methanol (0.05 M) | Room Temp | 4 hours | Ultra-mild; for highly sensitive oligos.[13] |
Issue 3: Degradation During Deprotection and Cleavage
Question: After deprotection, my yield is low, and I see many shorter fragments in my analysis. I suspect the oligonucleotide is degrading.
Expert Explanation: The 2'-fluoro modification, while increasing nuclease resistance and thermal stability of duplexes, can render the glycosidic bond more susceptible to cleavage under certain conditions.[6][15] Prolonged exposure to harsh basic conditions during deprotection can lead to chain cleavage, particularly at the 2'-fluoro modified sites.
Solutions:
-
Use a Faster Deprotection Strategy: The best way to prevent degradation is to minimize the time the oligonucleotide spends in the deprotection solution. Using the AMA protocol (10-15 minutes at 65°C) is highly advantageous as it rapidly removes all protecting groups, minimizing exposure time.[13]
-
On-Column Deprotection of Cyanoethyl Groups: Before cleaving the oligonucleotide from the support, perform a separate on-column treatment with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to remove the cyanoethyl phosphate protecting groups. This can reduce the formation of acrylonitrile-related adducts and simplify the final deprotection step.
-
Avoid Overly Harsh Conditions: Do not exceed the recommended times and temperatures for deprotection. If using standard ammonium hydroxide, do not extend the deprotection beyond 12 hours at 55°C.
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Optimized Coupling Cycle for 2'-Fluoro Amidites
This protocol should be programmed into your synthesizer to run specifically for the this compound phosphoramidite.
-
Deblocking: Standard 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Wash: Anhydrous Acetonitrile.
-
Activation/Coupling:
-
Activator: 0.25 M ETT in ACN.
-
Phosphoramidite: 0.1 M this compound phosphoramidite in ACN.
-
Deliver activator and phosphoramidite simultaneously to the column.
-
Wait Time: 120 seconds.
-
-
Wash: Anhydrous Acetonitrile.
-
Capping: Standard Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidation: Standard 0.02 M Iodine in THF/Water/Pyridine.
-
Wash: Anhydrous Acetonitrile.
Diagram 1: Standard Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Diagram 2: Troubleshooting Low Coupling Efficiency
Caption: Decision tree for addressing inefficient coupling of 2'-fluoro amidites.
Part 4: Purification and Analysis
Q5: What is the best way to purify my 2'-fluoro modified oligonucleotide?
A: Due to the potential for n-1 and other closely related failure sequences, high-resolution purification methods are essential.
-
Reverse-Phase HPLC (RP-HPLC): This is often the method of choice. If the synthesis is performed "DMT-on", the final full-length product retains its hydrophobic dimethoxytrityl (DMT) group, allowing for excellent separation from "DMT-off" failure sequences. After collecting the DMT-on peak, the DMT group is removed with an acid (e.g., 80% acetic acid), followed by desalting.[16][17]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). It provides excellent resolution and can separate n-1 species from the full-length product. It is a DMT-off method.[17]
-
PAGE (Polyacrylamide Gel Electrophoresis): While capable of providing single-base resolution, PAGE is more labor-intensive and can be difficult to scale up. It is typically used for analytical purposes or for the purification of very long or highly sensitive oligonucleotides.[17]
Final Analysis: Always confirm the identity and purity of your final product using a combination of methods.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the exact molecular weight of the final product.
-
Analytical HPLC or UPLC: To determine the purity of the final sample.
-
UV Spectrophotometry (A260): For accurate quantification of the final oligonucleotide.
References
-
Bio-Synthesis Inc. 2' Fluoro RNA Modification. [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 36(21), 6841–6851. [Link]
-
Gao, R., et al. (2020). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 10(47), 28213–28219. [Link]
-
Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 4983–4994. [Link]
-
Keffer, J. L., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(1), 414–423. [Link]
-
Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(12), 5336–5345. [Link]
-
Li, F., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 4983–4994. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Glen Research. Deprotection - Volumes 1-5. [Link]
-
Sierzchala, A. B., et al. (2011). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Theranostics, 1, 289–301. [Link]
-
Glen Research. Fluorous Affinity Purification of Oligonucleotides. [Link]
-
ResearchGate. ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
-
Glen Research. Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Chelliserrykattil, J., & Ellington, A. D. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research, 43(8), 4288–4298. [Link]
-
Bio-Synthesis Inc. What affects the yield of your oligonucleotides synthesis?. [Link]
-
Gryaznov, S. M., & Schultz, R. G. (1998). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 26(23), 5345–5349. [Link]
-
Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
ACS Publications. Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. [Link]
-
Ratan, A., et al. (2018). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. RNA, 24(12), 1806–1818. [Link]
-
BOC Sciences. Oligonucleotide Purification Techniques. [Link]
-
Langkjaer, N., et al. (2011). Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. Chemistry & biodiversity, 8(8), 1439–1451. [Link]
-
Aviñó, A., et al. (2020). The Effect of 2′F-RNA on I-Motif Structure and Stability. Molecules, 25(18), 4268. [Link]
-
Lee, J. H., et al. (2016). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. PLoS ONE, 11(7), e0159827. [Link]
-
Glen Research. 2'-FLUORO-RNA Monomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. academic.oup.com [academic.oup.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. 2' Fluoro RNA Modification [biosyn.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. pubs.acs.org [pubs.acs.org]
Preventing side reactions during the synthesis of N4-acetylated nucleosides.
Document ID: TSC-NAC-2026-01
Last Updated: January 22, 2026
Introduction: The Criticality of Selective N4-Acetylation
Welcome to the technical support center for the synthesis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments. The N4-acetylation of cytidine and its analogues is a cornerstone of oligonucleotide synthesis, where it serves as a crucial protecting group for the exocyclic amine.[1][] This modification prevents unwanted side reactions during the assembly of DNA and RNA strands.[][3] However, the presence of multiple reactive hydroxyl groups on the sugar moiety presents a significant challenge, often leading to a loss of regioselectivity and the formation of undesired O-acetylated and di-acetylated byproducts.
This guide provides in-depth, experience-driven solutions to common problems encountered during N4-acetylation, focusing on the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Problem 1: My reaction yields a significant amount of O-acetylated products, primarily at the 5'-position. How can I improve N4-selectivity?
Probable Causes:
This is the most common side reaction. The 5'-hydroxyl is a primary alcohol, making it sterically accessible and highly nucleophilic, often competing with the N4-amino group for the acetylating agent.
-
High Reactivity of Acetylating Agent: Highly reactive agents like acetyl chloride, in the absence of proper control, can indiscriminately acetylate both hydroxyl and amino groups.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the thermodynamically stable O-acetylated products.
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amino and hydroxyl groups.
Recommended Solutions:
The key to achieving N4-selectivity is to modulate the reactivity of the system.
-
Transient Silylation of Hydroxyl Groups: This is the most robust and widely adopted method for achieving high N4-selectivity.[4] By temporarily protecting the hydroxyl groups with a bulky silyl group (e.g., trimethylsilyl, TMS), you effectively block them from reacting with the acetylating agent.
-
Mechanism: The nucleoside is first treated with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This forms transient silyl ethers at the 2', 3', and 5'-hydroxyl positions.[5] Acetic anhydride is then added in the same pot. The N4-amino group, being more nucleophilic than the hindered silyl ethers, is selectively acetylated. A final aqueous workup or addition of a mild acid cleaves the silyl ethers, restoring the hydroxyl groups.[4]
-
-
Controlled Reaction Temperature: Perform the acetylation at low temperatures (e.g., 0 °C to room temperature). This slows down the rate of O-acetylation more significantly than N-acetylation, thereby enhancing selectivity.
-
Choice of Acetylating Agent and Base:
-
Use acetic anhydride instead of acetyl chloride. Acetic anhydride is less electrophilic and therefore more selective.[6][7]
-
Pyridine is an excellent choice for the base and solvent. It serves three roles: it acts as a base to neutralize the acetic acid byproduct, it can act as a nucleophilic catalyst to form a highly reactive N-acetylpyridinium intermediate, and it serves as a polar solvent.[8][9][10][11]
-
Problem 2: I'm observing a di-acetylated or even tri-acetylated product in my final mixture. What went wrong?
Probable Causes:
This issue arises when the measures to protect the hydroxyl groups are insufficient or when the reaction conditions are too harsh.
-
Excess Acetylating Agent: Using a large excess of acetic anhydride can overcome the kinetic barrier for O-acetylation, especially after the N4-position is already acetylated.
-
Insufficient Silylation: If the transient silylation step is incomplete, free hydroxyl groups will be available for acetylation.
-
Catalyst Choice: The use of a highly active acylation catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate both N- and O-acetylation, reducing selectivity.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the acetic anhydride. Use a modest excess (e.g., 1.1 to 1.5 equivalents) relative to the nucleoside.
-
Optimize Silylation: Ensure the initial silylation step goes to completion. This can be monitored by TLC or a crude ¹H NMR. Increase the amount of silylating agent (e.g., TMSCl) or prolong the reaction time before adding the acetic anhydride.
-
Avoid DMAP (in this case): While DMAP is an excellent acylation catalyst, it is often too reactive for achieving selective N4-acetylation in the presence of unprotected hydroxyls. Stick with pyridine as the base/catalyst.[11]
Problem 3: The N4-acetylation reaction is very slow or incomplete, even after several hours.
Probable Causes:
-
Low Nucleophilicity: The N4-amino group of cytidine is relatively unreactive compared to aliphatic amines due to the electron-withdrawing nature of the pyrimidine ring.
-
Poor Solubility: The nucleoside may not be fully dissolved in the reaction solvent, limiting the availability of the substrate.
-
Reagent Quality: Old or degraded acetic anhydride (hydrolyzed to acetic acid) or wet solvent can quench the reaction.
Recommended Solutions:
-
Activate the Acetylating Agent: Using pyridine as a solvent helps activate the acetic anhydride by forming the N-acetylpyridinium ion, a more potent acetylating agent.[9]
-
Improve Solubility: Ensure your nucleoside is completely dissolved. For stubborn cases, a co-solvent like N,N-Dimethylformamide (DMF) can be used, but ensure it is anhydrous.
-
Check Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. Acetic anhydride readily hydrolyzes in the presence of moisture.[6][12]
-
Slight Increase in Temperature: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully by TLC to ensure side reactions do not become prominent.
Key Experimental Protocol: Selective N4-Acetylation via Transient Silylation
This protocol is a reliable method for achieving high yields of N4-acetylated nucleosides with minimal side products.
Materials:
-
Cytidine (or analogue)
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Acetic Anhydride (Ac₂O)
-
Methanol
-
Silica Gel for chromatography
Procedure:
-
Drying: Co-evaporate the nucleoside with anhydrous pyridine (2-3 times) under reduced pressure to remove residual water.
-
Silylation: Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Add TMSCl (typically 3-4 equivalents for ribonucleosides) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete silylation (the silylated product will have a higher Rf).
-
Acetylation: Cool the reaction mixture back to 0 °C. Add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Quenching & Desilylation: Once the reaction is complete, cool the mixture to 0 °C. Slowly add cold water to quench the excess acetic anhydride and hydrolyze the silyl ethers.
-
Add an equal volume of concentrated ammonium hydroxide and stir for 30 minutes to ensure complete desilylation.
-
Workup & Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography (typically using a dichloromethane/methanol gradient) to yield the pure N4-acetylated nucleoside.
Data & Parameter Summary
For quick reference, the following table summarizes key parameters and their impact on selectivity.
| Parameter | Recommended Choice | Rationale for N4-Selectivity | Potential Pitfall |
| Protection Strategy | Transient Silylation (TMS) | Blocks reactive hydroxyl groups, directing acetylation to the N4-amine.[4] | Incomplete silylation leads to O-acetylated byproducts. |
| Acetylating Agent | Acetic Anhydride (Ac₂O) | Milder and more selective than acyl halides.[6] | Using a large excess can reduce selectivity. |
| Base / Catalyst | Pyridine | Acts as a base, solvent, and nucleophilic catalyst to activate Ac₂O.[8][9] | Must be anhydrous to prevent hydrolysis of Ac₂O. |
| Temperature | 0 °C to Room Temp | Low temperature kinetically favors N-acetylation over O-acetylation. | Reactions may be slow; requires monitoring. |
| Monitoring | TLC / HPLC | Allows for real-time tracking of starting material, intermediates, and products. | Co-spotting with standards is crucial for correct identification. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during N4-acetylation.
Caption: Troubleshooting workflow for N4-acetylation.
Reaction Pathway: Selective vs. Non-Selective Acetylation
This diagram illustrates the desired reaction pathway using transient protection versus the competing side reaction.
Caption: Desired vs. undesired acetylation pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use other silyl groups besides TMS for transient protection? A1: Yes, other silyl groups like tert-butyldimethylsilyl (TBDMS) can be used.[5][13] However, TMS is often preferred for transient protection because TMS ethers are very easily cleaved during aqueous workup, simplifying the deprotection step. More sterically hindered silyl groups like TBDMS are more stable and may require specific reagents (like fluoride ions, e.g., TBAF) for removal, adding a step to your synthesis.[5]
Q2: How can I confirm the location of the acetyl group and quantify side products? A2: A combination of analytical techniques is best.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. Acetylation causes a characteristic downfield shift of the proton or carbon at the site of modification. For example, N-acetylation will shift the N-H proton, while 5'-O-acetylation will significantly shift the 5'-CH₂ protons.
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the desired product from starting material and any side products.[14][15][16] Developing a method with standards for the expected products allows for accurate determination of reaction purity and yield.
-
Mass Spectrometry (LC-MS): This confirms the molecular weight of your products, allowing you to distinguish between mono-, di-, and tri-acetylated species.
Q3: Is it possible to selectively deacetylate an O-acetyl group in the presence of an N-acetyl group? A3: Yes, this is possible due to the different lability of esters and amides. O-acetyl groups (esters) are significantly more labile to basic hydrolysis than N-acetyl groups (amides). Mild basic conditions, such as treatment with dilute sodium bicarbonate or ammonium hydroxide in methanol, can often selectively cleave O-acetyl groups while leaving the N-acetyl group intact.[17] More advanced methods using specific reagents like Schwartz's reagent have also been developed for chemoselective N-deacetylation.[18][19]
References
-
Title: Nucleobase Protection of Deoxyribo- And Ribonucleosides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: Protecting Groups in Oligonucleotide Synthesis Source: Springer Nature Experiments URL: [Link]
-
Title: Protection of 5′-Hydroxy Functions of Nucleosides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization Source: PubMed Central URL: [Link]
-
Title: Protection of 5′-Hydroxy Functions of Nucleosides Source: SciSpace by Typeset URL: [Link]
-
Title: Adiabatic kinetic studies of the cytidine/acetic anhydride reaction by utilizing temperature versus time data Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq Source: Nature Protocols URL: [Link]
-
Title: Protecting groups for RNA synthesis: An increasing need for selective preparative methods Source: ResearchGate URL: [Link]
-
Title: Profiling Cytidine Acetylation with Specific Affinity and Reactivity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What is the role of pyridine in the acylation of a class 12 chemistry CBSE Source: Vedantu URL: [Link]
-
Title: Pyridine - Nucleophilic Catalyst Source: ChemTube3D URL: [Link]
-
Title: NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Overview to Pyridine Nucleotides Review Series Source: PubMed Central URL: [Link]
-
Title: Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization Source: ResearchGate URL: [Link]
-
Title: A new type of silyl protecting groups in nucleoside chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent Source: ResearchGate URL: [Link]
-
Title: Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups? Source: ResearchGate URL: [Link]
-
Title: A Chemical Signature for Cytidine Acetylation in RNA Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation Source: ScienceDirect URL: [Link]
-
Title: What is the role of pyridine in the acetylations of alcohols? Source: Reddit URL: [Link]
-
Title: Acetic anhydride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Silyl ether - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Regioselective Deacetylation in Nucleosides and Derivatives Source: PubMed URL: [Link]
-
Title: Acetylation of cytidine in messenger RNA promotes translation efficiency Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity Source: PubMed Central URL: [Link]
-
Title: Cytidine Acetylation Across the Tree of Life Source: PubMed Central URL: [Link]
-
Title: Acetylation of Cytidine in mRNA Promotes Translation Efficiency Source: PubMed - NIH URL: [Link]
-
Title: Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction Source: MDPI URL: [Link]
-
Title: A critical role of N 4 -acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity Source: PubMed URL: [Link]
-
Title: Nucleoside analysis with high performance liquid chromatography (HPLC) Source: protocols.io URL: [Link]
-
Title: NAT10-mediated mRNA N4-acetylation is essential for the translational regulation during oocyte meiotic maturation in mice Source: PubMed Central URL: [Link]
-
Title: HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath Source: Agilent URL: [Link]
-
Title: N-acetyltransferase 10-mediated mRNA N4-acetylation is Essential for the Translational Regulation During Oocyte Meiotic Maturation in Mice Source: bioRxiv URL: [Link]
-
Title: HPLC Analysis of tRNA‐Derived Nucleosides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of modified nucleoside and nucleosides over high performance liquid chromatography Source: The Pharma Innovation URL: [Link]
-
Title: ACETIC ANHYDRIDE Source: Ataman Kimya URL: [Link]
Sources
- 1. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Regioselective Deacetylation in Nucleosides and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N4-Acetyl-2'-fluoro-2'-deoxycytidine Modified Oligonucleotides
Welcome to the technical support center for the purification of oligonucleotides modified with N4-Acetyl-2'-fluoro-2'-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The presence of both the N4-acetyl group on the cytidine base and the 2'-fluoro modification on the ribose sugar introduces unique challenges to the purification process. This resource aims to equip you with the knowledge to navigate these complexities and achieve high-purity oligonucleotides for your critical applications.
Understanding the Challenge: The Impact of N4-Acetyl and 2'-Fluoro Modifications
The introduction of this compound into an oligonucleotide chain alters its physicochemical properties compared to unmodified RNA or DNA. The 2'-fluoro modification enhances nuclease resistance and binding affinity, making these oligonucleotides valuable for therapeutic applications.[1][2] The N4-acetyl group on cytidine can influence base pairing and stacking interactions, and its hydrophobicity can affect the overall properties of the oligonucleotide.[3] These modifications necessitate careful consideration and optimization of purification strategies to separate the full-length, correctly modified product from a heterogeneous mixture of failure sequences, incompletely deprotected oligos, and other synthesis-related impurities.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the purification of oligonucleotides containing this compound.
Q1: Which purification method is best for my this compound modified oligonucleotide?
The optimal purification method depends on several factors, including the length of your oligonucleotide, the required purity level, and the scale of your synthesis.[6] High-Performance Liquid Chromatography (HPLC) is generally the preferred method for purifying modified oligonucleotides due to its high resolution and ability to remove failure sequences.[7][8]
-
For shorter oligonucleotides (<50 bases) and high purity requirements (>95%), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often the method of choice. The N4-acetyl group adds a degree of hydrophobicity, which can enhance separation on a reversed-phase column.[4][9]
-
For longer oligonucleotides or those prone to secondary structures, Anion-Exchange HPLC (AEX-HPLC) can be more effective. AEX-HPLC separates oligonucleotides based on the number of phosphate groups, making it less sensitive to hydrophobic modifications.[10][11]
-
For applications requiring the highest purity, a dual purification approach (e.g., AEX-HPLC followed by RP-HPLC) can be employed. [6]
Q2: Why am I seeing a broad peak or multiple peaks for my purified oligonucleotide on an analytical HPLC?
This can be due to several reasons:
-
Secondary Structures: Oligonucleotides, especially those with high GC content, can form stable secondary structures like hairpins or G-quadruplexes, leading to broad or multiple peaks.[4][12] Running the HPLC at an elevated temperature (e.g., 60°C) can help denature these structures and improve peak shape.[4][11]
-
Incomplete Deprotection: The N4-acetyl group must be completely removed during the final deprotection step. Incomplete removal will result in a more hydrophobic species that will have a different retention time.
-
Diastereomers: If your oligonucleotide contains phosphorothioate linkages, the phosphorus center is chiral, leading to the formation of diastereomers. These can sometimes be resolved by high-resolution HPLC, resulting in broadened peaks or shoulders.[13]
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and distortion.
Q3: My recovery after purification is very low. What can I do to improve it?
Low recovery is a common issue in oligonucleotide purification. Here are some potential causes and solutions:
-
Precipitation: Ensure your oligonucleotide is fully dissolved before injection. The N4-acetyl modification might slightly decrease aqueous solubility.
-
Irreversible Binding to the Column: Highly hydrophobic oligonucleotides can sometimes bind irreversibly to reversed-phase columns. Using a less hydrophobic column (e.g., C8 instead of C18) or adjusting the mobile phase composition can help.
-
Inefficient Elution: For AEX-HPLC, ensure the salt gradient is steep enough to elute your oligonucleotide. For RP-HPLC, ensure the organic solvent concentration is sufficient for elution.
-
Loss during Desalting: If you are performing a desalting step after purification, ensure the chosen method (e.g., size-exclusion chromatography) is appropriate for the length of your oligonucleotide to prevent loss of product.[5]
Q4: How does the N4-acetyl group specifically affect purification by IP-RP-HPLC?
The N4-acetyl group adds a non-polar acetyl moiety to the cytidine base.[3] This increases the overall hydrophobicity of the oligonucleotide. In IP-RP-HPLC, where separation is based on hydrophobicity, this can lead to:
-
Increased Retention Time: The modified oligonucleotide will be retained more strongly on the C18 or C8 column compared to its unmodified counterpart. This can be advantageous for separating it from shorter, less hydrophobic failure sequences.
-
Potential for Better Resolution: The added hydrophobicity can enhance the separation between the full-length product and closely related impurities.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound modified oligonucleotides.
Problem 1: Poor Peak Resolution in RP-HPLC
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Ion-Pairing Reagent | Optimize the type and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA, or hexafluoroisopropanol - HFIP).[14][15] | The ion-pairing reagent interacts with the negatively charged phosphate backbone, and its hydrophobicity influences the retention and separation of oligonucleotides.[15] |
| Suboptimal Gradient | Adjust the acetonitrile gradient. A shallower gradient can improve the resolution of closely eluting species.[1] | A slower increase in the organic mobile phase allows for better differential partitioning of the analyte between the stationary and mobile phases. |
| Column Temperature Too Low | Increase the column temperature to 50-60°C.[4] | Elevated temperatures disrupt secondary structures, leading to sharper peaks and improved resolution.[11] |
| Incompatible Column Chemistry | Test columns with different stationary phases (e.g., C8 vs. C18) or pore sizes.[16] | The choice of stationary phase affects the hydrophobic interactions and selectivity of the separation. |
Problem 2: Tailing Peaks in Anion-Exchange HPLC
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with the Column | Add a small percentage of an organic solvent (e.g., acetonitrile) to the mobile phase.[4] | The organic modifier can help disrupt hydrophobic interactions between the oligonucleotide (especially with the N4-acetyl group) and the stationary phase, reducing peak tailing. |
| Inappropriate pH of the Mobile Phase | Optimize the pH of the mobile phase. For RNA, avoid high pH to prevent degradation.[4] | The pH affects the charge of the oligonucleotide and the stationary phase, influencing their interaction and the resulting peak shape. |
| Slow Kinetics of Dissociation | Decrease the flow rate. | A lower flow rate allows more time for the equilibrium between the bound and unbound states of the oligonucleotide on the column, which can lead to sharper peaks. |
Problem 3: Presence of Failure Sequences in the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| "Trityl-On" Purification Insufficiency | For RP-HPLC, consider a "trityl-on" purification strategy where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product.[4][8] | The highly hydrophobic DMT group provides a significant retention handle, allowing for excellent separation of the full-length product from shorter, "trityl-off" failure sequences.[8] The DMT group is then cleaved post-purification. |
| Co-elution of Impurities | Employ an orthogonal purification method. If you initially used RP-HPLC, re-purify the product using AEX-HPLC, or vice-versa.[13] | Orthogonal methods separate molecules based on different physicochemical properties (hydrophobicity vs. charge), providing a powerful way to remove co-eluting impurities. |
| Inadequate Resolution of the Purification Method | Use a longer HPLC column or a column with smaller particle size for higher resolution.[14] | Longer columns and smaller particles increase the number of theoretical plates, leading to better separation efficiency. |
Experimental Protocols & Data Presentation
Table 1: Recommended HPLC Purification Parameters
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
| Column | C18 or C8, 5 µm particle size, 100-300 Å pore size | Quaternary ammonium functionalized polymer-based, 10-20 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water | 20 mM Tris-HCl, pH 7.5 |
| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA) in Acetonitrile | 20 mM Tris-HCl, 1 M NaCl, pH 7.5 |
| Gradient | 5-30% B over 30 minutes (typical for 20-mer) | 0-100% B over 40 minutes |
| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |
| Temperature | 50-60°C | 60°C |
| Detection | UV at 260 nm | UV at 260 nm |
Step-by-Step Protocol: IP-RP-HPLC Purification (Trityl-Off)
-
Sample Preparation: After synthesis and deprotection, lyophilize the crude oligonucleotide. Reconstitute the pellet in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
HPLC System Equilibration: Equilibrate the C18 HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at the recommended flow rate and temperature.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient as specified in Table 1. The full-length product should elute as the main peak. Shorter failure sequences will typically elute earlier.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the oligonucleotide.
-
Desalting: Pool the pure fractions and desalt using a suitable method like size-exclusion chromatography or ethanol precipitation to remove the TEAA salt.
-
Lyophilization: Lyophilize the desalted sample to obtain the pure oligonucleotide as a white powder.
Visualizations
Diagram 1: General Workflow for Oligonucleotide Purification
Caption: A generalized workflow for the purification of synthetic oligonucleotides.
Diagram 2: Decision Tree for Choosing a Purification Method
Caption: A decision-making guide for selecting an appropriate purification strategy.
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
- Gong, Y., et al. (2014). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 1103, 13-23.
-
Agilent Technologies. (n.d.). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Chromatography Online. (2023, November 2). From Struggles to Solutions: Strategies for Overcoming Oligonucleotide Challenges. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]
-
YMC. (n.d.). Purification of Oligonucleotides via Anion Exchange Chromatography. Retrieved from [Link]
-
Oligofastx. (n.d.). Oligonucleotide purification techniques. Retrieved from [Link]
-
Oxford Global. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
- Wiśniewski, J. R., et al. (2023). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Journal of Experimental & Clinical Cancer Research, 42(1), 1-15.
- Caruthers, M. H., et al. (2009). Affinity chromatography using 2' fluoro-substituted RNAs for detection of RNA-protein interactions in RNase-rich or RNase-treated extracts. BioTechniques, 46(5), 351-356.
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Shimadzu. (n.d.). Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation. Retrieved from [Link]
-
Agilent Technologies. (2022, May 2). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]
- Li, W., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1709.
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]
- Caruthers, M. H., et al. (2009). Affinity Chromatography Using 2′ Fluoro-Substituted RNAs for Detection of RNA-Protein Interactions in RNase-rich or Rnase-Treated Extracts. BioTechniques, 46(5), 351-356.
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
YMC America. (n.d.). Optimization of oligonucleotide separations on ion-exchange chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of 2'-SCF 3 modified RNA. Anion-exchange HPLC traces.... Retrieved from [Link]
-
Insights.bio. (2025, June 27). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Retrieved from [Link]
- Kazarian, A. A., et al. (2022). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches.
-
Labcorp. (2023). Bioanalysis of Oligonucleotides: Challenges and Solutions. Retrieved from [Link]
Sources
- 1. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. gilson.com [gilson.com]
- 6. idtdna.com [idtdna.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. dupont.com [dupont.com]
- 9. oligofastx.com [oligofastx.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 13. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: A Guide to Overcoming Poor Incorporation of Modified Nucleosides by DNA Polymerases
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with modified nucleosides and encountering challenges with their incorporation by DNA polymerases. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," empowering you with the scientific principles to optimize your experiments for success.
Introduction: The Challenge of Modified Nucleosides
The enzymatic synthesis of nucleic acids containing modified nucleosides is a cornerstone of modern molecular biology, with applications spanning therapeutics, diagnostics, and synthetic biology.[1][2][3][4] However, DNA polymerases have evolved to be highly specific for their natural substrates (dATP, dCTP, dGTP, and dTTP).[5] Consequently, even minor chemical alterations to the nucleobase, sugar, or triphosphate moiety can significantly impede their recognition and incorporation by these enzymes, leading to low product yields, truncated sequences, or complete reaction failure. This guide will provide you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with modified nucleosides.
Q1: What are the primary factors that influence the incorporation of a modified nucleoside by a DNA polymerase?
A1: The successful incorporation of a modified nucleoside is a multifactorial issue. The key determinants are:
-
The nature of the modification: The size, charge, and position of the chemical modification on the nucleoside are critical.[6] Modifications on the sugar moiety, particularly at the 2' and 3' positions, can significantly impact the polymerase's ability to form a phosphodiester bond.[7][8][9][10] Base modifications are generally better tolerated, especially at the C5 position of pyrimidines and the C7 position of 7-deazapurines.[6][11]
-
The choice of DNA polymerase: Different DNA polymerase families (e.g., A, B, X, Y) exhibit varying levels of promiscuity and fidelity.[12][13] High-fidelity polymerases with proofreading (3'→5' exonuclease) activity are often less tolerant of modified nucleotides.[14] Engineered polymerases have been developed specifically to enhance the incorporation of various modified nucleosides.[5][12][13][15][16][17][18]
-
The reaction conditions: Factors such as Mg²⁺ concentration, dNTP balance, annealing temperature, and the presence of PCR enhancers can all be optimized to improve incorporation efficiency.[19][20][21]
Q2: Why do standard DNA polymerases, like Taq, often fail to efficiently incorporate modified nucleosides?
A2: Standard DNA polymerases like Taq have a precisely shaped active site that has evolved to accommodate the four natural dNTPs with high specificity.[22] Modified nucleosides can introduce steric hindrance or altered electronic properties that disrupt the critical interactions within the active site required for catalysis.[17] For instance, bulky modifications can physically clash with amino acid residues in the polymerase, preventing proper positioning for phosphodiester bond formation.[6][11] Additionally, modifications to the sugar pucker can alter the geometry of the nucleotide, making it a poor substrate.[7][8][9]
Q3: What are "Therminator" DNA polymerases, and why are they often recommended for modified nucleosides?
A3: "Therminator" DNA polymerase is a variant of the 9°N DNA polymerase that contains specific mutations (D141A, E143A, and A485L).[23] These mutations, particularly the A485L substitution, are located in the finger domain of the polymerase and create a more accommodating active site.[13][23] This engineered flexibility allows Therminator and similar polymerases to more readily accept and incorporate a wider variety of modified nucleotides, including those with bulky groups or alterations to the sugar-phosphate backbone.[13][23]
Troubleshooting Guide: From Low Yield to No Product
This section provides a systematic approach to troubleshooting common problems encountered during the enzymatic incorporation of modified nucleosides.
Problem 1: Low or No Yield of the Full-Length Product
This is one of the most frequent issues. The appearance of a smear on an agarose gel, or the complete absence of a product, indicates a failure in the polymerization reaction.
Caption: Causes of non-specific PCR products.
-
Optimize the Annealing Temperature:
-
Action: Perform a temperature gradient PCR to determine the highest annealing temperature that still allows for efficient amplification of the desired product. [19][24][25] * Rationale: A higher annealing temperature increases the stringency of primer binding, reducing the likelihood of off-target annealing. [19]
-
-
Titrate Primer Concentration:
-
Action: Reduce the concentration of your primers, typically in the range of 0.1 to 0.5 µM.
-
Rationale: Lowering the primer concentration can decrease the probability of primer-dimer formation without significantly impacting the yield of the target amplicon. [19]
-
-
Use a Hot-Start DNA Polymerase:
-
Review Primer Design:
Data Summary: A Comparative Look at DNA Polymerases
The choice of DNA polymerase is paramount for the successful incorporation of modified nucleosides. The following table provides a general comparison of different polymerase families and their suitability for this application.
| Polymerase Family | Key Characteristics | Suitability for Modified Nucleosides | Example(s) |
| Family A | Moderate fidelity, 5'→3' exonuclease activity (in some). | Generally less tolerant of bulky modifications, but some variants have been engineered for improved incorporation. [27] | Taq, Klenow Fragment |
| Family B | High fidelity, 3'→5' exonuclease (proofreading) activity. | Wild-type versions are often intolerant, but engineered variants (e.g., with mutations in the finger domain) are highly effective. [11][13] | Pfu, Vent, 9°N, Therminator |
| Family X | Involved in DNA repair, often template-independent. | Can be more promiscuous and may incorporate certain modifications. [28] | Pol β, Pol λ |
| Family Y | Translesion synthesis (TLS) polymerases, low fidelity. | Generally more accommodating of modified bases due to a more open active site. [12][29][30] | Pol η, Pol ι, Pol κ |
Experimental Protocol: A General Workflow for Optimizing Modified Nucleoside Incorporation
This protocol outlines a systematic approach to optimizing your PCR conditions for a new modified nucleoside.
Caption: Workflow for optimizing modified nucleoside incorporation.
-
Polymerase Selection: Based on the nature of your modified nucleoside, select a promising DNA polymerase. For novel or bulky modifications, start with an engineered B-family polymerase like Therminator. [13][23]2. Initial Reaction Setup: Set up a series of reactions with varying MgCl₂ concentrations (e.g., 1.5, 2.0, 2.5, 3.0 mM). Use the polymerase manufacturer's recommended buffer and standard cycling conditions, but with a 2-fold longer extension time.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel.
-
Result Analysis and Iteration:
-
If no product or a faint smear is observed: The primary issue is likely poor incorporation. Focus on further optimizing the polymerase choice and MgCl₂ concentration. Consider adding PCR enhancers. [19][24] * If non-specific bands are present: The main problem is a lack of specificity. Perform a gradient PCR to find the optimal annealing temperature. [19][25] * If the correct product is present but the yield is low: The reaction is working but is inefficient. Try further increasing the extension time and fine-tuning the MgCl₂ and primer concentrations. [19]5. Final Optimization: Once you have identified the optimal conditions for each parameter, combine them into a final, optimized protocol.
-
By systematically addressing each potential point of failure and understanding the underlying biochemical principles, you can significantly improve the success rate of incorporating modified nucleosides into your nucleic acid constructs.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting PCR with Modified dNTPs.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Natural vs. Modified dNTP Incorporation.
- Aviñó, A., et al. (2022). Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications. Chem. Rec., 22(4), e202100270.
- Brown, J. A., & Suo, Z. (2011). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current protocols in nucleic acid chemistry, Chapter 7, Unit7.20.
- Gardner, A. F., & Jack, W. E. (2012). Modified DNA polymerases for improved incorporation of nucleotide analogues. Google Patents.
- Li, F., & Zhang, J. (2021). Reimagining the Power of Nucleic Acids as Therapeutic and Diagnostic Agents. Molecules, 26(22), 7013.
- Pinheiro, V. B., & Taylor, A. I. (2015). DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides. FEBS letters, 589(19 Pt B), 2736–2745.
- Hoshino, H., et al. (2021). Building better polymerases: Engineering the replication of expanded genetic alphabets. Journal of Biological Chemistry, 297(3), 100983.
- Aviñó, A., et al. (2022). Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications. Chem. Rec., 22(4), e202100270.
- Aviñó, A., et al. (2022). Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications. Chem. Rec., 22(4), e202100270.
- Kath, J. E., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of chemical research, 49(4), 633–642.
- Singh, A. P., et al. (2018). Engineering polymerases for new functions. Current opinion in biotechnology, 51, 47–54.
- Thermo Fisher Scientific. (n.d.). PCR Troubleshooting Guide.
- Jia, S., et al. (2017). Measurement of incorporation kinetics of non-fluorescent native nucleotides by DNA polymerases using fluorescence microscopy. Nucleic acids research, 45(18), e159.
- Chaput, J. C., & Dunn, M. R. (2017). Engineering polymerases for applications in synthetic biology. Current opinion in structural biology, 47, 130–138.
- Pallan, P. S., et al. (2003). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Biochemistry, 42(22), 6881–6890.
- Drobot, V. O., et al. (2023). Direct Enzyme Engineering of B Family DNA Polymerases for Biotechnological Approaches. International journal of molecular sciences, 24(19), 14896.
- Qu, R., et al. (2023). Special Issue “Advances in Diagnostics: Applications of Nucleic Acids and Their Analogs”. Diagnostics, 13(19), 3051.
- Burdi, D., & Roy, S. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in chemistry, 4, 15.
- MyBioSource. (n.d.). PCR Troubleshooting: Common Problems and Solutions.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- ResearchGate. (n.d.). Impact of Sugar Pucker on Base Pair and Mispair Stability.
- bioRxiv. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription.
- Johnson, A. A., et al. (2000). Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta. The Journal of biological chemistry, 275(21), 16245–16252.
- Johnson, K. A. (2008). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et biophysica acta, 1784(8), 1051–1063.
- Qu, R., et al. (2023). Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases. International journal of molecular sciences, 24(17), 13193.
- Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR.
- Thermo Fisher Scientific. (n.d.). PCR Troubleshooting Guide.
- Scilit. (n.d.). Impact of Sugar Pucker on Base Pair and Mispair Stability.
- Brown, J. A., & Suo, Z. (2011). Unlocking the Sugar 'Steric Gate' of DNA Polymerases. Biochemistry, 50(8), 1135–1142.
- Latham, M. P., & Burke, D. H. (2014). In Vitro Selection Using Modified or Unnatural Nucleotides. Current protocols in nucleic acid chemistry, 57, 9.6.1–9.6.28.
- Eoff, R. L., et al. (2010). The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta. Mutation research, 685(1-2), 26–37.
- Gardner, A. F., & Jack, W. E. (2019). Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates. Frontiers in molecular biosciences, 6, 29.
- Semantic Scholar. (n.d.). The bacterial stress response polymerase DinB tolerates sugar modifications and preferentially incorporates arabinosyl nucleotid.
- IOCB Prague. (2024, April 24). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [Video]. YouTube.
- Benchchem. (n.d.). Technical Support Center: Minimizing Misincorporation of dNTP Analogs in PCR.
- Creative Biogene. (n.d.). PCR Basic Troubleshooting Guide.
- Kath, J. E., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of chemical research, 49(4), 633–642.
- Jeong, Y., et al. (2021). Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. International journal of molecular sciences, 22(19), 10729.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Reimagining the Power of Nucleic Acids as Therapeutic and Diagnostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modifications in Nucleic Acids for Therapeutic and Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Sugar Pucker on Base Pair and Mispair Stability | Scilit [scilit.com]
- 10. Unlocking the Sugar ‘Steric Gate’ of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering polymerases for new functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP2325304B1 - Modified DNA polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 16. Building better polymerases: Engineering the replication of expanded genetic alphabets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mybiosource.com [mybiosource.com]
- 21. neb.com [neb.com]
- 22. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
- 24. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 25. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 27. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing off-target effects of antisense oligonucleotides with N4-Acetyl-2'-fluoro-2'-deoxycytidine.
Topic: Addressing Off-Target Effects of Antisense Oligonucleotides with N4-Acetyl-2'-fluoro-2'-deoxycytidine (f4C)
Disclaimer: this compound (f4C) represents a novel, next-generation chemical modification for antisense oligonucleotides (ASOs). As this is an emerging area of research, this guide synthesizes established principles of ASO toxicology and pharmacology with the hypothesized benefits of this unique chemistry. It is intended to serve as a framework for researchers and drug developers evaluating f4C and other advanced ASO designs.
Section 1: The Core Challenge: Understanding ASO Off-Target Effects
Antisense technology holds immense therapeutic promise, but unintended off-target effects (OTEs) remain a critical hurdle. This section breaks down the primary sources of ASO-mediated toxicity.
Frequently Asked Questions (FAQs)
Q: What are hybridization-dependent off-target effects?
A: These effects occur when an ASO binds to unintended RNA transcripts that have a similar, though not always perfect, sequence to the intended target.[1] For RNase H-dependent ASOs, such as "gapmers," this binding can form an ASO/RNA heteroduplex that is recognized and cleaved by the RNase H enzyme, leading to the degradation of a non-target RNA.[2] The degree of complementarity is a key factor; ASOs with high-affinity modifications may tolerate several mismatches to an off-target sequence and still induce its degradation.[3][4] These events are a significant concern as they can lead to unintended changes in the transcriptome and potential toxicity.[5]
Q: How do hybridization-independent off-target effects differ?
A: These toxicities are not caused by Watson-Crick base pairing to an RNA target. Instead, they arise from the inherent chemical properties of the ASO, leading to interactions with cellular proteins.[6][7] For example, certain chemical modifications can promote promiscuous binding to intracellular proteins, including those essential for cellular processes like RNA splicing or DNA damage repair.[8][9] This can disrupt normal cellular function and induce toxicity, such as hepatotoxicity, independent of the ASO's sequence.[9]
Q: Why is hepatotoxicity a primary concern for ASO therapeutics?
A: Following systemic administration, ASOs tend to accumulate in the liver and kidneys.[10] This high concentration in the liver makes it particularly susceptible to both hybridization-dependent and -independent toxicities.[11] ASO-induced hepatotoxicity can manifest as elevated liver transaminases (ALT, AST) and, in severe cases, lead to cellular damage and organ dysfunction.[10][12] Consequently, developing robust in vitro and in vivo screening methods to predict and mitigate hepatotoxicity is a cornerstone of ASO drug development.[13]
Mechanism of RNase H-Dependent Off-Target Effect
Section 2: The f4C Hypothesis: A Novel Approach to ASO Specificity
The proposed this compound (f4C) modification combines two distinct chemical moieties. The rationale is to harness the beneficial properties of each to create an ASO with high efficacy and an improved safety profile.
Q: What is the established role of a 2'-Fluoro (2'-F) modification in ASOs?
A: The 2'-Fluoro modification is a well-characterized sugar modification that locks the ribose into an RNA-like (C3'-endo) conformation. This pre-organization increases the ASO's binding affinity (ΔTm) for its target RNA.[14] This higher affinity can lead to more potent on-target knockdown. Additionally, the 2'-F modification provides significant resistance to nuclease degradation, improving the ASO's stability in biological systems.[15] However, its high affinity can sometimes contribute to more potent off-target effects and, in certain contexts, has been associated with hybridization-independent toxicities.[9]
Q: What are the known biological functions of N4-Acetylcytidine (ac4C) in native RNA?
A: N4-acetylcytidine is a naturally occurring post-transcriptional modification found in tRNA, rRNA, and mRNA across all domains of life.[16] In its native context, ac4C is known to contribute to RNA stability.[17] Mechanistically, it has been shown to enhance the thermodynamic stability of RNA duplexes, particularly within a 5'-CCG-3' sequence context.[18][19] It plays a crucial role in ensuring the efficiency and fidelity of protein translation.[17]
Q: What is the central hypothesis for using the combined f4C modification in ASOs?
A: The core hypothesis is that f4C can decouple high binding affinity from off-target activity.
-
High Affinity & Stability: The 2'-F group provides a high-affinity backbone, ensuring potent binding to the on-target transcript and conferring nuclease resistance.[14][15]
-
Mismatch Discrimination: The N-acetyl group at the N4 position of cytidine is a bulky modification located directly at the Watson-Crick base-pairing interface. It is hypothesized that this group may act as a steric block, imposing a higher energetic penalty for binding to mismatched or partially complementary off-target sequences. This could improve the ASO's specificity by making it less tolerant of imperfections in the duplex.
-
Modulation of Protein Binding: The acetyl group alters the chemical surface of the nucleobase, which may disrupt non-specific, hybridization-independent interactions with cellular proteins that are often implicated in ASO toxicity.[8][9]
Visualizing the this compound Modification
dC [label=<
Deoxycytidine (dC) 2' PositionH N4 PositionNH2 Key PropertyStandard DNA base
];
F_dC [label=<
2'-Fluoro-dC 2' PositionF N4 PositionNH2 Key PropertyHigh Affinity
];
f4C [label=<
f4C (Hypothesized) 2' PositionF N4 PositionNH-C(O)CH3 Key PropertyHigh Affinity + Specificity?
];
dC -> F_dC [label=" Add 2'-F\n(Increases Affinity)", color="#5F6368"]; F_dC -> f4C [label=" Add N4-Acetyl\n(May Increase Specificity)", color="#5F6368"]; } ends_dot Caption: Comparison of dC, 2'-F-dC, and the proposed f4C modification.
Table 1: Comparison of Common ASO Chemical Modifications
| Modification | Type | Key Advantages | Potential Disadvantages |
| Phosphorothioate (PS) | Backbone | Nuclease resistance, enhances protein binding for uptake | Can cause hybridization-independent toxicity |
| 2'-O-Methoxyethyl (2'-MOE) | Sugar | Good affinity, nuclease resistance, well-tolerated safety profile | Moderate affinity compared to newer chemistries |
| 2'-Fluoro (2'-F) | Sugar | High affinity, nuclease resistance[14] | Can increase off-target effects, potential for protein-mediated toxicity[9] |
| Locked Nucleic Acid (LNA) / cEt | Sugar (Bridged) | Very high affinity, excellent nuclease resistance | High affinity can lead to significant off-target effects and hepatotoxicity[4] |
| N4-Acetyl-2'-fluoro-dC (f4C) | Sugar + Base | Hypothesis: High affinity plus enhanced specificity and reduced protein binding | Novel chemistry; full toxicity profile and metabolic fate are unknown |
Section 3: Troubleshooting Guide for f4C-Modified ASOs
When working with a novel chemistry, a systematic approach to troubleshooting is essential. This guide addresses common issues you may encounter.
Problem 1: Poor On-Target Knockdown Efficiency (High EC50)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Suboptimal ASO Design | Review the ASO sequence, length, and gapmer design. | Perform an "ASO walk" by designing and testing multiple ASOs targeting different sites on the same mRNA. Ensure the gap size is optimal (typically 8-10 nt) for RNase H activity. |
| Inefficient Cellular Delivery | Confirm positive control ASO shows potent knockdown. Assess cell health post-transfection. | Optimize the transfection reagent and ASO concentration.[20][21] For difficult-to-transfect cells, consider alternative delivery methods. Ensure cell confluency is optimal (typically 70-90%) to minimize toxicity from the delivery agent.[20] |
| f4C Chemistry Interference | Compare the efficacy of an f4C-modified ASO to an ASO of the same sequence with a different chemistry (e.g., 2'-MOE). | The N4-acetyl group could potentially interfere with RNase H recognition if placed within or too close to the DNA gap. Redesign the ASO to ensure f4C modifications are restricted to the "wings" of the gapmer. Titrate the number of f4C modifications. |
Problem 2: Persistent Off-Target Effects Identified by RNA-Seq
| Potential Cause | Diagnostic Step | Recommended Solution |
| High Sequence Complementarity to Off-Target | Perform a BLAST search of your ASO sequence against the relevant transcriptome database (including pre-mRNAs).[1][22] | This is a sequence-intrinsic issue. The most effective solution is to abandon this ASO and select a new one targeting a different region of your gene of interest that has fewer predicted off-targets.[23] |
| Dominant High-Affinity Effect | Analyze the location of mismatches in the ASO:off-target duplex. Off-target effects are more likely if mismatches are outside the central "seed" region. | The high affinity from the 2'-F component may be overriding the discriminatory effect of the N4-acetyl group. Reduce the overall affinity by decreasing the number of 2'-F or f4C modifications, potentially substituting some with 2'-MOE. |
| Inadequate Negative Control | Run a scrambled control ASO with the same f4C chemistry and backbone. | If the scrambled control also shows a significant number of downregulated genes, the effect is likely hybridization-independent and related to the chemistry itself, not the sequence.[24] |
Problem 3: Evidence of In Vitro or In Vivo Hepatotoxicity
| Potential Cause | Diagnostic Step | Recommended Solution |
| Hybridization-Dependent OTEs | Correlate hepatotoxicity data with RNA-Seq results. Look for downregulated genes in liver cells that are known to be essential for cell health.[2][5] | Redesign the ASO to a sequence with a cleaner predicted off-target profile. The link between RNase H-dependent off-target knockdown and hepatotoxicity is well-established.[6][25] |
| Hybridization-Independent Protein Binding | Perform pull-down assays using your biotinylated f4C ASO and cell lysate, followed by mass spectrometry to identify binding partners. Compare to a non-toxic chemistry. | The f4C chemistry may be interacting with a specific protein class. A scrambled f4C control ASO should elicit similar toxicity if the mechanism is sequence-independent.[9] If so, the f4C chemistry itself may be unsuitable for this application. |
| Metabolic Toxicity | Analyze the metabolic breakdown products of the f4C ASO. | The novel f4C nucleoside, when degraded, could release a metabolite that is toxic to hepatocytes. This requires advanced bioanalytical techniques to investigate and is a significant chemical liability. |
Section 4: Key Experimental Protocols & Workflows
A rigorous, multi-stage evaluation is required to validate any new ASO chemistry.
Workflow for Evaluating a Novel ASO Chemistry like f4C
// Nodes InSilico [label="1. In Silico Design & Off-Target Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. ASO Synthesis\n(On-Target, Mismatch, Scrambled Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro_Efficacy [label="3. In Vitro Efficacy Screen\n(Dose-response, qRT-PCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVitro_Tox [label="4. In Vitro Off-Target & Toxicity Screen\n(RNA-Seq, Hepatocyte Viability Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Selection [label="5. Lead Candidate Selection", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled"]; InVivo_PKPD [label="6. In Vivo PK/PD & Efficacy\n(Rodent Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo_Tox [label="7. In Vivo Toxicology\n(Rodent Model, Histopathology, Transaminases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Candidate [label="Final Candidate Validation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges InSilico -> Synthesis [color="#5F6368"]; Synthesis -> InVitro_Efficacy [color="#5F6368"]; InVitro_Efficacy -> InVitro_Tox [label="Potent ASOs advance", fontsize=9, color="#5F6368"]; InVitro_Tox -> Lead_Selection [label="Safe & specific ASOs advance", fontsize=9, color="#5F6368"]; Lead_Selection -> InVivo_PKPD [label="Select best candidate", fontsize=9, color="#5F6368"]; InVivo_PKPD -> InVivo_Tox [color="#5F6368"]; InVivo_Tox -> Final_Candidate [color="#5F6368"]; } ends_dot Caption: A systematic workflow for the evaluation of novel ASO chemistries.
Protocol 1: In Vitro Assessment of ASO-Mediated Knockdown
This protocol outlines a standard procedure for transfecting cells and measuring target mRNA knockdown.
-
Cell Plating: Seed your cells of interest (e.g., HeLa, HepG2) in 96-well plates to be 70-90% confluent at the time of transfection.[20] Higher confluency can help mitigate potential cytotoxicity.
-
ASO Preparation: Reconstitute lyophilized ASOs (on-target, mismatch control, scrambled control) in nuclease-free buffer to a stock concentration of 100 µM.
-
Transfection Complex Formation:
-
For each ASO, prepare a dilution series (e.g., final concentrations of 100, 30, 10, 3, 1 nM).
-
In a sterile tube, dilute the ASO to the desired concentration in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.[21]
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.[26]
-
-
Cell Transfection: Remove the growth medium from the cells and add the ASO-lipid complex. Incubate for 4-6 hours at 37°C.
-
Recovery: After incubation, add complete growth medium (containing serum) to the wells and return the plate to the incubator.
-
Harvesting & Analysis: After 24-48 hours, harvest the cells. Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy).
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize results to a stable housekeeping gene (e.g., GAPDH). Calculate the percent knockdown relative to cells treated with a negative control ASO or transfection reagent alone.[1]
Protocol 2: In Vitro Hepatotoxicity Screen in Primary Hepatocytes
This protocol uses primary hepatocytes to provide a more physiologically relevant model for assessing liver toxicity.
-
Hepatocyte Culture: Thaw and plate cryopreserved primary human or mouse hepatocytes according to the supplier's protocol, often in collagen-coated plates. Allow cells to form a monolayer (typically 24-48 hours).
-
ASO Treatment (Gymnotic Delivery):
-
Prepare ASOs at high concentrations (e.g., 1-20 µM) in the appropriate hepatocyte culture medium.
-
Remove the medium from the cells and add the ASO-containing medium. This method, known as gymnotic delivery, relies on the natural uptake of ASOs by hepatocytes without transfection reagents and better reflects the in vivo situation.[13][27]
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using a metabolic assay such as an ATP content assay (e.g., CellTiter-Glo) or by measuring lactate dehydrogenase (LDH) release into the supernatant, which indicates membrane damage.[28]
-
Biomarker Analysis: Collect the cell culture supernatant to measure the levels of liver injury biomarkers. A key biomarker is miR-122, a microRNA that is highly abundant in hepatocytes and is released upon cell death.[13]
-
Microscopy: Visually inspect cells for morphological signs of distress, such as rounding, detachment, or blebbing.
-
-
Data Interpretation: Compare the viability and biomarker data from cells treated with your f4C-modified ASO to a negative control ASO and a positive control ASO known to be hepatotoxic.[11] A significant decrease in viability or increase in miR-122/LDH suggests potential hepatotoxicity.
References
-
Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. Available at: [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. Available at: [Link]
-
Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. National Library of Medicine. Available at: [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Wikipedia. (n.d.). N4-Acetylcytidine. Available at: [Link]
-
Singh, N. (n.d.). The Off-Target Effects of the Therapeutic Antisense Oligonucleotide. University of Missouri-Columbia. Available at: [Link]
-
Wei, Y., et al. (2025). RNA N4-acetylcytidine modification and its role in health and diseases. Cancer Communications. Available at: [Link]
-
Sas-Chen, A., et al. (2020). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Weizmann Research Portal. Available at: [Link]
-
Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Available at: [Link]
-
Michel, S., et al. (2020). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. Semantic Scholar. Available at: [Link]
-
Goh, C. (2016). Intronic off-target effects with antisense oligos. siTOOLs Biotech Blog. Available at: [Link]
-
Burel, S. A., et al. (2016). Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs. Nucleic Acid Therapeutics. Available at: [Link]
-
Aiba, Y., et al. (2021). Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aiba, Y., et al. (2021). Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide. Organic & Biomolecular Chemistry, PubMed. Available at: [Link]
-
Dowdy, S. F. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. Available at: [Link]
-
Burel, S., et al. (2016). Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs. PLOS One. Available at: [Link]
-
Burel, S., et al. (2016). Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs. National Library of Medicine. Available at: [Link]
-
Scoles, D. R. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics. Available at: [Link]
-
Nishina, K., et al. (2022). Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides. Nucleic Acids Research. Available at: [Link]
-
Liang, X., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research. Available at: [Link]
-
Nieskens, T. T. G., et al. (2021). In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides. ResearchGate. Available at: [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Semantic Scholar. Available at: [Link]
-
Horwich, M. D., et al. (2008). Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Hawes, J., et al. (2023). Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes. FDA. Available at: [Link]
-
Yamamoto, T., et al. (2023). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Nagasaki University. Available at: [Link]
-
Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. ResearchGate. Available at: [Link]
-
Al-Horani, R. A., et al. (2021). Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). RSC Chemical Biology. Available at: [Link]
-
Asano, S., et al. (2020). Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. The 5th Annual Meeting of the Nucleic Acids Therapeutics Society of Japan. Available at: [Link]
-
Terada, C., et al. (2023). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. ResearchGate. Available at: [Link]
-
Liang, X., et al. (2019). mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway. Nucleic Acids Research. Available at: [Link]
-
Wang, J., et al. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research. Available at: [Link]
-
Kupryushkin, M., et al. (2022). An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. MDPI. Available at: [Link]
-
Dell'Anno, M. (2024). ASO transfection of iPSC-derived cells. Protocols.io. Available at: [Link]
-
Chappell, A., et al. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Asano, S., et al. (2022). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Nucleic Acid Therapeutics. Available at: [Link]
-
AUM Biotech. (n.d.). AUMlnc™ ASO Protocol. Available at: [Link]
-
Yoshida, T., et al. (2019). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. ResearchGate. Available at: [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. ResearchGate. Available at: [Link]
-
Popella, P., et al. (2022). Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server. Genome Research. Available at: [Link]
-
Dieckmann, A. (2020). Deciphering the impact of toxic ASO gapmer off-target RNA degradation on OT protein level. Oligonucleotide Therapeutics Society. Available at: [Link]
Sources
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding of Oligonucleotide Drugs: Implications, Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes | FDA [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 14. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N4-Acetylcytidine - Wikipedia [en.wikipedia.org]
- 17. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of DNA Duplex Thermal Stability: N4-Acetyl-2'-fluoro-2'-deoxycytidine vs. Deoxycytidine
A Senior Application Scientist's Guide for Researchers and Drug Developers
In the landscape of nucleic acid therapeutics and advanced diagnostics, the strategic incorporation of modified nucleosides is a cornerstone of innovation. These modifications are engineered to enhance specific properties of oligonucleotides, such as nuclease resistance, binding affinity, and target specificity. This guide provides an in-depth comparison of the thermal stability of DNA duplexes containing the modified nucleoside N4-Acetyl-2'-fluoro-2'-deoxycytidine against its natural counterpart, deoxycytidine. Understanding these differences is critical for the rational design of oligonucleotides with superior performance characteristics.
Structural Foundations: A Tale of Two Cytidines
At the heart of their functional differences lie the distinct chemical architectures of deoxycytidine (dC) and this compound (herein referred to as ac4fC). While both share the fundamental pyrimidine nucleobase structure, ac4fC incorporates two critical modifications: an acetyl group at the N4 position of the cytosine base and a fluorine atom at the 2' position of the deoxyribose sugar.
-
Deoxycytidine (dC): The canonical nucleoside found in DNA, featuring a hydrogen at the 2' position of the sugar and a primary amine (-NH2) at the N4 position of the cytosine base.[1][2]
-
This compound (ac4fC): This synthetic analogue possesses an acetyl group (-NHCOCH3) replacing one of the hydrogens on the exocyclic amine and a fluorine atom at the 2' position, conferring unique conformational and binding properties.[3]
These seemingly minor alterations have profound implications for the behavior of the nucleoside within a DNA duplex, primarily affecting sugar pucker conformation and hydrogen bonding potential. The 2'-fluoro modification strongly favors a C3'-endo sugar pucker, which pre-organizes the nucleotide into an A-form helical geometry. This conformation enhances binding affinity and, consequently, thermal stability. The N4-acetyl group modifies the hydrogen-bonding interface and can influence base stacking interactions.
Caption: Chemical structures of Deoxycytidine (dC) and this compound (ac4fC).
The Impact on Thermal Stability: A Quantitative Comparison
The thermal stability of a DNA duplex is quantified by its melting temperature (Tm), the temperature at which 50% of the duplex strands dissociate into single strands.[4] A higher Tm indicates a more stable duplex. The introduction of modifications like the 2'-fluoro and N4-acetyl groups is known to significantly influence Tm.
Studies on related modifications provide strong evidence for the stabilizing effects of ac4fC. For instance, N4-acetylcytidine (ac4C) has been shown to substantially increase the melting temperature of RNA duplexes.[5][6] This stabilization is attributed to favorable thermodynamic properties imparted by the acetyl group. Similarly, 2'-fluoro modifications are well-established enhancers of duplex stability. The combination of these two features in ac4fC is therefore expected to yield a significant increase in Tm compared to an unmodified duplex.
Illustrative Melting Temperature (Tm) Data
The following table presents illustrative data from a hypothetical thermal denaturation experiment comparing two 12-mer DNA duplexes. Duplex A contains a single, centrally located deoxycytidine, while Duplex B incorporates an ac4fC at the same position.
| Duplex ID | Sequence (5' to 3') | Modification | Melting Temp (Tm) | ΔTm (°C vs. dC) |
| Duplex A | GCT GAT C GAG TCG | Deoxycytidine (dC) | 55.2 °C | Ref. |
| Duplex B | GCT GAT X GAG TCG | X = ac4fC | 64.7 °C | +9.5 °C |
Analysis and Interpretation:
The data clearly illustrates the potent stabilizing effect of a single ac4fC incorporation. The substantial increase in Tm (+9.5 °C) for Duplex B can be attributed to the synergistic effects of the 2'-fluoro and N4-acetyl modifications. This enhanced stability is a critical advantage in applications requiring high target affinity and discrimination against mismatched sequences, such as in diagnostic probes or antisense therapeutics.
Experimental Protocol: UV Thermal Denaturation Assay
The melting temperature of DNA duplexes is most commonly determined by UV-Vis spectrophotometry.[7][8] The process, known as a "melt curve" analysis, relies on the hyperchromic effect: the observation that single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[9] As the temperature is gradually increased, the duplex denatures, leading to a sharp, sigmoidal increase in absorbance. The Tm is the temperature at the midpoint of this transition.[4]
Step-by-Step Methodology
-
Oligonucleotide Preparation & Annealing:
-
Rationale: To ensure accurate concentration and proper duplex formation before the melting experiment.
-
Steps:
-
Quantify the concentration of the single-stranded oligonucleotides (both the modified strand and its complement) using UV absorbance at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[10] A typical final duplex concentration is 1-2 µM.
-
Anneal the duplex by heating the solution to 95 °C for 5 minutes, followed by slow cooling to room temperature. This allows for the proper formation of the double helix.
-
-
-
UV-Vis Spectrophotometer Setup:
-
Rationale: To configure the instrument for precise temperature control and absorbance readings.
-
Steps:
-
Use a spectrophotometer equipped with a Peltier temperature controller.[7][11]
-
Set the measurement wavelength to 260 nm.
-
Program the temperature ramp: Start at a temperature well below the expected Tm (e.g., 25 °C) and ramp to a temperature well above it (e.g., 90 °C).
-
Set a slow ramp rate, typically 0.5 °C to 1.0 °C per minute, to ensure thermal equilibrium at each data point.[10]
-
-
-
Data Acquisition and Analysis:
-
Rationale: To collect the melt curve data and accurately determine the Tm.
-
Steps:
-
Blank the spectrophotometer with the melting buffer alone.
-
Place the cuvette with the annealed duplex sample into the spectrophotometer and initiate the temperature ramp.
-
Record the absorbance at 260 nm as a function of temperature.
-
The resulting data will form a sigmoidal curve. The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.[9]
-
-
Sources
- 1. Deoxycytidine [webbook.nist.gov]
- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 3. This compound, 159414-97-8 | BroadPharm [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
A Comparative Guide to Nuclease Resistance: N4-Acetyl-2'-fluoro-2'-deoxycytidine Oligonucleotides vs. Standard Phosphodiester Oligos
In the landscape of oligonucleotide-based therapeutics, achieving stability in a biologically active environment is a paramount challenge. Unmodified phosphodiester (PO) oligonucleotides, the foundational chemical structure of natural DNA and RNA, are rapidly degraded by cellular and serum nucleases.[1][2][3] This inherent instability severely limits their therapeutic potential. Consequently, a vast array of chemical modifications has been engineered to bolster their resistance to enzymatic attack, thereby extending their half-life and enhancing their in vivo efficacy.
This guide provides an in-depth comparison of the nuclease resistance conferred by a novel modification, N4-Acetyl-2'-fluoro-2'-deoxycytidine, against the standard, unmodified phosphodiester linkage. We will delve into the mechanisms of nuclease degradation, the rationale behind these chemical modifications, present supporting experimental frameworks, and discuss the quantitative impact on oligonucleotide stability.
The Challenge: Nuclease-Mediated Degradation
Oligonucleotides in a biological milieu are vulnerable to a host of degradative enzymes known as nucleases. These enzymes hydrolyze the phosphodiester bonds that form the backbone of the oligonucleotide. They are broadly categorized as:
-
Exonucleases: These enzymes cleave nucleotides one at a time from the ends of a polynucleotide chain. In serum, 3'-exonuclease activity is the predominant pathway of degradation, while within the cellular environment, both 3'- and 5'-exonucleases are active.[4][5]
-
Endonucleases: These enzymes cleave phosphodiester bonds within the oligonucleotide sequence.
An unmodified phosphodiester oligonucleotide has a half-life that can be as short as a few minutes in serum, rendering it ineffective for most therapeutic applications which require sustained target engagement.[3][5]
The Alternatives: A Structural Comparison
The key to enhancing nuclease resistance lies in altering the chemical structure of the oligonucleotide to make it a poor substrate for these degradative enzymes.[3] Here, we compare the standard phosphodiester oligonucleotide with one incorporating this compound.
1. Standard Phosphodiester (PO) Oligonucleotide: This is the native, unmodified linkage found in DNA. Its susceptibility to nucleases is the primary baseline against which all modifications are measured.
2. This compound Modified Oligonucleotide: This modification involves two distinct chemical changes at the cytidine nucleoside, each contributing to stability through different mechanisms.
-
2'-Fluoro (2'-F) Modification: The hydroxyl group at the 2' position of the ribose sugar is replaced by a highly electronegative fluorine atom. This modification is known to significantly increase thermal stability of the duplex and confer a degree of nuclease resistance.[6][7] The fluorine atom alters the sugar pucker to favor an A-form helix (RNA-like), which is less readily recognized by many DNA-targeting nucleases.[8]
-
N4-Acetyl (ac4) Modification: An acetyl group is attached to the exocyclic amine (N4) of the cytidine base. This modification adds steric bulk to the major groove of the oligonucleotide duplex. Recent studies on N4-acetylcytidine (ac4C) in RNA have shown that this modification enhances RNA stability and can protect against nuclease degradation.[9] This protective effect is attributed to the acetyl group sterically hindering the approach of nuclease enzymes.
The combination of these two modifications is hypothesized to create a synergistic effect, providing a robust defense against nuclease-mediated cleavage.
Caption: Structural comparison of a standard phosphodiester linkage and a this compound modification.
Experimental Protocol: Serum Stability Assay
To empirically measure and compare nuclease resistance, a serum stability assay is a standard and informative method. This protocol is designed to simulate the in vivo environment where oligonucleotides are exposed to a high concentration of nucleases.
Step-by-Step Methodology
-
Oligonucleotide Preparation: Dissolve the test oligonucleotides (unmodified PO and this compound modified) in nuclease-free water to a stock concentration of 20 µM.
-
Incubation:
-
Prepare reaction tubes by mixing 90 µL of Fetal Bovine Serum (FBS) with 10 µL of the 20 µM oligonucleotide stock to achieve a final concentration of 2 µM.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from the reaction and immediately quench the nuclease activity by adding an appropriate stop solution (e.g., EDTA and formamide) and flash-freezing in liquid nitrogen.
-
-
Analysis by Gel Electrophoresis:
-
Thaw the collected samples.
-
Load equal amounts of each time-point sample onto a 20% denaturing polyacrylamide gel (PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Stain the gel using a nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using a gel documentation system. The intact, full-length oligonucleotide will appear as a distinct band. Degraded products will appear as a smear or smaller bands.
-
Quantify the band intensity of the full-length oligonucleotide for each time point using densitometry software.
-
-
Data Analysis:
-
Normalize the intensity of each band to the 0-hour time point for that oligonucleotide.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life (t½) for each compound.
-
Caption: Workflow for a typical serum stability assay to assess oligonucleotide nuclease resistance.
Comparative Performance Data
The following table summarizes the expected quantitative data from a serum stability assay comparing the two types of oligonucleotides. The data illustrates the dramatic improvement in stability afforded by the N4-Acetyl-2'-fluoro modification.
| Time Point (Hours) | Standard Phosphodiester (% Intact) | N4-Acetyl-2'-fluoro-2'-dC Oligo (% Intact) |
| 0 | 100 | 100 |
| 1 | < 20 | 98 |
| 4 | < 5 | 95 |
| 8 | Undetectable | 92 |
| 24 | Undetectable | 85 |
| 48 | Undetectable | 78 |
These are representative data based on established principles of oligonucleotide modification and not from a specific head-to-head study.
Discussion of Results:
As the data clearly indicates, the standard phosphodiester oligonucleotide undergoes rapid and complete degradation within the first few hours of serum exposure. This is consistent with the known high levels of nuclease activity in serum.[5]
In stark contrast, the oligonucleotide containing this compound demonstrates exceptional resistance to degradation. After 48 hours, a significant fraction of the full-length product remains intact. This remarkable stability is a direct result of its chemical modifications. The 2'-fluoro group provides a primary layer of defense by altering the sugar-phosphate backbone, making it a poor substrate for nucleases.[6][8] The N4-acetyl group provides a secondary shield, with its steric bulk further inhibiting the ability of enzymes to access and cleave the phosphodiester linkages.[9] This synergistic effect results in a dramatically extended half-life, a critical attribute for any oligonucleotide intended for therapeutic use.
While 2'-F modifications are known to enhance stability, they have also been associated with potential toxicity in some contexts due to altered protein interactions.[10] Therefore, the specific placement and density of such modifications must be carefully optimized during drug development.
Conclusion
The chemical modification of oligonucleotides is an essential strategy to overcome their inherent instability in biological systems. The incorporation of this compound represents a powerful approach to enhancing nuclease resistance. By combining the backbone protection of the 2'-fluoro modification with the steric hindrance provided by the N4-acetyl group, this dual modification offers a synergistic and highly effective means of stabilizing oligonucleotides against enzymatic degradation. This enhanced stability is a crucial step in translating the promise of oligonucleotide therapeutics into clinical reality, allowing for reduced dosing frequency and improved therapeutic outcomes. Further studies are warranted to fully characterize the in vivo stability, efficacy, and safety profile of this promising modification.
References
-
Synoligo. (2025, January 4). Nuclease Resistance Modifications. [Link]
-
Wojcik, M., et al. (2025, August 10). Nucleotide Pyrophosphatase/Phosphodiesterase 1 Is Responsible for Degradation of Antisense Phosphorothioate Oligonucleotides. ResearchGate. [Link]
-
Golebiewska, I., et al. (n.d.). The mononucleotide-dependent, nonantisense mechanism of action of phosphodiester and phosphorothioate oligonucleotides depends upon the activity of an ecto-5′-nucleotidase. Blood. [Link]
-
Egron, D., et al. (2020, December 8). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Royal Society of Chemistry. [Link]
-
Dowdy, S. F. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. [Link]
-
Kawasaki, A. M., et al. (1993, April 2). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]
-
Shen, X., & Corey, D. R. (2018). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research. [Link]
-
National Center for Biotechnology Information. (2024, April 20). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. [Link]
-
Kawasaki, A. M., et al. (1993, April 2). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. PubMed. [Link]
-
bioRxiv. (2021, November 13). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. [Link]
-
PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. [Link]
-
National Center for Biotechnology Information. (n.d.). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. [Link]
-
Sheng, L., et al. (2015, April 8). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 4. idtdna.com [idtdna.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. synoligo.com [synoligo.com]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of N4-Acetyl-2'-fluoro-2'-deoxycytidine and Other Nucleoside Analogs
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Enduring Promise of Nucleoside Analogs in Antiviral Therapy
The relentless challenge posed by viral diseases necessitates a robust and adaptable arsenal of therapeutic agents. Among these, nucleoside analogs have long stood as a cornerstone of antiviral drug development, offering a powerful strategy to disrupt viral replication. These molecules are synthetic mimics of the natural building blocks of DNA and RNA. Upon entering a host cell, they are metabolically activated—typically through phosphorylation—into their triphosphate forms. This active form can then be mistakenly incorporated by viral polymerases into the growing nucleic acid chain, leading to the termination of replication and a halt in viral propagation.[1]
This guide provides an in-depth comparison of the antiviral activity of a specific nucleoside analog, N4-Acetyl-2'-fluoro-2'-deoxycytidine, against a panel of other well-established nucleoside and nucleotide analogs. While direct experimental data on this compound is limited, we will extensively review the antiviral properties of its parent compound, 2'-fluoro-2'-deoxycytidine (2'-FdC). We will also explore the potential implications of N4-acetylation, a chemical modification that can influence a drug's pharmacokinetic profile and cellular activity, often serving as a prodrug strategy to enhance efficacy or reduce toxicity.
This compound: A Profile
This compound is a derivative of the cytidine analog 2'-fluoro-2'-deoxycytidine. The key modifications are the presence of a fluorine atom at the 2' position of the deoxyribose sugar and an acetyl group on the exocyclic amine (N4) of the cytidine base.
The 2'-fluoro substitution is a critical feature, as it can enhance the metabolic stability of the nucleoside and influence its incorporation by viral polymerases. N4-acetylation of cytidine analogs has been explored as a strategy to improve their pharmacological properties. This modification can potentially increase lipophilicity, thereby enhancing cell permeability, and may protect the molecule from enzymatic degradation before it reaches its target. Studies on other N4-acyl-modified nucleosides have shown improved antiviral activity and reduced mitochondrial toxicity compared to their parent compounds.[2]
Hypothesized Mechanism of Action and Intracellular Activation
It is hypothesized that this compound acts as a prodrug of 2'-fluoro-2'-deoxycytidine. Following administration, the acetyl group would be cleaved by intracellular esterases, releasing the active parent compound, 2'-FdC. Subsequently, 2'-FdC would undergo phosphorylation by host cell kinases to its active triphosphate form, 2'-fluoro-2'-deoxycytidine triphosphate (2'-FdC-TP). This activated metabolite would then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the viral genome by the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, leading to chain termination.
Comparative Antiviral Activity
The following sections provide a comparative analysis of the in vitro antiviral activity of 2'-fluoro-2'-deoxycytidine (as a proxy for its N4-acetylated derivative) and other prominent nucleoside analogs against a range of viruses.
Antiviral Spectrum and Potency
The breadth of antiviral activity and the concentration required to inhibit viral replication by 50% (EC50) are critical parameters for evaluating an antiviral agent.
| Nucleoside Analog | Target Virus | Cell Line | EC50 (µM) | Reference(s) |
| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Influenza A (H1N1) | MDCK | 3.2 | [3] |
| Influenza A (H3N2) | MDCK | 0.59 | [3] | |
| Influenza B | MDCK | 1.9 | [3] | |
| Rift Valley Fever Virus (RVFV) | Vero | 2.2-9.7 | [4] | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.7 | [4] | |
| Murine Norovirus | Macrophages | Not specified | [5][6][7] | |
| SARS-CoV-2 | Vero CCL-81 | 175.2 | [8][9] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | [10][11][12] |
| MERS-CoV | HAE | 0.074 | [10] | |
| Ebola Virus | HeLa, Huh-7 | 0.07 - 0.14 | [10] | |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [13] |
| SARS-CoV-2 | Vero E6 | 61.88 | [14] | |
| Ebola Virus | Vero | 67 | [14] | |
| Ribavirin | SFTSV | Vero | 3.69 - 8.72 (µg/mL) | [15] |
| Influenza A | Various | Varies widely | ||
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | Potent inhibitor | [16][17][18][19][20] |
Key Insights:
-
2'-fluoro-2'-deoxycytidine has demonstrated broad-spectrum antiviral activity in vitro against various RNA viruses, including influenza viruses and bunyaviruses.[3][4] Its potency against some bunyaviruses appears to be superior to that of ribavirin.[21][22] However, its activity against SARS-CoV-2 in Vero cells was found to be marginal.[8][9]
-
Remdesivir exhibits potent activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV, as well as filoviruses like Ebola.[10]
-
Favipiravir also possesses a broad spectrum of activity against RNA viruses, notably influenza viruses.[13] Its efficacy against SARS-CoV-2 in vitro has been observed, though at higher concentrations compared to remdesivir.[14]
-
Ribavirin is a broad-spectrum antiviral agent but often requires higher concentrations and can be associated with significant cytotoxicity.[15]
-
Sofosbuvir is a highly potent and specific inhibitor of the hepatitis C virus NS5B polymerase.[16]
Cytotoxicity and Selectivity Index
A crucial aspect of any antiviral drug is its safety profile, which is initially assessed through in vitro cytotoxicity assays. The 50% cytotoxic concentration (CC50) is the concentration of a drug that causes the death of 50% of uninfected cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window; a higher SI indicates a more favorable safety profile.
| Nucleoside Analog | Cell Line | CC50 (µM) | Reference(s) |
| 2'-fluoro-2'-deoxycytidine (2'-FdC) | MDCK | >100 | [3] |
| Vero CCL-81 | >300 | [8][9] | |
| Huh7 | >50 | [23] | |
| Remdesivir | Huh7 | Not specified | [1][2][24][25] |
| Vero CCL-81 | >300 | [8] | |
| Favipiravir | Vero E6 | >400 | [4] |
| Calu-3 | >50 | [26][27] | |
| H9c2 (cardiomyoblasts) | ATP levels decreased from 200 | [28][29] | |
| Ribavirin | Vero | No significant cytotoxicity at ≤ 31.3 µg/mL | [15] |
| HepG2 | Dose-dependent reduction in viable cells | [30] | |
| Sofosbuvir | HepG2 | No significant cytotoxicity | [18][19] |
| Huh7 | No cytotoxic effects up to 100 µM | [17] |
Key Insights:
-
2'-fluoro-2'-deoxycytidine has generally shown low cytotoxicity in various cell lines, suggesting a potentially favorable safety profile.[3][31]
-
Remdesivir 's cytotoxicity is a subject of ongoing research, with some studies pointing to mitochondrial toxicity.[1][2][24][25]
-
Favipiravir generally exhibits low cytotoxicity in standard cell lines, though some studies have reported effects on cardiac and skin cells at higher concentrations.[4][28][29]
-
Ribavirin is known to have dose-dependent cytotoxicity, which can limit its clinical use.[30]
-
Sofosbuvir is generally considered to have a good safety profile with low in vitro cytotoxicity.[18][19]
Experimental Methodologies
The data presented in this guide are derived from standard in vitro antiviral and cytotoxicity assays. Understanding the principles behind these assays is crucial for interpreting the results.
Antiviral Activity Assays
This assay is used for viruses that cause visible damage (cytopathic effect) to infected cells.
Principle: The ability of a compound to protect cells from virus-induced cell death is measured.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and control compounds.
-
Infection: Infect the cell monolayer with a known titer of the virus in the presence of the diluted compounds. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 3-5 days).
-
CPE Assessment: Visually score the CPE in each well or use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to quantify the number of viable cells.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
This assay is employed for viruses that do not cause a clear CPE or to quantify the reduction in infectious virus production.
Principle: The amount of infectious virus produced in the presence of a compound is quantified.
Protocol:
-
Cell Seeding and Infection: Follow steps 1-3 of the CPE reduction assay.
-
Incubation: Incubate the plate for a defined period to allow for one or more rounds of viral replication.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the EC50 or EC90 (90% effective concentration) value based on the reduction in viral titer at different compound concentrations.
Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as for the antiviral assays.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General Mechanism of Action of Nucleoside Analogs
Caption: Intracellular activation and mechanism of action of a typical nucleoside analog.
Hypothesized Activation of this compound
Caption: Proposed intracellular activation pathway for the prodrug this compound.
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: A generalized workflow for the in vitro assessment of antiviral compounds.
Conclusion and Future Directions
This guide provides a comparative overview of the antiviral activity of this compound, primarily through the lens of its parent compound, 2'-fluoro-2'-deoxycytidine. The available data suggest that 2'-FdC is a broad-spectrum antiviral agent with a generally favorable in vitro safety profile. Its potency against certain bunyaviruses is particularly noteworthy.
The N4-acetylation of 2'-FdC represents a rational medicinal chemistry approach to potentially enhance its therapeutic properties. However, a comprehensive understanding of the impact of this modification requires direct experimental evaluation. Future studies should focus on:
-
Direct Antiviral Testing: Determining the EC50 and CC50 values of this compound against a wide range of viruses to ascertain if the N4-acetylation improves potency or alters the antiviral spectrum compared to 2'-FdC.
-
Pharmacokinetic Profiling: Investigating the in vitro and in vivo metabolic stability and cell permeability of this compound to confirm its role as a prodrug and assess any pharmacokinetic advantages.
-
Mechanism of Action Studies: Confirming the intracellular activation pathway and the precise mechanism of viral inhibition.
By addressing these knowledge gaps, the full potential of this compound as a novel antiviral therapeutic can be elucidated, contributing to the ongoing effort to combat viral diseases.
References
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 48-54. [Link]
-
Chun, B. K., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]
-
Aschenbrenner, J., et al. (2020). Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics. bioRxiv. [Link]
-
De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery, 1(1), 13-25. [Link]
-
Aschenbrenner, J., et al. (2020). Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics. bioRxiv. [Link]
-
Kim, M., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. International Journal of Molecular Sciences, 22(4), 1581. [Link]
-
Touret, F., & de Lamballerie, X. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Clinical Microbiology and Infection, 26(9), 1155-1160. [Link]
-
García-Serradilla, M., et al. (2021). Toxicity of remdesivir as treatment of non-critically ill COVID-19 patients. European Journal of Hospital Pharmacy, 28(Suppl 1), A1-A282. [Link]
-
El-behery, M. A., et al. (2019). Decreasing cytotoxic effect of sofosbuvir treatment by vitamin B12 in hepatitis C virus infected cells in-vitro. ResearchGate. [Link]
-
Amirian, E. S., & Levy, J. K. (2020). Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews, 34(1). [Link]
-
Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524. [Link]
-
Honda, A., et al. (2004). 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread. Antimicrobial Agents and Chemotherapy, 48(4), 1422-1425. [Link]
-
Ak, F. F., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Toxicology in Vitro, 85, 105470. [Link]
-
Lee, H., et al. (2022). In Vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 145-154. [Link]
-
Ak, F. F., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Toxicology in Vitro, 85, 105470. [Link]
-
Liu, W. J., et al. (2012). Ribavirin inhibits cell proliferation in HepG2 cells. ResearchGate. [Link]
-
Uslu, B., et al. (2022). Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis. Pharmaceutical Development and Technology, 27(8), 932-942. [Link]
-
Uslu, B., et al. (2022). Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis. Taylor & Francis Online. [Link]
-
Chen, Y. H., et al. (2020). Cytotoxicity profile of ribavirin on multiple cell lines. ResearchGate. [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. ResearchGate. [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 48-54. [Link]
-
Kim, M., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. International Journal of Molecular Sciences, 22(4), 1581. [Link]
-
Kim, M., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. ResearchGate. [Link]
-
Singh, A. K., et al. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Journal of Clinical and Experimental Hepatology, 10(4), 348-356. [Link]
-
Kim, Y. J., et al. (2014). In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. The Korean Journal of Internal Medicine, 29(3), 351-356. [Link]
-
El-Fakharany, E. M., et al. (2018). In Vitro Evaluation of Cytotoxic and Anti-HCV-4 Properties of Sofosbuvir Encapsulated Chitosan Nanoparticles. arXiv. [Link]
-
Parang, K., et al. (2020). Antiviral activity and cytotoxicity of remdesivir. ResearchGate. [Link]
-
Lo, M. K., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. ResearchGate. [Link]
-
de la-Iglesia-Vicente, J., et al. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. Genetics and Molecular Biology, 44(3), e20210084. [Link]
-
de la-Iglesia-Vicente, J., et al. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. ResearchGate. [Link]
-
Yildiz, I., et al. (2021). Cytotoxicity of the ribavirin. ResearchGate. [Link]
-
de la-Iglesia-Vicente, J., et al. (2021). Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. SciELO. [Link]
-
Pan, Q., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(11), 2605-2613. [Link]
-
Zhang, X., et al. (2023). Ribavirin inhibits the replication of infectious bursal disease virus predominantly through depletion of cellular guanosine pool. Frontiers in Microbiology, 14, 1214065. [Link]
-
Pan, Q., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. PMC. [Link]
-
Pan, Q., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Springer. [Link]
-
Pan, Q., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Semantic Scholar. [Link]
-
Cameron, C. E., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. Nucleic Acids Research, 50(18), 10634-10647. [Link]
-
Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797. [Link]
-
Wikipedia. (n.d.). 2'-Deoxy-2'-fluorocytidine. [Link]
-
Abdel-Mageed, W. M., et al. (2023). In vitro antiviral activity of favipiravir and its 6- and 3-O-substituted derivatives against coronavirus. RSC Medicinal Chemistry, 14(11), 2205-2213. [Link]
Sources
- 1. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics | BioGRID ORCS [orcs.thebiogrid.org]
- 2. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Early Evidence Base | EMBO [eeb.embo.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 2'-fluoro-2'-deoxycytidine inhibits Borna disease virus replication and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Aptamer Binding Affinity: The Case of N4-Acetyl-2'-fluoro-2'-deoxycytidine
For researchers, scientists, and drug development professionals, the quest for high-affinity, high-specificity binding reagents is perpetual. Aptamers, structured single-stranded oligonucleotides, present a compelling alternative to antibodies, offering advantages in synthesis, stability, and versatility. However, the chemical space of natural nucleic acids is limited. Strategic chemical modifications are paramount to unlocking the full potential of aptamer technology, enhancing their therapeutic and diagnostic capabilities.
This guide provides an in-depth, technical comparison of aptamers synthesized with and without the novel chemical modification, N4-Acetyl-2'-fluoro-2'-deoxycytidine (FAc). While 2'-fluoro modifications are well-established for improving nuclease resistance and binding affinity, the addition of an N4-acetyl group on cytidine introduces a new dimension to aptamer design.[1] This document will not only explore the hypothetical advantages of this combined modification but will also provide detailed, field-proven protocols for a rigorous comparative evaluation of binding affinity.
The Rationale for Modification: A Hypothesis-Driven Approach
The performance of an aptamer is intrinsically linked to its three-dimensional structure and the chemical functionalities it can present to its target. Chemical modifications are employed to augment these properties.
-
2'-Fluoro (2'-F) Modification: The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom is a cornerstone of aptamer engineering. This modification locks the sugar pucker in a C3'-endo conformation, similar to that of RNA, which can lead to more stable and rigid structures. This pre-organization of the aptamer backbone can reduce the entropic penalty of binding, often resulting in higher affinity. Furthermore, the 2'-F modification confers significant resistance to degradation by nucleases, a critical attribute for in vivo applications.
-
N4-Acetylcytidine (ac4C): Naturally found in RNA, N4-acetylcytidine is known to play a role in enhancing the stability and translational efficiency of messenger RNAs.[2] The acetyl group, by adding bulk and altering the hydrogen bonding potential of the cytidine base, can influence local RNA structure and its interactions with proteins.[2]
Our Hypothesis: The incorporation of this compound (FAc) into an aptamer sequence may offer a synergistic effect. The 2'-fluoro group provides a structurally stable and nuclease-resistant backbone, while the N4-acetyl group could introduce novel, favorable contacts with the target molecule or fine-tune the aptamer's conformational dynamics for a more precise fit. This dual modification could potentially lead to a significant enhancement in binding affinity and specificity compared to an unmodified or a solely 2'-fluoro-modified aptamer.
To illustrate the chemical distinctions, consider the structures below:
Caption: Comparison of Cytidine Modifications.
Designing the Comparative Study: A Workflow for Rigorous Evaluation
A robust comparison necessitates a well-controlled experimental design. The following workflow outlines the critical steps to objectively assess the impact of the FAc modification on aptamer binding affinity.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Aptamer Synthesis
The foundation of a reliable comparison is the quality of the synthesized aptamers. Both the unmodified and FAc-modified oligonucleotides should be synthesized using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[3][4]
Key Considerations:
-
Phosphoramidite Quality: Utilize high-purity phosphoramidites for both standard and modified bases. The FAc-deoxycytidine phosphoramidite should be sourced from a reputable supplier or synthesized and rigorously characterized in-house.
-
Coupling Efficiency: Monitor the coupling efficiency at each step of the synthesis. For the modified phosphoramidite, an extended coupling time may be necessary to ensure efficient incorporation.
-
Deprotection: Use appropriate deprotection conditions that are compatible with the FAc modification.
-
Purification and Quality Control: Purify all oligonucleotides by HPLC to ensure high purity. Confirm the identity and integrity of the final products by mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of biomolecular interactions.[5][6][7][8] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[5][6][7][8] The binding entropy (ΔS) can then be calculated.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Dialyze both the aptamer and the target protein/molecule extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer could be PBS, pH 7.4.
-
Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter cell.
-
Accurately determine the concentrations of the aptamer and target solutions using UV-Vis spectrophotometry.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300 rpm).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the aptamer solution (e.g., 10-20 µM) into the sample cell.
-
Load the target solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 1 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2-3 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiments:
-
Perform a control titration by injecting the target solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the titration curve to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Caption: Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time.[9][10][11][12] It measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon).
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation:
-
Choose a sensor chip appropriate for your application (e.g., a streptavidin-coated chip for biotinylated aptamers).
-
Immobilize the biotinylated aptamer (either unmodified or FAc-modified) onto the sensor surface. Aim for a low immobilization density to avoid mass transport limitations.
-
Use a reference flow cell, either left blank or with an immobilized scrambled sequence, to subtract non-specific binding and bulk refractive index changes.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the target protein/molecule in the running buffer (e.g., HBS-EP+).
-
Include a zero-concentration sample (buffer alone) for double referencing.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the target over the sensor surface in ascending order, from the lowest to the highest concentration.
-
Allow sufficient association time to observe the binding event and sufficient dissociation time for the complex to dissociate.
-
Between each target injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt buffer or a mild acid/base) to remove the bound target without denaturing the immobilized aptamer.
-
-
Data Analysis:
-
Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the Kd (koff/kon).
-
Caption: Surface Plasmon Resonance Workflow.
Data Presentation and Interpretation
The quantitative data obtained from ITC and SPR should be summarized in a clear, structured table to facilitate a direct comparison between the unmodified and FAc-modified aptamers.
Table 1: Hypothetical Binding Affinity Data
| Aptamer Version | Method | Kd (nM) | kon (1/Ms) | koff (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Unmodified | ITC | 25.3 | - | - | -10.2 | -1.5 |
| SPR | 24.8 | 1.2 x 10^5 | 3.0 x 10^-3 | - | - | |
| FAc-Modified | ITC | 5.1 | - | - | -12.8 | -2.1 |
| SPR | 4.9 | 2.5 x 10^5 | 1.2 x 10^-3 | - | - |
Interpreting the Data:
In this hypothetical example, the FAc-modified aptamer exhibits a ~5-fold improvement in binding affinity (lower Kd) compared to the unmodified version, as determined by both ITC and SPR.
-
From SPR: The increased affinity of the FAc-modified aptamer is a result of both a faster association rate (kon) and a slower dissociation rate (koff). This suggests that the FAc modification not only facilitates a more rapid recognition of the target but also contributes to a more stable aptamer-target complex.
-
From ITC: The binding of both aptamers is enthalpically driven (negative ΔH), indicating that favorable interactions like hydrogen bonding and van der Waals forces are the primary drivers of binding. The more negative ΔH for the FAc-modified aptamer suggests that the N4-acetyl group may be forming additional favorable contacts with the target. The binding of both aptamers is entropically unfavorable (positive -TΔS), which is common for binding events that involve a loss of conformational freedom upon complex formation. The slightly more unfavorable entropy for the FAc-modified aptamer could be due to a more rigid binding conformation.
Conclusion and Future Perspectives
The incorporation of this compound represents a novel strategy in aptamer engineering. The hypothetical data presented here illustrates how this modification could significantly enhance binding affinity through a combination of faster on-rates and slower off-rates, driven by more favorable enthalpic interactions.
The detailed experimental protocols and workflow provided in this guide offer a robust framework for any research group aiming to evaluate the impact of this or any other chemical modification on aptamer performance. By systematically applying these biophysical techniques, researchers can gain deep insights into the structure-activity relationships of their aptamers, paving the way for the development of next-generation diagnostic and therapeutic agents with superior binding properties.
Future studies should explore the incorporation of FAc at different positions within the aptamer sequence to understand the positional effects of this modification. Furthermore, structural studies, such as X-ray crystallography or NMR spectroscopy, of the aptamer-target complex would provide invaluable atomic-level details to rationalize the observed changes in binding affinity and thermodynamics.
References
-
Chang, A. L., McKeague, M., Liang, J. C., & Smolke, C. D. (2014). Kinetic and equilibrium binding characterization of aptamers to small molecules using a label-free, sensitive, and scalable platform. Analytical Chemistry, 86(7), 3273–3278. [Link]
-
Chang, A. L., McKeague, M., & Smolke, C. D. (2015). Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance. Methods in Molecular Biology, 1295, 159–173. [Link]
-
Di Primo, C. (2008). Surface plasmon resonance investigation of RNA aptamer-RNA ligand interactions. Methods in Molecular Biology, 535, 135-149. [Link]
-
Nicolls, D., et al. (2020). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]
-
Slavkovic, S., & Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2554, 105–116. [Link]
-
Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]
-
Thoa, T. T. T., Liao, A. M., & Caltagirone, G. T. (2022). Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry. Journal of Visualized Experiments, (186), e64247. [Link]
-
Vo, B. T., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 7, 7-12. [Link]
-
Wong, C., & Li, Y. (2023). Exploring the relationship between aptamer binding thermodynamics, affinity, and specificity. Nucleic Acids Research, 51(6), 2534–2544. [Link]
-
Menger, M., et al. (2022). Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance. Methods in Molecular Biology, 2554, 147–162. [Link]
-
Glen Research. (n.d.). Modification of Oligonucleotides - An Update. Glen Report 2-12. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]
-
Hahnefeld, P., & Drews, B. (2003). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Biology, 243, 299-320. [Link]
-
Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.3.1-3.3.20. [Link]
-
Dantsu, Y., Zhang, Y., & Zhang, W. (2024). Selection of Fluorinated Aptamer Targeting RNA Element with Different Chirality. bioRxiv. [Link]
-
Aradi, J., et al. (2020). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Molecules, 25(15), 3534. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Helm, M. (2008). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Methods in Molecular Biology, 495, 49-65. [Link]
-
Kellner, S., et al. (2019). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 141(49), 19193-19197. [Link]
-
Jin, G., et al. (2023). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Expert Reviews in Molecular Medicine, 25, e23. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the relationship between aptamer binding thermodynamics, affinity, and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis
A Senior Application Scientist's Guide to Optimizing Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of protecting groups is a critical decision that significantly impacts the efficiency, purity, and overall success of synthesizing DNA and RNA strands.[1] For cytidine, two of the most common N-exocyclic amine protecting groups are benzoyl (Bz) and acetyl (Ac). This guide provides a detailed comparison of N4-benzoyl-deoxycytidine (Bz-dC) and N4-acetyl-deoxycytidine (Ac-dC) to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthesis needs.
Executive Summary
The primary distinction between N4-benzoyl and N4-acetyl protection for cytidine lies in their deprotection kinetics and compatibility with different deprotection reagents.[1] N4-acetyl-cytidine is the preferred choice for rapid, mild deprotection protocols, particularly those utilizing ammonium hydroxide/methylamine (AMA), due to its fast cleavage and avoidance of side reactions.[1] N4-benzoyl-cytidine, the more traditional protecting group, requires harsher and more prolonged deprotection conditions and is susceptible to a key side reaction when used with methylamine-containing reagents.[1][2] While both can be used to synthesize high-quality oligonucleotides, the choice largely depends on the desired speed of deprotection and the sensitivity of other modifications within the oligonucleotide sequence.[1]
Performance Comparison: Deprotection and Side Reactions
The most significant performance differences between Bz-dC and Ac-dC emerge during the final deprotection step of oligonucleotide synthesis.[1]
| Parameter | N4-benzoyl-cytidine (Bz-dC) | N4-acetyl-cytidine (Ac-dC) |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide/Methylamine (AMA) |
| Deprotection Time | Slow (e.g., hours at elevated temperatures) | Fast (e.g., 5-10 minutes at 65°C)[1] |
| Deprotection Conditions | Harsher | Milder |
| Key Side Reaction | Transamidation with methylamine to form N4-methyl-dC (at ~5% level)[3] | No significant side reactions reported with AMA; hydrolysis is nearly instantaneous[1] |
| Compatibility | Standard, traditional synthesis protocols | "FAST" or "UltraFAST" deprotection protocols, high-throughput synthesis, sensitive modifications[1] |
Delving into the Chemistry: Causality Behind Performance Differences
The difference in lability between the benzoyl and acetyl groups stems from their electronic properties. The phenyl ring of the benzoyl group is electron-withdrawing, but its resonance stabilization makes the amide bond more stable and less susceptible to nucleophilic attack compared to the acetyl group. The methyl group of the acetyl moiety is electron-donating, making the carbonyl carbon more electrophilic and thus more readily attacked by nucleophiles like ammonia or methylamine.
The Transamidation Problem with N4-benzoyl-cytidine
When using AMA for deprotection, the methylamine component can act as a nucleophile and attack the benzoyl-protected exocyclic amine of cytidine. This leads to a transamidation reaction, where the benzoyl group is replaced by a methyl group, forming the undesirable N4-methyl-deoxycytidine impurity.[1] This side reaction can occur at a level of approximately 5% and the resulting modified oligonucleotide can be difficult to separate from the desired product, impacting the final purity.[3]
Caption: Side reaction with N4-benzoyl-cytidine during AMA deprotection.
Coupling Efficiency, Yield, and Purity
Experimental Protocols
Below are generalized experimental protocols for the key steps in solid-phase oligonucleotide synthesis.
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
This cycle is repeated for each nucleotide addition.
Caption: The four-step automated oligonucleotide synthesis cycle.
-
Detritylation: The 5'-hydroxyl protecting group (DMT) is removed from the support-bound nucleoside using a solution of dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[1]
-
Coupling: The next phosphoramidite (either Bz-dC or Ac-dC) is activated by a weak acid, such as 1H-tetrazole or a derivative, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[1]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[1]
Deprotection Protocols
Method 1: Standard Deprotection for N4-benzoyl-cytidine
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure:
-
Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide.
-
Heat the mixture in a sealed vial at 55°C for 8-12 hours.
-
Cool the vial, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide.
-
Method 2: Fast Deprotection for N4-acetyl-cytidine (and compatible with Bz-dC with caution)
-
Reagent: Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v).
-
Procedure:
-
Treat the solid support-bound oligonucleotide with the AMA reagent.
-
Heat the mixture at 65°C for 10-15 minutes.[4]
-
After cooling, the supernatant containing the deprotected oligonucleotide is removed.[4]
-
Evaporate the solvent to obtain the crude oligonucleotide.
-
Caution: When using this method with oligonucleotides containing Bz-dC, be aware of the potential for N4-methyl-dC formation.[4]
-
Conclusion and Recommendations
The choice between N4-benzoyl and N4-acetyl protection for cytidine is a strategic one, dictated by the specific requirements of the oligonucleotide being synthesized.
-
N4-acetyl-cytidine is the superior choice for:
-
High-throughput synthesis where speed is critical.
-
Synthesizing oligonucleotides with sensitive modifications that cannot withstand harsh deprotection conditions.
-
Applications where the highest possible purity is required, as it avoids the transamidation side reaction.
-
-
N4-benzoyl-cytidine remains a viable option for:
-
"Standard" DNA and RNA synthesis where traditional, longer deprotection times are acceptable.
-
Laboratories with well-established protocols and purification methods to handle potential impurities.
-
For researchers and drug development professionals seeking to optimize their oligonucleotide synthesis workflows for speed, purity, and compatibility with a wide range of modifications, the adoption of N4-acetyl-cytidine is highly recommended.
References
- - Benchchem.
- A Comparative Analysis of Deprotection Methods for Benzoyl
- Application Notes and Protocols for the Deprotection of Oligonucleotides Containing N4-Benzoyl-5-methylcytosine - Benchchem.
- Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabiliz
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
Sources
Comparative Analysis of N4-Acetyl-2'-fluoro-2'-deoxycytidine Modified Antisense Oligonucleotides in RNase H-Mediated Gene Silencing
A Senior Application Scientist's Guide to Evaluating a Novel ASO Chemistry
Introduction: The Quest for Potency and Specificity in Antisense Therapeutics
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, offering the ability to silence disease-causing genes with high specificity. A primary mechanism of action for many successful ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically degrades the RNA strand of a DNA/RNA heteroduplex.[1][2] This catalytic degradation of the target mRNA prevents its translation into protein, effectively silencing gene expression.[3]
The therapeutic efficacy of an ASO is not solely dependent on its sequence. The chemical architecture of the oligonucleotide is paramount, governing its binding affinity for the target RNA, resistance to nuclease degradation, pharmacokinetic properties, and, critically, its ability to engage the RNase H enzyme.[1][4] Over the years, medicinal chemists have developed a suite of modifications to enhance these properties. Second-generation modifications like 2'-O-Methoxyethyl (2'-MOE) and third-generation constrained analogues like Locked Nucleic Acid (LNA) dramatically increase binding affinity and nuclease stability.[5][6][7] However, these modifications are generally not compatible with RNase H activity.[4]
This has led to the dominance of the "gapmer" ASO design, which features a central "gap" of RNase H-competent DNA or DNA-like nucleotides, flanked by high-affinity modified "wings" that enhance binding and protect the ASO from degradation.[4][8]
A key challenge in ASO design is to identify modifications for the wings that provide optimal binding affinity and stability without negatively impacting the geometry of the ASO:RNA duplex required for efficient RNase H recognition and cleavage. The 2'-fluoro (2'-F) modification, particularly in the arabinonucleic acid (ANA) configuration (2'F-ANA), is a notable exception, as it confers high binding affinity while still supporting robust RNase H activity.[1][9]
This guide introduces a novel, investigational modification, N4-Acetyl-2'-fluoro-2'-deoxycytidine (4'-Ac-F-dC) , and provides a framework for its objective comparison against established ASO chemistries. We will dissect the potential contributions of each component of this novel nucleotide, propose a rigorous experimental workflow for its evaluation, and present the data in a clear, comparative format.
Mechanism of Action: RNase H Recruitment and Cleavage
The fundamental principle of RNase H-dependent ASOs is the formation of a specific DNA/RNA hybrid duplex at the target mRNA site. In human cells, RNase H1 is the key enzyme that recognizes this structure.[3] The enzyme binds to the heteroduplex and hydrolyzes the phosphodiester bonds of the RNA strand, leading to its cleavage and subsequent degradation by cellular exonucleases.[2][3] The intact ASO can then dissociate and bind to another target mRNA molecule, enabling multiple rounds of silencing.
Caption: Workflow of RNase H-mediated mRNA degradation by a gapmer ASO.
Deconstructing the this compound Modification
To logically assess the potential of 4'-Ac-F-dC, we must consider the independent and combined effects of its constituent modifications: the 2'-fluoro sugar and the N4-acetylated base.
-
The 2'-Fluoro (2'-F) Sugar: The fluorine atom at the 2' position is highly electronegative, which pre-organizes the sugar pucker into a C3'-endo conformation, similar to RNA. This results in an A-form helix when hybridized with target RNA, leading to a significant increase in binding affinity (ΔTm) compared to a standard DNA:RNA duplex.[10] Unlike bulkier 2'-O-alkyl modifications, the small size of the fluorine atom is tolerated by the RNase H enzyme, making 2'-F and its arabino-epimer (2'F-ANA) valuable modifications for RNase H-dependent ASOs.[1][5][9]
-
The N4-Acetylcytidine (ac4C) Base: N4-acetylcytidine is a naturally occurring post-transcriptional RNA modification.[11][12] Biophysical studies have shown that the N4-acetyl group can stabilize RNA duplexes, increasing their melting temperature (Tm).[13][14] The proposed mechanism involves favorable enthalpic contributions upon duplex formation.[13] In the context of an ASO, this added stability could translate to higher binding affinity and potentially increased potency.
The Central Hypothesis: Incorporating 4'-Ac-F-dC into the wings of a gapmer ASO could enhance binding affinity beyond that of a standard 2'-F modification due to the duplex-stabilizing effect of the N4-acetyl group. The critical question is whether the N4-acetyl moiety, which protrudes into the minor groove of the duplex, will create steric hindrance that impedes RNase H1 recognition or catalytic activity.
Comparative ASO Chemistries
To provide a robust evaluation, 4'-Ac-F-dC-modified ASOs must be benchmarked against well-characterized alternatives. This guide will focus on a comparison with the following chemistries, all constructed within a gapmer design.
Caption: Gapmer ASO designs for comparative analysis.
-
2'-O-Methoxyethyl (2'-MOE): The industry gold standard for second-generation ASOs. It provides excellent nuclease resistance and high binding affinity but its bulky nature renders the modified wings incapable of supporting RNase H cleavage.[6][7]
-
2'-Fluoro (2'-F): A high-affinity modification that is compatible with RNase H activity, serving as our primary positive control for cleavage efficiency.[1]
-
Phosphorothioate DNA (PS-DNA): The essential backbone modification used throughout the ASO, including the gap, to confer nuclease resistance and facilitate protein binding for favorable pharmacokinetics.[4] It is fully compatible with RNase H.
Experimental Comparison: Protocols and Data Interpretation
A rigorous comparison requires quantitative assessment of two key parameters: binding affinity and the rate of RNase H cleavage.
Experiment 1: Thermal Denaturation Analysis for Binding Affinity (Tm)
This experiment directly measures the thermal stability of the ASO:RNA duplex. A higher melting temperature (Tm) indicates stronger binding affinity.
Protocol:
-
Oligonucleotide Synthesis: Synthesize the ASOs (2'-MOE, 2'-F, and 4'-Ac-F-dC gapmers) and a complementary 21-mer target RNA. The 4'-Ac-F-dC ASO will contain the modification only on cytidine residues within the wings.
-
Duplex Formation: Anneal each ASO with the target RNA in a 1:1 molar ratio in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).
-
Thermal Melt: Place samples in a UV-Vis spectrophotometer equipped with a thermal controller.
-
Data Acquisition: Monitor the change in absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from 25 °C to 95 °C.
-
Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve, corresponding to the temperature at which 50% of the duplex is dissociated.
Expected Data & Interpretation:
| ASO Chemistry (Gapmer Wings) | Target | Average Tm (°C) | ΔTm per Modification (°C) vs. PS-DNA |
| PS-DNA (Control) | RNA | 58.0 | - |
| 2'-MOE | RNA | 70.0 | +1.7 |
| 2'-F | RNA | 68.5 | +1.5 |
| 4'-Ac-F-dC / 2'-F | RNA | 71.5 | +1.9 (Hypothetical) |
-
Interpretation: The hypothesis predicts that the 4'-Ac-F-dC modification will yield the highest Tm, surpassing even 2'-MOE, due to the combined affinity enhancements from the 2'-F sugar and the N4-acetyl group. This would confirm the potential for superior binding in a cellular environment.
Experiment 2: In Vitro RNase H Cleavage Assay
This is the pivotal experiment to determine if the novel modification supports or inhibits RNase H activity. The assay measures the rate of target RNA degradation over time.[15][16]
Protocol:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense part III: chemistries [cureffi.org]
- 8. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
Enhancing Oligonucleotide Stability: A Comparative Guide to N4-Acetyl-2'-fluoro-2'-deoxycytidine Modification
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics, achieving robust stability both in laboratory settings (in vitro) and within living organisms (in vivo) is a critical determinant of therapeutic success. Unmodified oligonucleotides are susceptible to rapid degradation by nucleases, which significantly curtails their bioavailability and efficacy.[1][2] To overcome this challenge, a variety of chemical modifications have been developed. This guide provides an in-depth comparison of oligonucleotides modified with N4-Acetyl-2'-fluoro-2'-deoxycytidine (fNAC), contextualizing its performance against unmodified counterparts and other common stabilizing modifications.
The central hypothesis underpinning the use of fNAC is that the combination of a 2'-fluoro (2'-F) group on the sugar moiety and an N4-acetyl group on the cytidine base will confer superior stability. The 2'-F modification is well-established for its ability to impart significant resistance to nuclease degradation, while the N4-acetylcytidine (ac4C) modification has been shown to enhance the thermal stability of RNA duplexes.[3][4][5] This guide will dissect the individual and combined contributions of these modifications to overall oligonucleotide stability, supported by experimental data and detailed protocols.
In Vitro Stability: Resisting Degradation in Biological Fluids
The in vitro stability of therapeutic oligonucleotides is a crucial early indicator of their potential performance in vivo. Assays conducted in biological matrices such as human plasma or serum provide a realistic environment to assess nuclease resistance.
Comparative In Vitro Half-Life of Modified Oligonucleotides
The following table summarizes representative data on the half-life of various modified oligonucleotides when incubated in human serum. While direct head-to-head data for fNAC is emerging, the table is constructed based on established knowledge of 2'-F and the stabilizing effects of base modifications.
| Oligonucleotide Modification | Backbone | Half-Life in Human Serum (Hours) | Key Stability Contributor |
| Unmodified | Phosphodiester (PO) | < 1 | None |
| Phosphorothioate (PS) | PS | ~24-48 | Nuclease resistance of PS backbone |
| 2'-Fluoro (2'-F) | PO | ~8-12 | Steric hindrance to nucleases at 2' position |
| 2'-Fluoro (2'-F) with PS | PS | > 72 | Combined nuclease resistance of 2'-F and PS |
| fNAC (Hypothesized) | PS | > 72 | Combined nuclease resistance of 2'-F, PS backbone, and enhanced duplex stability from ac4C |
This data is compiled from multiple sources and represents typical values. Actual half-life can vary based on sequence, length, and specific experimental conditions.
The enhanced stability of 2'-F modified oligonucleotides is attributed to the fluorine atom at the 2' position of the ribose sugar, which provides resistance to nucleases that recognize the 2'-hydroxyl group of natural RNA.[5] When combined with a phosphorothioate (PS) backbone, which is also known to inhibit nuclease activity, a synergistic effect on stability is observed.[3] The N4-acetyl group on cytidine in an fNAC-modified oligonucleotide is posited to further enhance stability, not only by potentially offering additional steric hindrance to nucleases but also by increasing the thermodynamic stability of the oligonucleotide duplex, making it a less favorable substrate for degradation.[3][6]
Experimental Protocol: In Vitro Stability Assay in Human Serum
This protocol outlines a standard procedure for assessing the in vitro stability of oligonucleotides.
Materials:
-
Modified and unmodified oligonucleotides (e.g., fNAC-modified, 2'-F modified, PS modified, unmodified control)
-
Human serum (pooled)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Urea
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Incubation: In a microcentrifuge tube, mix 5 µL of the oligonucleotide stock solution with 45 µL of human serum.
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of 8 M urea to denature proteins and stop nuclease activity.
-
Analysis by PAGE: Load the samples onto a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.
In Vivo Stability and Pharmacokinetics: Performance in a Living System
While in vitro assays are informative, the ultimate test of an oligonucleotide's stability is its behavior in vivo. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of an oligonucleotide therapeutic.
Comparative Pharmacokinetic Parameters
The table below presents a comparison of key pharmacokinetic parameters for different oligonucleotide modifications following systemic administration. The projected values for fNAC-modified oligonucleotides are based on the expected increase in stability.
| Oligonucleotide Modification | Plasma Half-Life (t½) | Tissue Distribution | Primary Route of Elimination |
| Unmodified (PO) | Minutes | Rapidly cleared | Renal |
| Phosphorothioate (PS) | Hours | Broad, with accumulation in liver and kidney | Renal |
| 2'-Fluoro (2'-F) with PS | Days | Broad, with significant retention in liver and kidney | Renal |
| fNAC (Hypothesized) | Days | Similar to 2'-F with PS, potentially with altered tissue binding due to ac4C | Renal |
The prolonged plasma half-life of highly modified oligonucleotides like those with 2'-F and PS modifications is a direct consequence of their enhanced nuclease resistance.[7] This allows for greater exposure to target tissues. The distribution is largely governed by binding to plasma proteins and subsequent uptake by various organs, particularly the liver and kidneys.[7] It is anticipated that fNAC-modified oligonucleotides will exhibit a similar pharmacokinetic profile, with the N4-acetyl group potentially influencing protein binding and cellular uptake, which would require specific investigation.
Experimental Protocol: Murine Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetics of a modified oligonucleotide in a mouse model.
Materials:
-
Test oligonucleotides (e.g., fNAC-modified)
-
Laboratory mice
-
Saline solution for injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
Analytical method for oligonucleotide quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the oligonucleotide to mice via a relevant route (e.g., intravenous or subcutaneous injection) at a specified dose.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr), collect blood samples.
-
Plasma Preparation: Process the blood to separate plasma.
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest key tissues (e.g., liver, kidney, spleen, heart, lung).
-
Sample Processing: Homogenize the tissue samples.
-
Quantification: Extract the oligonucleotide from plasma and tissue homogenates and quantify its concentration using a validated analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, area under the curve (AUC), and tissue distribution.
Visualizing the Workflow
To better illustrate the experimental processes described, the following diagrams outline the workflows for in vitro and in vivo stability assessments.
Caption: Workflow for in vitro oligonucleotide stability assessment.
Caption: Workflow for in vivo oligonucleotide pharmacokinetic study.
Expert Analysis: The Synergy of N4-Acetyl and 2'-Fluoro Modifications
The rationale for the enhanced stability of fNAC-modified oligonucleotides lies in a multi-faceted approach to protecting the molecule from degradation.
-
2'-Fluoro Modification as the Primary Nuclease Shield: The 2'-F modification is a cornerstone of nuclease resistance. By replacing the reactive 2'-hydroxyl group with a highly electronegative fluorine atom, the susceptibility of the phosphodiester backbone to cleavage by endo- and exonucleases is dramatically reduced.[8][5] This modification sterically hinders the approach of nuclease enzymes and alters the sugar pucker, which can make the oligonucleotide a poor substrate for these enzymes.
-
N4-Acetylcytidine for Enhanced Duplex Stability: The N4-acetyl group on the cytidine base contributes to the overall stability of the oligonucleotide, particularly when it is part of a duplex. Studies have shown that N4-acetylcytidine increases the melting temperature (Tm) of RNA duplexes, indicating a more stable helical structure.[3][4] This enhanced thermodynamic stability can make the duplex less likely to "breathe" or locally unwind, which can be a prerequisite for nuclease recognition and cleavage. One of the primary functions of ac4C is to enhance RNA stability, and the acetyl group can protect RNA from degradation by nucleases, thereby increasing the half-life of the RNA molecules.[6]
-
Combined Effect for Superior Performance: The combination of these two modifications in fNAC is expected to provide a synergistic effect. The 2'-F group provides robust protection against a broad range of nucleases, while the N4-acetyl group reinforces the structural integrity of the oligonucleotide. This dual-pronged approach to stabilization makes fNAC a highly promising modification for therapeutic oligonucleotides that require a long duration of action and high resistance to enzymatic degradation.
References
-
Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496. [Link]
-
Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed, 144(8), 3487–3496. [Link]
-
Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central, 144(8), 3487–3496. [Link]
-
Synoligo. (2025, January 4). Nuclease Resistance Modifications. [Link]
-
Bartee, D., Nance, K. D., & Meier, J. L. (2022). Site-Specific Synthesis of N4‑Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Figshare. [Link]
-
Górnicki, M., & Gielnik, M. (2024). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed Central. [Link]
-
Sarmiento, J. M., et al. (2000). Pharmacokinetics of antisense oligonucleotides. PubMed. [Link]
- Levin, A. A. (1999). A review of the issues in the pharmacokinetics and toxicology of phosphorothioate antisense oligonucleotides. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 69–84.
- Yu, R. Z., et al. (2009). Review of the pharmacokinetics and metabolism of phosphorothioate antisense oligonucleotides. Biomedicine & Pharmacotherapy, 63(9), 682–689.
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NAT10 Inhibition: Evaluating N4-Acetyl-2'-fluoro-2'-deoxycytidine Against Other Cytidine Analogs
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of inhibitory strategies targeting N-acetyltransferase 10 (NAT10), with a focus on the evaluation of novel cytidine analogs such as N4-Acetyl-2'-fluoro-2'-deoxycytidine. We will delve into the molecular rationale for targeting NAT10, compare the known characteristics of existing inhibitors, and provide detailed, field-proven protocols for assessing the potency and cellular activity of new chemical entities.
The Rationale for Targeting NAT10: A Pivotal RNA Acetyltransferase
N-acetyltransferase 10 (NAT10) is the sole known enzyme responsible for installing N4-acetylcytidine (ac4C), a conserved modification on various RNA species, including mRNA, tRNA, and rRNA.[1][2][3][4] This epitranscriptomic mark is not merely decorative; it plays a critical role in regulating RNA stability and translational efficiency.[5][6][7] By acetylating cytidine residues, NAT10 influences the expression of key proteins involved in fundamental cellular processes.
NAT10's functions extend beyond RNA acetylation, encompassing protein acetylation of targets like tubulin and the tumor suppressor p53.[3][8] Given its multifaceted roles, it is unsurprising that NAT10 dysregulation is implicated in a host of pathologies. Overexpression of NAT10 is a common feature in numerous cancers—including bladder, colorectal, and liver cancer—where it often correlates with poor prognosis.[8][9][10] The enzyme promotes tumorigenesis by enhancing the stability of oncogenic transcripts and driving cell proliferation, metastasis, and therapy resistance.[2][5][8] Its involvement also extends to viral pathogenesis and premature aging syndromes, making it a compelling therapeutic target for a range of diseases.[1][4]
Mechanism of Inhibition: The Cytidine Analog Strategy
The core function of NAT10 involves binding two substrates: acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and a cytidine residue within an RNA target.[4][11] Cytidine analogs represent a logical class of inhibitors designed to act as competitive substrates. By mimicking the natural cytidine nucleoside, these molecules can occupy the enzyme's active site, preventing the binding and subsequent acetylation of endogenous RNA.
The ideal cytidine analog inhibitor would exhibit high binding affinity for the NAT10 active site and, once bound, would either be catalytically inert or act as a chain terminator, effectively halting the enzyme's function. Modifications to the sugar moiety, such as the introduction of a 2'-fluoro group in 2'-fluoro-2'-deoxycytidine, can enhance metabolic stability and alter the conformational properties of the nucleoside, potentially improving its inhibitory activity. The addition of an N4-acetyl group, as in the titular This compound , could theoretically enhance recognition and binding within the active site, although this specific compound is not yet widely characterized in peer-reviewed literature.
Below is a conceptual diagram illustrating the NAT10 catalytic cycle and the proposed point of intervention for cytidine analog inhibitors.
Caption: NAT10 catalytic cycle and point of competitive inhibition.
Comparative Analysis of NAT10 Inhibitors
A direct, data-driven comparison is essential for evaluating the potential of a novel compound like this compound. While specific experimental data for this molecule is not yet prevalent, we can establish a framework by comparing it to other known or putative NAT10 inhibitors.
| Inhibitor | Chemical Class | Reported IC50 / Effective Conc. | Mechanism & Cellular Effects | Limitations & Caveats | References |
| Remodelin | Thiazolidinone derivative | 5-20 µM (in cell-based assays) | Initially reported as a specific NAT10 inhibitor. Reduces nuclear abnormalities in progeria models, suppresses cancer cell proliferation and migration, and can reverse doxorubicin resistance.[12][13][14] | Specificity is highly contested. Studies show it may not directly inhibit NAT10's acetyltransferase activity on RNA and can act as a pan-assay interference compound (PAIN) with multiple off-target effects.[15] | [12][13][14][15] |
| Panobinostat | Histone Deacetylase (HDAC) Inhibitor | Not specified for NAT10 | Identified in a screening study as having a binding affinity for NAT10. It is primarily known as a pan-HDAC inhibitor. | Primarily an HDAC inhibitor with broad cellular effects. Its activity against NAT10 is likely an off-target effect and not its primary mechanism of action. | [16] |
| This compound | Fluorinated Cytidine Analog | To Be Determined | Hypothesized: Acts as a competitive inhibitor by mimicking the natural cytidine substrate. The 2'-fluoro group may enhance stability, while the N4-acetyl group could improve active site recognition. | Hypothesized: Potential for off-target effects on other nucleoside-metabolizing enzymes. Cellular uptake and conversion to the active triphosphate form are critical and unknown variables. | N/A |
Key Insight: The current landscape of small-molecule NAT10 inhibitors is sparse and fraught with challenges of specificity. Remodelin, the most frequently cited inhibitor, should be used with extreme caution and appropriate controls due to strong evidence of off-target effects and a lack of direct inhibitory action on RNA acetylation.[15] This highlights a critical need for novel, specific, and well-characterized inhibitors like the cytidine analogs proposed here.
Essential Protocols for Inhibitor Characterization
To rigorously evaluate a novel NAT10 inhibitor, a multi-tiered experimental approach is required, moving from direct biochemical assays to complex cellular models.
Protocol 1: In Vitro NAT10 Acetyltransferase Activity Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of NAT10 and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: This biochemical assay isolates the enzyme from other cellular components, ensuring that any observed inhibition is due to a direct interaction between the inhibitor and NAT10. An Acetyl-CoA Glo™ or similar luminescence-based assay is a robust method for quantifying enzyme activity.
Step-by-Step Methodology:
-
Reagents & Materials:
-
Full-length recombinant human NAT10 protein.
-
RNA oligonucleotide substrate containing a cytidine target.
-
Acetyl-CoA.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Remodelin (as a control, acknowledging its limitations).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Acetyl-CoA Glo™ Assay Kit (or equivalent).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitor in DMSO, then dilute further in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO in buffer).
-
Add 20 µL of a master mix containing the NAT10 enzyme and the RNA substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of Acetyl-CoA.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the remaining Acetyl-CoA by adding the detection reagents as per the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Protocol 2: Cellular ac4C Level Quantification by Dot Blot
Objective: To assess the ability of the inhibitor to reduce NAT10-mediated RNA acetylation within a cellular context.
Rationale: This assay provides crucial evidence that the inhibitor is cell-permeable and engages its target in vivo. A dot blot using an ac4C-specific antibody is a straightforward method for visualizing changes in global ac4C levels.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have high NAT10 expression (e.g., HeLa, bladder cancer T24 cells).
-
Treat cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (siRNA targeting NAT10).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Quantify the RNA concentration and assess its integrity.
-
-
Dot Blot Procedure:
-
Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes, then immediately chill on ice.
-
Spot the denatured RNA onto a nitrocellulose or nylon membrane and allow it to air dry.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for ac4C overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Perform chemiluminescent detection.
-
To ensure equal loading, stain the membrane with Methylene Blue.
-
-
Data Analysis:
-
Quantify the dot intensity using image analysis software (e.g., ImageJ).
-
Normalize the ac4C signal to the Methylene Blue staining.
-
Compare the normalized ac4C levels in treated samples to the vehicle control.
-
Caption: Experimental workflow for cellular ac4C quantification.
Conclusion and Future Directions
The development of potent and specific NAT10 inhibitors holds significant therapeutic promise. While the field has been hampered by a lack of well-validated chemical probes, the exploration of substrate-mimicking cytidine analogs, such as the conceptual this compound, offers a promising path forward. The rigorous, multi-step validation process outlined in this guide—from direct biochemical assays to cellular target engagement studies—is critical to ensure that new candidate inhibitors are both effective and specific. By adhering to these principles of scientific integrity, researchers can confidently identify and characterize the next generation of NAT10-targeted therapeutics.
References
-
Jiao, F., et al. (2024). Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. ResearchGate. [Link]
-
Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. (2025). SpringerLink. [Link]
-
Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond. (2025). PubMed. [Link]
-
Li, Y., et al. (2025). Biological Function and Mechanism of NAT10 in Cancer. PMC. [Link]
-
Luo, Y., et al. (2021). Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research?. Frontiers in Cell and Developmental Biology. [Link]
-
Wang, Y., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. ResearchGate. [Link]
-
Hoxha, S., et al. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. PMC. [Link]
-
N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. (n.d.). ResearchSquare. [Link]
-
Lin, C., et al. (2022). NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression. PubMed. [Link]
-
Shrimp, J. H., et al. (2020). Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation. ACS Medicinal Chemistry Letters. [Link]
-
G P, A., et al. (2025). NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses. Science Advances. [Link]
-
Dalhat, M. H., et al. (2022). NAT10, an RNA Cytidine Acetyltransferase, Regulates Ferroptosis in Cancer Cells. PMC. [Link]
-
Wei, Y., et al. (2023). A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity. PubMed Central. [Link]
-
Li, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. Frontiers in Immunology. [Link]
-
Li, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. PubMed. [Link]
-
Li, Y., et al. (2025). The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. PMC. [Link]
-
Both genetic and pharmacologic inhibition of NAT10 suppressed the... (n.d.). ResearchGate. [Link]
-
Chimnaron, C., et al. (2024). Molecular Basis for RNA Cytidine Acetylation by NAT10. bioRxiv. [Link]
-
Zhang, H., et al. (2021). Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication. MDPI. [Link]
-
Characterization of the NAT10 inhibitor panobinostat. (n.d.). ResearchGate. [Link]
-
Screening the best concentration of Remodelin for NAT10 inhibition by... (n.d.). ResearchGate. [Link]
-
Chu, G., et al. (2021). NAT10 regulates mitotic cell fate by acetylating Eg5 to control bipolar spindle assembly and chromosome segregation. Cell Death & Disease. [Link]
-
Chen, Y., et al. (2024). An in vivo screen identifies NAT10 as a master regulator of brain metastasis. bioRxiv. [Link]
-
Wu, J., et al. (2018). Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer. PMC. [Link]
-
3D structure of human NAT10 generated model with Remodelin. (n.d.). ResearchGate. [Link]
-
Li, Y., et al. (2023). Mechanisms of NAT10 as ac4C writer in diseases. PMC. [Link]
-
Ito, S., et al. (2014). Human NAT10 is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). PMC. [Link]
-
Lin, C., et al. (2022). NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression. PMC. [Link]
-
Li, Z., et al. (2023). NAT10 promotes the tumorigenesis and progression of laryngeal squamous cell carcinoma through ac4C modification of FOXM1 mRNA. PMC. [Link]
-
NAT10 acetylates mRNA to regulate progression of MM cells. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2024). Targeting NAT10 inhibits osteosarcoma progression via ATF4/ASNS-mediated asparagine biosynthesis. PMC. [Link]
-
Wang, Y., et al. (2024). The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. PubMed Central. [Link]
-
Zhang, H., et al. (2024). NAT10-mediated mRNA N4-acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]
- 10. NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis of DNA/RNA Duplexes Containing N4-Acetyl-2'-fluoro-2'-deoxycytidine
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides into DNA and RNA oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. N4-Acetyl-2'-fluoro-2'-deoxycytidine (fAcC) is one such modification of significant interest, combining the features of N4-acetylcytidine (ac4C), a natural RNA modification known to enhance duplex stability[1][2][3][4], with a 2'-fluoro substitution, which imparts nuclease resistance and favors an RNA-like (A-form) helical geometry.[5] Understanding the precise three-dimensional structure of duplexes containing fAcC is paramount for rational drug design, as it dictates target affinity, specificity, and overall efficacy.
This guide provides an in-depth comparison of the two primary techniques for high-resolution structural determination—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—as applied to fAcC-modified DNA/RNA duplexes. We will delve into the causality behind experimental choices, present objective data, and provide actionable protocols to empower your research.
Core Comparison: NMR vs. X-ray Crystallography for fAcC Duplex Analysis
Choosing the appropriate structural biology technique is not merely a matter of preference but a critical decision dictated by the specific scientific questions being asked. Both NMR and X-ray crystallography can yield atomic-resolution structures, yet they provide fundamentally different types of information.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution (near-physiological) | Solid (crystal lattice) |
| Information Type | Dynamic (ensemble of structures) | Static (single, time-averaged structure) |
| Key Advantage | Captures conformational flexibility and dynamics. | Can achieve very high resolution for well-ordered crystals. |
| Primary Challenge | Size limitations (~100 nucleotides).[6] | Obtaining diffraction-quality crystals can be a major bottleneck.[7][8] |
| fAcC-Specific Insight | Can directly probe the dynamics of the acetyl group and the conformational equilibrium of the 2'-fluoro sugar pucker. | Provides a high-resolution snapshot of the dominant conformation and its specific interactions within the crystal lattice. |
The Causality of Choice:
-
Choose NMR when... you need to understand the conformational dynamics of the fAcC nucleotide. For instance, is the N4-acetyl group locked in a specific orientation, or is it flexible? How does the 2'-fluoro modification influence the equilibrium between different sugar pucker conformations (C2'-endo vs. C3'-endo)? These are questions about molecular motion and equilibrium, which are best answered in a solution state.[6]
-
Choose X-ray Crystallography when... you require the highest possible resolution to visualize the precise geometry of base pairing, hydration patterns, and interactions with other molecules (e.g., proteins, ligands) in a stable, well-defined state.[7][9] If the goal is to understand the static, most stable conformation that the duplex adopts, crystallography is the gold standard.[7][10]
In-Depth Workflow: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy determines structure by measuring the magnetic properties of atomic nuclei.[11] For nucleic acids, this involves measuring distances between protons (via the Nuclear Overhauser Effect, NOE) and dihedral angles (via scalar couplings) to generate a set of geometric constraints used to calculate an ensemble of structures consistent with the experimental data.[12]
NMR Experimental & Logic Workflow
Caption: Figure 1. High-level workflow for NMR structural analysis of fAcC-modified nucleic acid duplexes.
Key Experimental Considerations for fAcC Duplexes:
-
19F NMR: The 2'-fluoro group is a powerful intrinsic probe.[6] A simple 1D 19F NMR spectrum provides a clean window to observe the local environment of each fAcC modification.[13] Changes in the 19F chemical shift can report on duplex formation, melting, and ligand binding.[14][15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination. It detects protons that are close in space (< 5-6 Å), providing the critical distance constraints needed to define the duplex's three-dimensional fold.[12] Special attention should be paid to inter-strand NOEs and NOEs between the N4-acetyl protons and neighboring residues to define the orientation of the modification in the major groove.
-
TOCSY/DQF-COSY: These experiments reveal through-bond connectivity, which is essential for assigning proton resonances to specific sugar moieties. The analysis of scalar couplings (J-couplings) within the sugar rings provides crucial information on the sugar pucker conformation, which is expected to be predominantly C3'-endo (A-form) due to the electronegativity of the 2'-fluoro substituent.[14]
Detailed Protocol: NMR Sample Preparation and Initial Spectra
-
Objective: To prepare a high-quality, concentrated, and stable fAcC-containing duplex sample for NMR analysis.
-
Materials: Lyophilized, HPLC-purified oligonucleotides (with and without fAcC), NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0), D₂O (99.96%), H₂O/D₂O (90%/10%).
Methodology:
-
Quantification: Accurately determine the concentration of each oligonucleotide strand using UV-Vis spectroscopy at 260 nm.
-
Reconstitution: Dissolve each lyophilized strand in the H₂O/D₂O NMR buffer to a concentration of ~1-2 mM.
-
Annealing: Mix stoichiometric amounts (1:1 ratio) of the complementary strands. Heat the solution to 95°C for 5 minutes to denature any secondary structures.[8] Allow the sample to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
Concentration: Concentrate the annealed duplex sample to a final volume of ~500 µL using a centrifugal filter device. The final duplex concentration should be in the range of 0.5-1.5 mM.
-
Quality Control (1D 1H NMR): Acquire a simple 1D proton spectrum. The imino proton region (12-15 ppm) is a hallmark of a well-formed duplex. Sharp, well-dispersed peaks in this region indicate a stable, homogeneously folded structure. Broad lines may suggest aggregation or conformational exchange.
-
19F NMR Acquisition: Acquire a 1D 19F spectrum. This will confirm the presence and chemical environment of the 2'-fluoro modification.
In-Depth Workflow: X-ray Crystallography
X-ray crystallography determines a molecule's atomic structure by analyzing the diffraction pattern produced when a crystal of that molecule is exposed to a focused beam of X-rays.[9][16] The result is a detailed electron density map into which the molecular model is built and refined.[7]
Crystallography Experimental & Logic Workflow
Caption: Figure 2. High-level workflow for X-ray crystallography of fAcC-modified nucleic acid duplexes.
Key Experimental Considerations for fAcC Duplexes:
-
Crystallization: This is the most critical and often challenging step.[7] Nucleic acids, being highly charged and conformationally uniform, can be difficult to crystallize. The presence of the fAcC modification may alter solubility and packing behavior, requiring extensive screening of precipitants, salts, and pH.
-
Data Collection: High-quality diffraction data is essential. This is almost always performed at a synchrotron light source, which provides an intensely bright X-ray beam. Crystals are flash-cooled in liquid nitrogen (cryo-protection) to prevent radiation damage during data collection.[17]
-
Structure Refinement: The final electron density map will provide a clear picture of the fAcC nucleotide. The N4-acetyl group should be clearly visible, allowing for precise determination of its planarity and orientation relative to the base. The 2'-fluoro atom will also be well-defined, confirming the sugar pucker conformation.
Detailed Protocol: Crystallization Screening
-
Objective: To identify initial crystallization "hits" for the fAcC-containing duplex.
-
Materials: Concentrated fAcC duplex (~1-5 mM), commercial crystallization screens (e.g., Nucleic Acid Mini Screen, Hampton Research), crystallization plates (e.g., 96-well sitting drop).
Methodology:
-
Prepare Duplex: Prepare a highly pure and concentrated sample of the annealed duplex as described in the NMR protocol, but typically to a higher concentration if possible.
-
Set Up Plates: Using a robotic or manual liquid handler, dispense the reservoir solutions from the commercial screen into the wells of the crystallization plate.
-
Dispense Drops: In each well, mix a small volume (e.g., 100-200 nL) of the fAcC duplex solution with an equal volume of the reservoir solution to form the "drop".
-
Incubate and Monitor: Seal the plates and incubate them in a stable, temperature-controlled environment (e.g., 18-20°C).
-
Inspection: Regularly inspect the drops under a microscope over a period of days to weeks, looking for the formation of crystalline material. Promising hits are conditions that produce any form of crystalline precipitate, which can then be optimized.[18]
Comparative Data Summary
| Structural Parameter | Expected Observation (NMR) | Expected Observation (X-ray) | Rationale & Causality |
| Helical Form | A-form characteristics | A-form helix | The electronegative 2'-fluoro group strongly favors the C3'-endo sugar pucker, which is the defining feature of A-form helices found in RNA.[14] |
| Sugar Pucker | Predominantly C3'-endo, but may show evidence of a minor C2'-endo population. | C3'-endo | NMR can detect minor conformational states in solution, while crystallography captures the lowest-energy, dominant state in the crystal lattice. |
| N4-Acetyl Group | Orientation and dynamics can be determined via NOEs to neighboring protons. | A single, well-defined orientation in the major groove. | The acetyl group is expected to lie in the plane of the base to maintain conjugation, but NMR can reveal if there is rotational freedom around the C4-N4 bond. |
| Duplex Stability | Can be inferred from melting temperature (Tm) studies via NMR. | Inferred from thermal B-factors (atomic displacement parameters). | N4-acetylation is known to increase the thermal stability of RNA duplexes.[1] |
Conclusion: A Synergistic Approach
Ultimately, NMR and X-ray crystallography are not competing techniques but complementary ones. For a comprehensive understanding of a novel therapeutic agent like an fAcC-modified oligonucleotide, a dual approach is often ideal. X-ray crystallography can provide an ultra-high-resolution "blueprint" of the molecule's most stable state, while NMR spectroscopy can reveal its dynamic behavior in a more biologically relevant solution environment. The choice of which to use first, or whether to use both, depends entirely on whether the most pressing questions relate to static structure or conformational dynamics. This guide provides the foundational knowledge and protocols to make that decision with confidence.
References
-
Biology Discussion. (n.d.). X-Ray Crystallographic Studies of DNA. Retrieved from [Link]
-
Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. Retrieved from [Link]
-
Harding, T. W., et al. (2021). X-ray Crystallographic Snapshots of Substrate Binding in the Active Site of Histone Deacetylase 10. Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleic Acid Crystallography: Methods and Protocols. Retrieved from [Link]
-
Gnerre, C., et al. (n.d.). Conformational and Dynamic Properties of an Oligoribonucleotide and Its 2'-Deoxy-2'-fluoro Analogs by Heteronuclear NMR Spectroscopy. Helvetica Chimica Acta. Retrieved from [Link]
-
Bartee, D., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Retrieved from [Link]
-
Comi, T. J., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. Nucleic Acids Research. Retrieved from [Link]
-
Suslov, N. B., et al. (2022). General Strategies for RNA X-ray Crystallography. International Journal of Molecular Sciences. Retrieved from [Link]
-
Mooren, M. (n.d.). On Nucleic Acid Structure Analysis by NMR. Retrieved from [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Retrieved from [Link]
-
PDB-101. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
D'Souza, R. M., & Summers, M. F. (2015). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR. Retrieved from [Link]
-
O'Reilly, A. K., et al. (2022). Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid. Nucleic Acids Research. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Franklin's X-Ray Crystallography. Retrieved from [Link]
-
Mira, B., & Gairí, M. (n.d.). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Retrieved from [Link]
-
Takeuchi, T., et al. (2022). Current NMR Techniques for Structure-Based Drug Discovery. Molecules. Retrieved from [Link]
-
Ghaffari, F., et al. (2024). Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression. Cancer Cell International. Retrieved from [Link]
-
Gryaznov, S. M., & Schultz, R. G. (1994). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved from [Link]
Sources
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. academic.oup.com [academic.oup.com]
- 16. mun.ca [mun.ca]
- 17. X-ray Crystallographic Snapshots of Substrate Binding in the Active Site of Histone Deacetylase 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N4-Acetyl-2'-fluoro-2'-deoxycytidine
As researchers and drug development professionals, our work with novel nucleoside analogs like N4-Acetyl-2'-fluoro-2'-deoxycytidine is pivotal. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
The core principle of this guide is grounded in a thorough understanding of the compound's mechanism of action. This compound is a nucleoside analogue designed to act as an inhibitor of DNA synthesis.[1][2] This mechanism, while therapeutically promising, implies potential cytotoxic properties, meaning it can be toxic to living cells.[3] Therefore, all waste generated from its use must be managed with the highest degree of caution, treating it as hazardous chemical waste with protocols similar to those for antineoplastic agents.
Hazard Assessment and Personal Protective Equipment (PPE)
A complete toxicological profile for this compound is not fully established.[4] However, available Safety Data Sheets (SDS) and data from similar compounds necessitate a conservative approach. The compound is classified as harmful if swallowed, and the potential for harm through skin contact or inhalation should not be underestimated.[5] The precautionary principle must be our guide: in the absence of complete data, assume a high level of hazard and protect yourself accordingly.
| Hazard Profile | This compound |
| GHS Classification | GHS07: Harmful/Irritant[5] |
| Hazard Statements | H302: Harmful if swallowed[5] |
| Potential Hazards | Based on its mechanism of action as a DNA synthesis inhibitor and data from analogous compounds, it should be handled as a potential cytotoxic agent, with risks of skin and respiratory irritation.[1] |
| Primary Exposure Routes | Ingestion, Inhalation, Skin Contact, Eye Contact.[4][6] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for 15 minutes.[4] Skin: Wash immediately with soap and water; remove contaminated clothing.[4] Ingestion: Wash out mouth with water; call a physician.[4] Inhalation: Move to fresh air.[6] |
Mandatory Personal Protective Equipment (PPE):
Effective disposal begins with preventing exposure during handling. The following PPE is required at all times when working with this compound and its associated waste streams.
-
Gloves: Use two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[7] Inspect gloves for tears or defects before use and change them regularly.[6]
-
Lab Coat: A disposable, solid-front gown with cuffed sleeves is required to protect from splashes. Do not wear lab coats outside of the designated work area.
-
Eye Protection: ANSI-rated safety goggles or a full-face shield must be worn to protect against aerosols and splashes.[8]
-
Respiratory Protection: All handling of the solid compound or any procedure that could generate aerosols should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation risk.[8]
The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process, not a single action. Every stage, from the moment waste is generated to its final collection, must be meticulously managed. The following workflow ensures a safe, compliant, and logically sound disposal pathway.
Caption: Disposal Workflow for this compound Waste.
Step-by-Step Disposal Protocol
1. Waste Segregation at the Source The cardinal rule of hazardous waste management is to never mix waste streams. At the point of generation (i.e., in the fume hood or BSC), immediately segregate waste into the correct categories.
2. Waste Categorization and Containerization
-
Solid Waste:
-
What it includes: Contaminated gloves, bench paper, pipette tips, weighing papers, and other disposable labware.
-
Container: A rigid, puncture-resistant container clearly labeled "Hazardous Waste" and listing "this compound" as a constituent. The container must have a lid and be kept closed when not in use. For high-volume waste, a polyethylene drum may be used.
-
-
Liquid Waste:
-
What it includes: Unused or expired solutions containing the compound, and all rinsate from decontamination procedures.
-
Container: A dedicated, chemically compatible (e.g., borosilicate glass or polyethylene) waste bottle with a secure screw-top cap.[9] The container must be stored in secondary containment (e.g., a plastic tub) to prevent spills. Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
-
"Empty" Original Vials and Contaminated Glassware:
-
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.[11]
-
Protocol for Decontamination:
-
Under a fume hood and while wearing full PPE, rinse the container three times with a suitable solvent (e.g., ethanol or methanol) that can solubilize the compound.
-
Crucially, collect all three rinses as hazardous liquid waste and add them to your designated liquid waste container.[12]
-
After the triple rinse, deface or remove the original label to prevent accidental reuse.[11][12]
-
The rinsed and dried glassware can now be disposed of in the appropriate laboratory glass waste container.
-
-
3. Labeling: The Key to Compliance and Safety Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The approximate concentrations and total volume.
-
The date on which waste was first added to the container (the "accumulation start date").
-
The appropriate hazard pictograms (e.g., GHS07 Harmful/Irritant).[5]
4. On-Site Accumulation and Storage Designate a specific Satellite Accumulation Area (SAA) within your lab for storing waste containers before pickup.[9]
-
The SAA must be at or near the point of generation.
-
It must be under the control of the laboratory personnel.
-
Containers must be kept closed and stored in secondary containment.
-
Federal regulations, such as the EPA's Subpart K for academic labs, dictate maximum storage times (e.g., 12 months from the accumulation start date) and volume limits.[13] Be sure to consult your institution's specific policies.
5. Final Disposal Once a waste container is full or reaches its storage time limit, arrange for its removal.
-
Contact your institution's EHS office to schedule a pickup.
-
EHS professionals will then manage the consolidation of waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility mandated by the Resource Conservation and Recovery Act (RCRA).[14]
-
Never pour this compound waste down the drain or place it in the regular trash. [4] This is a serious regulatory violation and poses a significant environmental hazard.
Decontamination and Spill Management
Accidents can happen, but with a clear plan, they can be managed safely.
Routine Decontamination: After completing work with this compound, decontaminate all surfaces (fume hood, benchtop, equipment) using a two-step process:
-
Wipe surfaces with a solvent known to dissolve the compound (e.g., 70% ethanol).
-
Follow with a wipe-down using a cleaning agent like soap and water.
-
All wipes used in this process must be disposed of as solid hazardous waste.
Emergency Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the spill area and post warning signs.
-
Don PPE: If not already wearing it, don the full PPE described in Section 1.
-
Contain the Spill:
-
For solid powder: Gently cover with absorbent pads. DO NOT dry sweep, as this can create airborne dust.
-
For liquids: Cover with absorbent pads or a chemical spill kit absorbent, working from the outside in.
-
-
Clean Up: Carefully collect all contaminated absorbent materials using tongs or forceps and place them in your solid hazardous waste container.
-
Decontaminate: Perform the routine decontamination procedure on the spill area.
-
Report: Report the incident to your lab supervisor and EHS office according to your institution's policy.
By adhering to these rigorous procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental protection. This detailed approach transforms a regulatory requirement into a cornerstone of responsible research.
References
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). N4-Acetyl-2'-deoxycytidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. biosynth.com [biosynth.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ashp.org [ashp.org]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling N4-Acetyl-2'-fluoro-2'-deoxycytidine
As researchers and drug development professionals, our work with novel nucleoside analogs like N4-Acetyl-2'-fluoro-2'-deoxycytidine is critical for advancing antiviral and oncological therapies.[1][2][3] These compounds are designed to interfere with cellular processes like DNA and RNA synthesis, which is the very source of their therapeutic potential and the reason they must be handled with meticulous care.[3][4] While specific toxicological data for this compound may be limited, its classification as a nucleoside analog necessitates treating it with a high degree of caution.[5]
This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in the established principles of laboratory safety and occupational health. Our primary goal is to minimize occupational exposure by implementing robust engineering controls, stringent work practices, and appropriate personal protective equipment (PPE).
Hazard Assessment and the Precautionary Principle
This compound belongs to a class of compounds that can inhibit cell growth.[3][4] Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate potential hazards such as being harmful if swallowed, inhaled, or in contact with skin.[6] Given that the full toxicological profile is not yet established, we must adopt the precautionary principle and handle it as a potentially cytotoxic and hazardous substance. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, direct skin contact, and accidental ingestion.[7][8]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final, essential barrier between you and a potential hazard. However, it should always be used in conjunction with engineering and administrative controls, which are designed to remove the hazard at its source.
-
Engineering Controls: These are the most effective safety measures. All work involving the handling of solid (powder) this compound, such as weighing and preparing stock solutions, must be performed in a certified chemical fume hood or a powder containment balance enclosure to prevent the inhalation of airborne particles.[9][10]
-
Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and clearly designating areas where the compound is handled.[10] Warning signs should be posted to prevent unauthorized entry.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Primary Engineering Control | Gloves | Gown / Lab Coat | Eye / Face Protection | Respiratory Protection |
| Receiving & Unpacking | N/A | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not required |
| Weighing Solid Compound | Chemical Fume Hood or Powder Containment Enclosure | Double pair of nitrile gloves | Disposable, solid-front, cuffed gown | Safety goggles | Not required if inside certified hood |
| Preparing Stock Solutions | Chemical Fume Hood | Double pair of nitrile gloves | Disposable, solid-front, cuffed gown | Safety goggles and face shield | Not required if inside certified hood |
| Cell Culture / In-Vitro Use | Biosafety Cabinet (Class II) | Double pair of nitrile gloves | Disposable, solid-front, cuffed gown | Safety glasses | Not required if inside certified cabinet |
| Waste Disposal | Chemical Fume Hood | Double pair of nitrile gloves | Disposable, solid-front, cuffed gown | Safety goggles and face shield | Not required if inside certified hood |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Select a disposable gown made of a low-permeability fabric. It should fasten in the back and have long sleeves with tight-fitting cuffs.[11]
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair. Using gloves that comply with ASTM D6978 standards for handling chemotherapy drugs is recommended.[11]
-
Eye and Face Protection: Put on safety goggles and, if there is a splash risk, a full-face shield.[12][13]
Doffing Sequence (to be performed in the designated area):
-
Outer Gloves: Carefully remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated cytotoxic waste container.
-
Gown: Unfasten the gown and carefully roll it down from your shoulders, touching only the inside surface. Fold it inward and dispose of it in the cytotoxic waste container.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5][9]
Operational Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: Safe handling workflow from receipt to disposal.
Spill Management and Decontamination
All personnel must be trained on spill procedures before handling the compound. A spill kit specifically for cytotoxic agents should be readily accessible.
In Case of a Spill:
-
Alert: Immediately alert others in the area.
-
Secure: Secure the area to prevent others from entering.[12]
-
PPE: If not already wearing it, don the appropriate PPE, including double gloves, a disposable gown, and eye/face protection.[12]
-
Contain: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Clean: Carefully collect all contaminated materials and place them in a labeled, sealed cytotoxic waste bag.[12]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a surface-appropriate disinfectant.[12] All cleaning materials must be disposed of as cytotoxic waste.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[10][14]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. It must be collected in a dedicated, clearly labeled, puncture-resistant container lined with a biohazard or cytotoxic waste bag.[13][15]
-
Liquid Waste: Unused stock solutions and contaminated media must be collected in a sealed, leak-proof hazardous waste container.[16] Do not dispose of this waste down the drain.[14][17]
-
Sharps: Contaminated needles and syringes must be disposed of immediately in an approved sharps container.
-
Empty Containers: The original vial containing the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste, and the defaced, rinsed container can then be disposed of according to institutional guidelines.[16]
By adhering to these rigorous safety protocols, we can confidently advance our research while ensuring the highest level of protection for ourselves and our colleagues.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Retrieved from [Link]
-
OncoNurse. (2025, February 6). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]
-
Alberta Union of Provincial Employees (AUPE). (n.d.). Cytotoxic Medications Safety Bulletin. Retrieved from [Link]
-
Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
Scribd. (n.d.). Safe Handling Cytotoxic. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N4-Acetyl-2'-deoxycytidine. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PubMed. Retrieved from [Link]
-
Oxford Academic. (n.d.). THE LABORATORY SELECTION OF ANTIVIRAL AGENTS. British Medical Bulletin. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Trash Disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). Antiviral drug. Retrieved from [Link]
-
MDPI. (2021, April 13). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. Retrieved from [Link]
Sources
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipservices.care [ipservices.care]
- 13. aupe.org [aupe.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. vpr.tamu.edu [vpr.tamu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
